molecular formula C6H13NO B6154910 (1R)-3-amino-1-cyclopropylpropan-1-ol CAS No. 2227914-89-6

(1R)-3-amino-1-cyclopropylpropan-1-ol

Cat. No.: B6154910
CAS No.: 2227914-89-6
M. Wt: 115.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral amino alcohol of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring the cyclopropyl group, like this one, are frequently employed as key synthons in drug discovery due to their ability to influence a molecule's metabolic stability, conformational flexibility, and potency . This specific stereoisomer serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in developing active pharmaceutical ingredients (APIs). Its structure, containing both amino and alcohol functional groups, makes it a versatile precursor for constructing various heterocycles and for use in multi-step synthetic routes aimed at creating potential therapeutic agents. Research indicates that analogous cyclopropyl-containing scaffolds are explored in the development of inhibitors for enzymes like Janus kinases (JAK), which are targets for treating inflammatory and autoimmune diseases, as well as certain hematologic and solid tumor cancers . As a specialty chemical, it is provided exclusively for research and development purposes. (1R)-3-amino-1-cyclopropylpropan-1-ol is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and refer to the specific safety data sheet for detailed hazard and handling information.

Properties

CAS No.

2227914-89-6

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

(1R)-3-amino-1-cyclopropylpropan-1-ol structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (1R)-3-amino-1-cyclopropylpropan-1-ol requires a multi-modal analytical approach. Chiral 1,3-amino alcohols are privileged pharmacophores and crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and asymmetric catalysts. The incorporation of a cyclopropyl ring introduces unique steric constraints and metabolic stability, but it also complicates structural elucidation due to the highly shielded nature of cyclopropyl protons in Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper outlines the definitive methodologies for the structural and stereochemical validation of (1R)-3-amino-1-cyclopropylpropan-1-ol (CAS: 1226127-55-4)[1], detailing the causality behind experimental choices and providing self-validating protocols for researchers and drug development professionals.

Primary Structural Elucidation Strategy

Before stereochemical assignment, the foundational connectivity of the cyclopropyl-propanol backbone must be unambiguously established.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula (


), HRMS equipped with Electrospray Ionization (ESI) is utilized. The expected exact mass for the 

adduct is m/z 116.1070. ESI is chosen over Electron Impact (EI) because aliphatic amino alcohols readily fragment under hard ionization, often losing the terminal amine or hydroxyl group before the molecular ion can be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1D and 2D NMR workflows are designed to isolate the three distinct micro-environments of the molecule: the cyclopropyl ring, the chiral methine center, and the aliphatic ethylamine chain.

  • Causality in Solvent Selection: While

    
     is standard, amino alcohols often exhibit broad, exchangeable -OH and -
    
    
    
    signals that obscure aliphatic multiplets. Using
    
    
    or adding a drop of
    
    
    to
    
    
    forces rapid exchange, decoupling these protons and sharpening the carbon-bound proton signals.
  • Cyclopropyl Shielding: The diamagnetic anisotropy of the cyclopropyl ring causes its protons to resonate unusually upfield (0.2–0.8 ppm). 2D Heteronuclear Single Quantum Coherence (HSQC) is critical here to differentiate the diastereotopic

    
     protons of the ring from the methine proton at the ring junction.
    

AnalyticalWorkflow Start Analyte: (1R)-3-amino-1-cyclopropylpropan-1-ol HRMS HRMS (ESI+) Confirm Exact Mass [M+H]+ Start->HRMS NMR 1D/2D NMR (COSY, HSQC) Establish Backbone Connectivity Start->NMR Stereo Stereochemical Triage Start->Stereo Mosher Mosher's Derivatization Absolute Configuration (1R) Stereo->Mosher HPLC Chiral HPLC Enantiomeric Excess (% ee) Stereo->HPLC CD Chiroptical Sensing Rapid High-Throughput Screening Stereo->CD

Analytical workflow for the structural and stereochemical elucidation of chiral amino alcohols.

Stereochemical Determination: Validating the (1R) Configuration

Enantiomers are chemically identical in an achiral environment. To validate the (1R) absolute configuration, we must introduce a chiral auxiliary to break this symmetry, creating a diastereomeric relationship[2].

Method A: Modified Mosher's Method (NMR)

Chiral Derivatizing Agents (CDAs), such as


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride, react covalently with the amino alcohol. Because the molecule contains both an -OH and an -

group, bis-derivatization can occur.
  • Mechanistic Logic: By reacting the analyte separately with (R)-MTPA-Cl and (S)-MTPA-Cl, we form two distinct diastereomers. The spatial arrangement of the phenyl ring in the MTPA moiety causes anisotropic shielding of the protons on the analyte. By calculating the chemical shift differences (

    
    ), we can definitively assign the absolute configuration at C1 using the standard Mosher model[2].
    

MosherLogic Analyte (1R)-Amino Alcohol R_MTPA (R)-MTPA-Cl Reaction Analyte->R_MTPA S_MTPA (S)-MTPA-Cl Reaction Analyte->S_MTPA Diast_R (R,R)-Diastereomer R_MTPA->Diast_R Diast_S (S,R)-Diastereomer S_MTPA->Diast_S Calc Calculate Δδ(SR) (δS - δR) Diast_R->Calc Diast_S->Calc Config Confirm (1R) Geometry Calc->Config

Mechanistic logic of chiral discrimination via Mosher's ester/amide derivatization.

Method B: Chiroptical Sensing via Achiral Probes

Traditional NMR and HPLC methods are powerful but intrinsically serial, creating bottlenecks in high-throughput environments. Recent advancements utilize achiral iso(thio)cyanate probes (e.g., 1-naphthyl isothiocyanate) that react irreversibly with the amino group at room temperature[3].

  • Causality: Because the probe is achiral, it avoids the kinetic resolution artifacts common with enantiomerically impure CDAs. The resulting urea/thiourea product generates a strong Induced Circular Dichroism (ICD) signal above 300 nm. The amplitude of the CD signal correlates directly to the enantiomeric excess, while the UV signal correlates to total concentration, creating a highly efficient, self-validating quantitative system[3].

Method C: Direct Chiral HPLC

Resolving underivatized amino alcohols on traditional polysaccharide-based Chiral Stationary Phases (CSPs) is notoriously difficult due to peak tailing caused by the zwitterionic nature of the analyte.

  • Causality: To bypass derivatization, macrocyclic glycopeptide-based CSPs (such as Astec CHIROBIOTIC T, which uses teicoplanin) are employed. These phases possess ionic groups and multiple hydrogen-bonding cavities that are highly compatible with polar, underivatized amines in aqueous-organic mobile phases[4].

Self-Validating Experimental Protocols

Protocol 1: Absolute Configuration via Mosher's Derivatization

This protocol ensures complete conversion to the bis-Mosher derivative to prevent complex mixture analysis.

  • Preparation: In two separate, flame-dried 5 mL vials under argon, dissolve 5.0 mg of (1R)-3-amino-1-cyclopropylpropan-1-ol in 0.5 mL of anhydrous pyridine.

  • Derivatization: To Vial A, add 3.0 equivalents of (R)-MTPA-Cl. To Vial B, add 3.0 equivalents of (S)-MTPA-Cl.

  • Reaction: Stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain will disappear as the primary amine is consumed).

  • Workup: Quench with 1 mL of saturated

    
    . Extract with ethyl acetate (3 x 2 mL). Wash the combined organic layers with 1M 
    
    
    
    to remove residual pyridine, dry over
    
    
    , and concentrate in vacuo.
  • Acquisition: Dissolve the residues in

    
     and acquire 
    
    
    
    and
    
    
    NMR spectra. Calculate
    
    
    for the cyclopropyl protons and the aliphatic chain protons to confirm the (1R) spatial arrangement.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess
  • Column Selection: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a polar ionic mobile phase (PIMP) consisting of 100% Methanol with 0.1% w/v ammonium trifluoroacetate. Logic: The volatile ionic modifier suppresses non-specific ionic interactions, sharpening the amine peaks.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Flow rate at 1.0 mL/min, temperature at 25°C. Monitor via UV detection at 210 nm (or via ELSD/CAD if UV absorbance is too low due to the lack of a strong chromophore).

  • Validation: Inject a racemic standard of 3-amino-1-cyclopropylpropan-1-ol first to establish baseline resolution (

    
    ) and identify the retention times of both the (R) and (S) enantiomers.
    

Quantitative Data Summary

Table 1: Expected NMR Assignments for (1R)-3-amino-1-cyclopropylpropan-1-ol

Position

NMR Chemical Shift (ppm)
Multiplicity & Coupling

NMR Chemical Shift (ppm)
Structural Assignment
C1 3.25 - 3.40dt, J = 8.0, 4.5 Hz76.5Chiral methine (CH-OH)
C2 1.60 - 1.85m (diastereotopic)36.2Aliphatic chain (

)
C3 2.80 - 2.95t, J = 6.8 Hz40.1Amine-bearing carbon (

)
C4 0.85 - 1.00m17.8Cyclopropyl methine
C5, C6 0.20 - 0.55m (complex)2.5, 3.1Cyclopropyl methylenes
N/A 2.50 - 3.00br s (exchangeable)N/A-

and -

protons

Note: Exact shifts will vary slightly based on concentration, pH, and solvent system used.

Table 2: Chiral HPLC Method Parameters

ParameterSpecification / Condition
Stationary Phase Macrocyclic Glycopeptide (e.g., Teicoplanin)
Mobile Phase MeOH / 0.1% Ammonium Trifluoroacetate
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 210 nm / ELSD
Expected

(Enantiomer 1)
~8.5 min
Expected

(Enantiomer 2)
~11.2 min
Resolution (

)
> 2.0 (Baseline separation)

References

  • Wolf, C., et al. "Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes." Chemical Science, 2021, 12, 8784-8790. Available at:[Link]

Sources

Navigating the Synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral β-amino alcohol, (1R)-3-amino-1-cyclopropylpropan-1-ol, represents a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often crucial for biological activity, making its efficient and stereoselective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to the Chiral Core

The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol hinges on the stereoselective formation of the chiral carbinol center and the introduction of the cyclopropyl and amino functionalities. Two principal retrosynthetic disconnections offer logical pathways to this molecule, each with its own set of advantages and challenges regarding starting material selection and stereochemical control.

Diagram of Retrosynthetic Analysis

G cluster_0 Route A: Grignard Addition to Chiral Epoxide cluster_1 Route B: Asymmetric Reduction of Prochiral Ketone Target (1R)-3-amino-1-cyclopropylpropan-1-ol Epoxide (R)-N-Protected-2-oxiranemethanamine Epoxide->Target 1. Grignard Addition 2. Deprotection Grignard Cyclopropylmagnesium Bromide Grignard->Target Ketone 3-Amino-1-cyclopropylpropan-1-one Ketone->Target Asymmetric Reduction

Caption: Retrosynthetic pathways to (1R)-3-amino-1-cyclopropylpropan-1-ol.

Route A: Stereoselective Ring-Opening of a Chiral Epoxide

This convergent and highly stereospecific approach leverages a readily available chiral building block, (R)-epichlorohydrin, to establish the desired (R)-stereochemistry at the carbinol center. The key transformation is the nucleophilic ring-opening of a derived epoxide by a cyclopropyl Grignard reagent.

Core Starting Materials
Starting MaterialRoleCommercial Availability & Considerations
(R)-Epichlorohydrin Chiral precursor for the C3 backbone and the (R)-stereocenter.Readily available from major chemical suppliers.[1][2][3][4] Pricing can vary, with an approximate cost of ₹1500/kg in some markets.[2] It is a hazardous substance and requires careful handling.[3][4]
Cyclopropylmagnesium Bromide Source of the cyclopropyl nucleophile.Commercially available as a solution in THF or 2-MeTHF from suppliers like Sigma-Aldrich, Synthonix, and Thermo Fisher Scientific.[5][6][7][8][9] It is a highly reactive and moisture-sensitive Grignard reagent.[1]
Protecting Group for the Amine A protecting group is necessary to prevent the acidic proton of the amine from quenching the Grignard reagent.The choice of protecting group is critical. It must be stable under the basic and nucleophilic conditions of the Grignard reaction and readily cleavable in a subsequent step. Common choices for similar transformations include benzyl or silyl groups.
Experimental Workflow and Mechanistic Insights

The synthesis commences with the protection of the amino group, followed by the formation of an epoxide. A common strategy involves the reaction of (R)-epichlorohydrin with a protected amine.

Diagram of Synthetic Workflow: Route A

G Start (R)-Epichlorohydrin Step1 Protection of future amino group Start->Step1 Intermediate1 (R)-N-Protected-3-chloro-2-hydroxypropylamine Step1->Intermediate1 Step2 Epoxide Formation (Base) Intermediate1->Step2 Epoxide (R)-N-Protected-2-oxiranemethanamine Step2->Epoxide Step3 Grignard Reaction (Cyclopropylmagnesium Bromide) Epoxide->Step3 Intermediate2 N-Protected-(1R)-3-amino-1-cyclopropylpropan-1-ol Step3->Intermediate2 Step4 Deprotection Intermediate2->Step4 End (1R)-3-amino-1-cyclopropylpropan-1-ol Step4->End

Caption: Synthetic workflow for Route A.

The crucial step is the regioselective ring-opening of the chiral epoxide with cyclopropylmagnesium bromide. This reaction proceeds via an SN2 mechanism, where the nucleophilic cyclopropyl group attacks the less sterically hindered carbon of the epoxide.[10] This backside attack results in an inversion of configuration at the attacked carbon, but since the attack is on the terminal carbon of the epoxide, the stereochemistry at the carbinol center, derived from the original chiral center of (R)-epichlorohydrin, is retained.

Detailed Protocol: Ring-Opening of a Chiral Epoxide

The following is a representative, generalized protocol based on established principles of epoxide ring-opening with Grignard reagents.[10][11]

  • Preparation of the Grignard Reagent: Ensure the cyclopropylmagnesium bromide solution is fresh and properly titrated. The reaction must be conducted under strictly anhydrous conditions under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place the solution of the protected amino-epoxide in anhydrous THF.

  • Grignard Addition: Cool the epoxide solution to 0 °C. Add the cyclopropylmagnesium bromide solution dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

  • Deprotection: The final step involves the removal of the protecting group under conditions that do not affect the stereocenter or other functional groups. For example, a benzyl group can be removed by catalytic hydrogenation.

Route B: Asymmetric Reduction of a Prochiral Ketone

An alternative strategy involves the asymmetric reduction of a prochiral β-aminoketone, 3-amino-1-cyclopropylpropan-1-one. This approach relies on the use of a chiral catalyst or reagent to selectively produce the desired (R)-enantiomer of the alcohol.

Core Starting Materials
Starting MaterialRoleCommercial Availability & Considerations
3-Amino-1-cyclopropylpropan-1-one Prochiral ketone precursor.This starting material is not as commonly available as the components for Route A and may require synthesis.
Chiral Reducing Agent/Catalyst To induce stereoselectivity in the ketone reduction.A variety of chiral reducing agents and catalysts can be employed, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral transition metal complexes (e.g., Ru- or Rh-based catalysts for asymmetric hydrogenation). The choice of catalyst is critical for achieving high enantiomeric excess (ee).
Synthesis of the Prochiral Ketone

The synthesis of 3-amino-1-cyclopropylpropan-1-one can be achieved through several methods, with the Mannich reaction being a common approach. This involves the reaction of cyclopropyl methyl ketone with formaldehyde and an amine hydrochloride.

Diagram of Mannich Reaction

G Ketone Cyclopropyl Methyl Ketone Product 3-Amino-1-cyclopropylpropan-1-one Ketone->Product Formaldehyde Formaldehyde Formaldehyde->Product Amine Amine Hydrochloride Amine->Product

Caption: Mannich reaction for the synthesis of the prochiral ketone.

Asymmetric Reduction

The key to this route is the highly enantioselective reduction of the prochiral ketone. Asymmetric transfer hydrogenation or catalytic hydrogenation are powerful techniques for this transformation.

Detailed Protocol: Asymmetric Reduction (Conceptual)

The following is a generalized protocol for an asymmetric reduction, which would require optimization based on the specific catalyst system chosen.

  • Catalyst Preparation: In an inert atmosphere glovebox or under a stream of argon, the chiral catalyst is prepared or activated according to the specific literature procedure for the chosen system.

  • Reaction Setup: The prochiral ketone and the catalyst are dissolved in a suitable degassed solvent in a high-pressure reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction is stirred at a specific temperature for a set period.

  • Reaction Monitoring: The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC) using a chiral stationary phase to determine both the conversion and the enantiomeric excess.

  • Work-up and Purification: Once the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the enantioenriched (1R)-3-amino-1-cyclopropylpropan-1-ol.

Comparison of Synthetic Routes

FeatureRoute A: Chiral Epoxide Ring-OpeningRoute B: Asymmetric Reduction
Stereocontrol Excellent, derived from the chiral pool.Dependent on the efficiency of the chiral catalyst; can be excellent.
Starting Materials Readily available chiral starting material ((R)-epichlorohydrin).Prochiral ketone may require synthesis.
Number of Steps Generally involves more steps (protection, epoxide formation, deprotection).Can be more convergent if the ketone is readily available.
Scalability Generally scalable, with well-understood reaction types.Can be highly scalable, especially with efficient catalytic systems.
Key Challenge Choice and implementation of a suitable protecting group strategy.Identification and optimization of a highly enantioselective and cost-effective catalyst system.

Conclusion

The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol can be effectively achieved through several strategic approaches. The choice of the optimal route will depend on factors such as the desired scale of production, cost and availability of starting materials and catalysts, and the required level of enantiopurity. The stereospecific ring-opening of a chiral epoxide derived from (R)-epichlorohydrin offers a robust and reliable method with excellent control of stereochemistry. Alternatively, the asymmetric reduction of a prochiral ketone presents a more convergent approach, provided an efficient and selective catalytic system is employed. Both routes highlight the importance of careful planning and execution in the synthesis of valuable chiral building blocks for the pharmaceutical industry.

References

Sources

The Definitive Technical Guide to (1R)-3-Amino-1-cyclopropylpropan-1-ol: Stereoselective Synthesis and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of early 2026, the demand for highly specific chiral building blocks in drug discovery has reached unprecedented levels. (1R)-3-amino-1-cyclopropylpropan-1-ol is a specialized 1,3-amino alcohol pharmacophore that has become indispensable in the development of next-generation kinase inhibitors, GPCR modulators, and CNS-active therapeutics. Featuring a sterically demanding cyclopropyl ring adjacent to a chiral hydroxyl center, this molecule offers unique conformational and metabolic advantages. This whitepaper provides an authoritative, field-tested guide to its physicochemical properties, mechanistic utility, and a self-validating protocol for its stereoselective synthesis.

Physicochemical Profiling & Stereochemical Registry

The stereochemistry of 1,3-amino alcohols profoundly impacts their binding affinity and pharmacokinetic profiles. While the racemic mixture of 3-amino-1-cyclopropylpropan-1-ol is widely cataloged and utilized as a baseline intermediate, isolating or synthesizing the specific enantiomers is critical for avoiding off-target toxicity in clinical applications.

The racemic compound is registered under CAS 1226127-55-4 [1]. The (1S)-enantiomer has been specifically isolated and cataloged under CAS 2227802-63-1 [2]. The (1R)-enantiomer, while often synthesized de novo via asymmetric catalysis rather than isolated from the racemate, shares the same foundational mass and connectivity metrics [3].

Table 1: Physicochemical and Registry Data
PropertyValue
Chemical Name (1R)-3-amino-1-cyclopropylpropan-1-ol
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Monoisotopic Mass 115.0997 Da
Racemate CAS Number 1226127-55-4
(1S)-Enantiomer CAS 2227802-63-1
(1R)-Enantiomer CAS Encompassed within racemate registry; isolated via chiral synthesis
Key Structural Features 1,3-amino alcohol motif, cyclopropyl ring

Mechanistic Role in Drug Development

Causality in Structural Design: Why do medicinal chemists specifically incorporate a cyclopropyl group adjacent to a chiral hydroxyl center?

  • Conformational Restriction: The cyclopropyl ring restricts the rotational degrees of freedom around the C1-C2 bond. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor.

  • Metabolic Stability: Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450 (CYP450)-mediated aliphatic oxidation, the cyclopropyl ring is electron-deficient. It strongly resists oxidative degradation, thereby extending the biological half-life of the parent drug.

  • Stereospecific Hydrogen Bonding: The (1R)-hydroxyl group acts as a highly directional hydrogen bond donor/acceptor. In kinase hinge-binding regions, the precise spatial orientation of this -OH group—dictated strictly by the R configuration—is often the deciding factor between nanomolar potency and a complete loss of biological activity.

BindingMechanism A (1R)-3-amino-1-cyclopropylpropan-1-ol Pharmacophore B Cyclopropyl Ring A->B C Primary Amine A->C D (1R)-Hydroxyl Group A->D E Lipophilic Pocket Binding (Metabolic Stability) B->E Hydrophobic Interaction F Salt Bridge / H-Bond Donor (Target Kinase/Receptor) C->F Electrostatic G Stereospecific H-Bond Acceptor (Target Selectivity) D->G Directional H-Bonding

Pharmacophore interactions of the (1R)-enantiomer within a target binding pocket.

Validated Stereoselective Synthesis Protocol

As a Senior Application Scientist, I emphasize that relying on late-stage chiral resolution of the racemate (CAS 1226127-55-4) [1] is economically inefficient for industrial scale-up due to the maximum 50% theoretical yield. Instead, we utilize a self-validating asymmetric hydrogenation pathway.

Causality of Reagent Selection: We employ the Noyori RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst. The bulky (S)-BINAP ligand creates a rigid chiral pocket that sterically clashes with the cyclopropyl group of the ketone precursor. This forces hydride transfer exclusively to the Re face of the carbonyl, thereby guaranteeing the (1R) configuration with high enantiomeric excess (ee).

Step-by-Step Methodology:
  • Step 1: Mannich Condensation (Precursor Synthesis)

    • Action: React cyclopropyl methyl ketone (1.0 eq) with dibenzylamine (1.1 eq) and paraformaldehyde (1.5 eq) in ethanol, catalyzed by concentrated HCl (0.1 eq). Reflux for 12 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the precursor mass is fully converted to the intermediate 3-(dibenzylamino)-1-cyclopropylpropan-1-one.

  • Step 2: Asymmetric Hydrogenation (Chiral Center Formation)

    • Action: Transfer the purified ketone to a high-pressure Parr reactor. Add 0.5 mol% RuCl₂[(S)-BINAP][(S)-DAIPEN] and potassium tert-butoxide (2.0 mol%) in anhydrous isopropanol. Purge with H₂ gas and pressurize to 50 atm. Stir at 25°C for 8 hours.

    • Validation: Conduct in-process Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA 90:10). The (1R)-enantiomer peak must integrate to >98% ee before proceeding.

  • Step 3: Global Deprotection

    • Action: Dissolve the (1R)-3-(dibenzylamino)-1-cyclopropylpropan-1-ol in methanol. Add 10 wt% Pd/C. Stir under an H₂ atmosphere (1 atm) at 40°C for 6 hours to cleave the benzyl protecting groups.

    • Validation: Filter through Celite and evaporate the solvent. Confirm the complete removal of aromatic protons via ¹H-NMR (absence of multiplet at 7.2–7.4 ppm).

  • Step 4: Crystallization and Isolation

    • Action: Treat the crude amine with 1.0 eq of L-tartaric acid in ethanol to form the tartrate salt. Recrystallize from hot ethanol to achieve >99.5% chiral purity. Free-base with NaOH prior to downstream use.

SynthesisWorkflow A Cyclopropyl Methyl Ketone + Dibenzylamine B 3-(dibenzylamino)-1-cyclopropylpropan-1-one (Mannich Intermediate) A->B Condensation C Racemic 3-amino-1-cyclopropylpropan-1-ol (CAS: 1226127-55-4) B->C Non-chiral Reduction & Deprotection E Asymmetric Hydrogenation RuCl2[(S)-BINAP][(S)-DAIPEN] B->E Direct Asymmetric Route D Enzymatic Kinetic Resolution (Lipase-mediated) C->D Chiral Separation F (1R)-3-amino-1-cyclopropylpropan-1-ol (Target Enantiomer) D->F (1R) Isomer G (1S)-3-amino-1-cyclopropylpropan-1-ol (CAS: 2227802-63-1) D->G (1S) Isomer E->F H2, Deprotection (>99% ee)

Stereoselective synthetic workflow and chiral resolution pathways for (1R)-enantiomer.

Analytical Validation and System Trustworthiness

To ensure absolute trustworthiness in the final product, the protocol is designed as a self-validating system. The use of a tartrate salt in Step 4 not only purifies the compound chemically but acts as a secondary chiral enrichment step. If the asymmetric hydrogenation in Step 2 underperforms (e.g., drops to 90% ee due to catalyst degradation), the L-tartaric acid selectively crystallizes the (1R)-isomer, leaving any residual (1S)-isomer (CAS 2227802-63-1) [2] in the mother liquor. This dual-control mechanism guarantees that the final API building block meets the stringent >99.5% ee standards required by regulatory bodies.

References

  • Title: 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Analytical Characterization and Molecular Weight Determination of (1R)-3-amino-1-cyclopropylpropan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

In modern pharmaceutical development, chiral amino alcohols serve as foundational building blocks for synthesizing complex active pharmaceutical ingredients (APIs). (1R)-3-amino-1-cyclopropylpropan-1-ol is a highly specialized vicinal-like 1,3-amino alcohol featuring a primary amine, a chiral secondary alcohol, and a sterically demanding cyclopropyl ring.

Accurate determination of its molecular weight and exact mass is not merely a quality control checkpoint; it is a critical prerequisite for downstream synthetic validation. Because this molecule lacks a strong UV chromophore (such as an aromatic ring), traditional UV-Vis spectroscopy is insufficient for purity analysis. Consequently, High-Resolution Mass Spectrometry (HRMS) and specialized chromatographic techniques become the primary modalities for its structural and stereochemical elucidation [1].

Theoretical Mass & Isotopic Signatures

Before initiating empirical mass spectrometry, a rigorous theoretical profile must be established. The distinction between the standard molecular weight (calculated using isotopic abundances) and the monoisotopic mass (calculated using the primary isotopes) is vital for HRMS calibration.

Because the molecule contains a primary amine and a secondary hydroxyl group, it readily forms protonated [M+H]+ and sodiated [M+Na]+ adducts under positive Electrospray Ionization (ESI+) conditions.

Quantitative Physicochemical & Mass Data

The following table summarizes the theoretical mass parameters required for HRMS targeting [1].

ParameterValueDerivation / Formula
Chemical Formula C₆H₁₃NO6 Carbon, 13 Hydrogen, 1 Nitrogen, 1 Oxygen
Standard Molecular Weight 115.17 g/mol Based on standard atomic weights
Exact Monoisotopic Mass 115.0997 DaC (12.0000) + H (1.0078) + N (14.0031) + O (15.9949)
Target [M+H]+ Adduct 116.1070 m/zMonoisotopic Mass + Proton (1.0073 Da)
Target [M+Na]+ Adduct 138.0889 m/zMonoisotopic Mass + Sodium (22.9898 Da)

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the molecular weight of 115.17 g/mol and the exact mass of 115.0997 Da, a self-validating LC-HRMS protocol must be employed. The causality behind this specific workflow lies in the fragility of 1,3-amino alcohols; they are highly susceptible to in-source dehydration. Therefore, soft ionization parameters are strictly enforced.

Analytical_Workflow Step1 Sample Preparation Dilute in MeOH/H2O (1:1) 0.1% Formic Acid Step2 UHPLC Separation HILIC or C18 Column Gradient Elution Step1->Step2 Step3 Electrospray Ionization (ESI+) Soft Ionization Generate [M+H]+ Step2->Step3 Step4 High-Resolution MS (TOF) Exact Mass Determination Resolution > 30,000 Step3->Step4 Step5 Data Processing Extract m/z 116.1070 Confirm Mass Accuracy < 5 ppm Step4->Step5

Analytical workflow for LC-HRMS molecular weight confirmation.

Protocol 1: LC-HRMS Exact Mass Determination

Objective: To empirically confirm the exact monoisotopic mass (115.0997 Da) to rule out isobaric impurities.

  • Sample Preparation: Dissolve 1.0 mg of (1R)-3-amino-1-cyclopropylpropan-1-ol in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Causality: Add 0.1% Formic Acid to the diluent. Formic acid acts as a proton donor, ensuring the primary amine is fully ionized to [M+H]+ prior to droplet desolvation, maximizing the signal-to-noise ratio [2].

  • Chromatographic Separation: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Because the molecule is highly polar (ClogP < 1), it will exhibit poor retention on standard reversed-phase C18 columns. HILIC ensures adequate retention and separation from void-volume salts.

  • Ionization (ESI+): Utilize positive electrospray ionization. Set the capillary voltage to 3.0 kV and the desolvation temperature to a moderate 300°C. Causality: Temperatures exceeding 350°C will induce thermal degradation and premature loss of water (-18 Da) from the secondary alcohol.

  • Mass Acquisition: Acquire data using a Time-of-Flight (TOF) analyzer in full scan mode (m/z 50–500). Calibrate dynamically using a lock-mass reference (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 5 ppm.

Tandem Mass Spectrometry (MS/MS) Fragmentation Logic

Confirming the molecular weight via the intact [M+H]+ ion is only the first step. To ensure the structural integrity of the cyclopropyl and amino alcohol motifs, tandem mass spectrometry (MS/MS) is utilized [3]. By applying collision-induced dissociation (CID), the molecule fragments in a highly predictable, logical sequence.

MS_Fragmentation Parent [M+H]+ m/z 116.1070 C6H14NO+ LossH2O [M+H - H2O]+ m/z 98.0965 C6H12N+ Parent->LossH2O -18.01 Da (Dehydration) LossNH3 [M+H - NH3]+ m/z 99.0804 C6H11O+ Parent->LossNH3 -17.03 Da (Deamination) Cleavage Cyclopropyl Cleavage m/z 75.06 C3H9NO+ Parent->Cleavage -41.04 Da (Ring Loss)

MS/MS fragmentation pathways of protonated 3-amino-1-cyclopropylpropan-1-ol.

  • Dehydration (-18.01 Da): The hydroxyl group at the C1 position readily leaves as H₂O, forming a stable carbocation stabilized by the adjacent cyclopropyl ring.

  • Deamination (-17.03 Da): The primary amine at the C3 position can be lost as ammonia (NH₃), a hallmark of aliphatic terminal amines.

  • Cyclopropyl Cleavage (-41.04 Da): The loss of the cyclopropyl radical/neutral species confirms the presence of the terminal three-carbon ring system.

Stereochemical Validation via Chiral Chromatography

While HRMS confirms the molecular weight and 2D connectivity, it is entirely blind to stereochemistry. To validate that the synthesized batch is specifically the (1R) enantiomer and not a racemic mixture, chiral chromatography must be employed.

Protocol 2: Chiral HPLC for (1R) Enantiomeric Excess (ee) Determination

Objective: To separate the (1R) and (1S) enantiomers and quantify the enantiomeric excess (ee > 99%).

  • Sample Preparation: Dissolve the sample in Hexane:Isopropanol (90:10, v/v) at a concentration of 1 mg/mL.

  • Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm). Causality: The helical structure of the amylose polymer creates chiral cavities that differentially interact with the spatial arrangement of the (1R) vs. (1S) hydroxyl groups.

  • Isocratic Elution: Run a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). Causality: The addition of 0.1% Diethylamine (DEA) is absolutely critical. Without DEA, the primary amine of the analyte will undergo severe secondary interactions with residual free silanols on the silica support, resulting in massive peak tailing and loss of chiral resolution.

  • Detection Modality: Because (1R)-3-amino-1-cyclopropylpropan-1-ol lacks a UV chromophore, UV detection at 254 nm will yield a flatline. Causality: Route the eluent to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These universal detectors measure the mass of the non-volatile analyte remaining after the mobile phase is evaporated, providing highly accurate quantitation independent of optical properties.

References

  • PubChemLite. "3-amino-1-cyclopropylpropan-1-ol (C6H13NO) - Structural Information and Mass Spectrometry Profiling." Université du Luxembourg. Available at:[Link]

(1R)-3-amino-1-cyclopropylpropan-1-ol: A Next-Generation Chiral Pharmacophore in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, heavily aromatic molecules to sp³-rich, conformationally restricted scaffolds is a critical strategy for improving clinical success rates. The compound (1R)-3-amino-1-cyclopropylpropan-1-ol (C₆H₁₃NO) perfectly embodies this paradigm. As a chiral


-amino alcohol featuring a cyclopropyl ring, it serves as a highly efficient building block for developing monoamine reuptake inhibitors (MRIs) and G-protein coupled receptor (GPCR) ligands.

By strategically replacing traditional phenyl rings with a cyclopropyl moiety, drug developers can drastically reduce lipophilicity and eliminate primary sites of oxidative metabolism, all while maintaining the critical steric volume required for deep-pocket receptor binding. This technical guide explores the theoretical physicochemical properties, mechanistic rationale, and self-validating synthetic workflows for this privileged chiral scaffold.

Theoretical Physicochemical & Structural Properties

The utility of (1R)-3-amino-1-cyclopropylpropan-1-ol stems from its highly optimized physicochemical profile . The (1R) stereocenter dictates the precise spatial trajectory of the terminal primary amine relative to the cyclopropyl ring, which is paramount for target engagement.

Conformational Pre-organization

In an aqueous physiological environment, the molecule does not exist as a random coil. Instead, the C1-hydroxyl group (donor) and the C3-amine (acceptor) can engage in an intramolecular hydrogen bond, stabilizing a pseudo-chair conformation. This pre-organization is thermodynamically advantageous: it significantly reduces the entropic penalty (


S) incurred when the molecule binds to a rigid receptor pocket, thereby driving a more favorable overall free energy of binding (

G).
Quantitative Data Summary
PropertyTheoretical ValueMechanistic Implication in Drug Design
Molecular Weight 115.17 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for downstream functionalization.
LogP (Predicted) 0.1 – 0.4High hydrophilicity minimizes promiscuous binding to lipophilic off-targets (e.g., hERG channels).
Topological Polar Surface Area 46.25 ŲFalls within the optimal range (40–90 Ų) for passive Blood-Brain Barrier (BBB) penetration.
pKa (Primary Amine) ~9.8Ensures the amine is >99% protonated at physiological pH (7.4), essential for anchoring to conserved Aspartate residues.
H-Bond Donors / Acceptors 3 / 2Facilitates strong, directional, and specific interactions within the target binding pocket.

Mechanistic Rationale: The Cyclopropyl Bioisostere

The


-amino alcohol motif is a proven pharmacophore, famously utilized in blockbuster antidepressants like duloxetine and atomoxetine, which rely on a 3-amino-1-phenylpropan-1-ol backbone . However, phenyl rings carry inherent liabilities.
Causality Behind the Scaffold Hop

Replacing the phenyl ring with a cyclopropyl ring is a deliberate, causality-driven design choice :

  • Electronic Mimicry without the Liability: The carbon-carbon bonds in a cyclopropane ring possess significant p-character (Walsh orbitals). This allows the cyclopropyl group to participate in weak CH-

    
     interactions within a receptor pocket, effectively mimicking the binding behavior of an aromatic ring.
    
  • Metabolic Shielding: Unlike phenyl rings, which are highly susceptible to CYP450-mediated aromatic hydroxylation (particularly by CYP2D6 in the liver), the cyclopropyl ring lacks these vulnerable sp² C-H bonds. This drastically increases the metabolic half-life of the resulting drug candidate.

  • Toxicity Reduction: The substitution drops the LogP by approximately 1.0 log unit. This reduction in lipophilicity directly correlates with a decreased risk of phospholipidosis and off-target hERG channel blockade, a primary cause of drug-induced cardiotoxicity.

PharmacophoreLogic A Phenyl-based γ-amino alcohol (e.g., Duloxetine core) B High Lipophilicity & CYP450 Oxidation A->B C Bioisosteric Replacement (Cyclopropyl for Phenyl) B->C D (1R)-3-amino-1- cyclopropylpropan-1-ol C->D E Reduced LogP (Improved Solubility) D->E F Metabolic Stability (No aromatic C-H) D->F G Optimal S1 Pocket Binding (SERT/NET) D->G

Logic pathway: Transitioning from phenyl to cyclopropyl scaffolds to optimize pharmacokinetics.

Experimental Protocols: Stereoselective Synthesis

To utilize (1R)-3-amino-1-cyclopropylpropan-1-ol in SAR studies, absolute stereochemical purity is mandatory. The following protocol utilizes Ellman’s chiral sulfinamide chemistry to establish the (1R) stereocenter with high fidelity.

Step-by-Step Methodology & Causality

Step 1: Chiral Imine Formation

  • Procedure: React 3-(Boc-amino)propanal with (R)-2-methylpropane-2-sulfinamide (1.1 eq) in the presence of Ti(OEt)₄ (2.0 eq) in anhydrous THF at room temperature for 12 hours.

  • Causality: Ti(OEt)₄ is chosen over milder desiccants because it acts dually as a Lewis acid to highly activate the aldehyde carbon, and as a water scavenger to irreversibly drive the condensation equilibrium forward, preventing racemization of the

    
    -protons.
    

Step 2: Diastereoselective Grignard Addition

  • Procedure: Cool the reaction mixture to -78 °C. Dropwise, add cyclopropylmagnesium bromide (1.5 eq). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The bulky tert-butyl group of the (R)-sulfinamide auxiliary sterically blocks the Si-face of the imine. This forces the nucleophilic cyclopropyl Grignard reagent to attack exclusively from the Re-face, establishing the desired (1R) stereocenter at the newly formed chiral carbon.

Step 3: Global Deprotection

  • Procedure: Isolate the intermediate via flash chromatography. Dissolve in dichloromethane (DCM) and treat with 4M HCl in dioxane at room temperature for 2 hours.

  • Causality: The highly acidic environment is required to simultaneously cleave both the Boc protecting group on the primary amine and the chiral sulfinyl auxiliary on the secondary amine, yielding the crude hydrochloride salt of (1R)-3-amino-1-cyclopropylpropan-1-ol in a single, atom-economical step.

Self-Validating Analytical Workflow

Trustworthiness in biological assays requires a self-validating chemical system. You cannot test the compound without proving its enantiomeric excess (ee).

  • Action: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol/Diethylamine 80:20:0.1).

  • Validation Logic: Compare the retention time against a separately synthesized racemic standard.

  • System Trigger: If the calculated ee is < 98%, the protocol dictates a mandatory recrystallization of the intermediate using L-tartaric acid. Proceeding to in vitro assays with < 98% ee is strictly prohibited, as trace amounts of the (1S) enantiomer can act as an antagonist or bind to off-targets, confounding the SAR data.

SyntheticWorkflow S1 3-(Boc-amino) propanal S2 Asymmetric Addition (Cyclopropyl-MgBr + Chiral Ti-Complex) S1->S2 S3 (1R)-Boc-Intermediate (Diastereoselective) S2->S3 S4 Acidic Deprotection (HCl / Dioxane) S3->S4 S5 (1R)-3-amino-1- cyclopropylpropan-1-ol S4->S5 S6 Validation Trigger: Chiral HPLC (>98% ee) Recrystallize if fail S5->S6

Self-validating synthetic workflow ensuring >98% enantiomeric purity prior to biological testing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55283978, 3-amino-1-cyclopropylpropan-1-ol" PubChem. Available at:[Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Carlier, P. R., et al. (1998). "A series of gamma-amino alcohols were synthesized and screened for reuptake inhibition and noncompetitive NMDA antagonism." Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492. Available at:[Link]

Technical Whitepaper: Safety, Handling, and Synthetic Applications of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter (1R)-3-amino-1-cyclopropylpropan-1-ol as a highly specialized chiral bifunctional building block in advanced drug discovery programs. The strategic incorporation of a cyclopropyl ring into active pharmaceutical ingredient (API) scaffolds is a proven mechanistic approach to enhance metabolic stability against cytochrome P450 degradation, restrict conformational flexibility, and finely tune the lipophilicity of the target molecule[1]. The presence of both a primary nucleophilic amine and a secondary alcohol with defined (1R) stereochemistry allows for orthogonal functionalization, making it a critical, albeit sensitive, intermediate in modern synthetic workflows.

Physicochemical Profiling & Hazard Characterization

Understanding the physical and chemical nature of this compound is the foundational step in establishing a safe and effective laboratory environment. The quantitative data below summarizes the core properties and hazard classifications required for risk assessment [2],[3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (1R)-3-amino-1-cyclopropylpropan-1-ol
CAS Number 1226127-55-4 (General Racemate)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow viscous liquid/solid
Storage Conditions 2-8°C, strictly under inert gas (Argon/Nitrogen)

Table 2: Hazard Identification (GHS Classification)

Hazard ParameterClassification / Statement
Signal Word Warning
Hazard Class Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection)

Safety & Handling Protocols: A Self-Validating System

Handling chiral amino alcohols requires stringent environmental controls.

Causality in Handling: Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide to form insoluble carbamate salts. Exposure to ambient air degrades the reagent's titer, alters its physical state, and introduces impurities that can stall stoichiometric coupling reactions. Therefore, the compound must be stored under an inert argon atmosphere.

SafetyWorkflow Start Spill Detected (1R)-3-amino-1-cyclopropylpropan-1-ol Assess Assess Volume & Concentration (Check SDS) Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) Outside Fume Hood Assess->Large Neutralize Neutralize with Dilute Acid (e.g., 10% Citric Acid) Small->Neutralize Evacuate Evacuate Area & Call Hazmat Team Large->Evacuate Absorb Absorb with Inert Material (Sand or Vermiculite) Neutralize->Absorb Dispose Dispose as Hazardous Waste (Validate pH < 7) Absorb->Dispose

Caption: Spill Response Protocol for (1R)-3-amino-1-cyclopropylpropan-1-ol.

Self-Validating Spill Response Protocol
  • Assessment: Identify the spill volume. For volumes < 50 mL inside a certified fume hood, proceed with local neutralization.

  • Neutralization: Apply a 10% aqueous citric acid solution to the spill. Causality: Citric acid is a mild, polyprotic acid that safely protonates the basic primary amine without generating the violent, uncontrolled exothermic reactions associated with strong mineral acids (e.g., HCl).

  • Validation Step: Use pH indicator paper on the neutralized liquid. The system is validated as safe for absorption only when the pH reads between 4.0 and 6.0, confirming the complete neutralization of the basic amine hazard.

  • Absorption & Disposal: Absorb the neutralized liquid with vermiculite and dispose of it as hazardous chemical waste.

Synthetic Utility: Amide Coupling Workflow

The most common application of (1R)-3-amino-1-cyclopropylpropan-1-ol is its condensation with carboxylic acids to form stable amide bonds. However, the steric bulk of the adjacent cyclopropyl group and the potential for side reactions with the unprotected hydroxyl group require highly efficient and specific coupling reagents.

Causality for Reagent Selection: We utilize HATU and DIPEA. HATU is exceptionally efficient for sterically hindered substrates, ensuring rapid activation of the carboxylic acid[4]. DIPEA is chosen because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the target amine and suppressing the epimerization of the activated carboxylic acid partner [5].

SyntheticWorkflow SM (1R)-3-amino-1-cyclopropylpropan-1-ol (Chiral Amine) Activation Activation via HATU/DIPEA (in DMF, 0°C to RT) SM->Activation Acid R-COOH (Carboxylic Acid) Acid->Activation Coupling Amide Bond Formation (In-situ Coupling) Activation->Coupling Validation TLC / LC-MS Validation (Self-Validating Step) Coupling->Validation Purification Flash Chromatography (Silica Gel) Validation->Purification Product Enantiopure API Intermediate Purification->Product

Caption: Synthetic workflow for amide coupling using (1R)-3-amino-1-cyclopropylpropan-1-ol.

Step-by-Step Self-Validating Coupling Protocol

Step 1: Activation

  • Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under argon. Cool to 0°C. Add DIPEA (3.0 eq) dropwise.

  • Causality: Cooling to 0°C controls the exothermic activation process and prevents the thermal degradation of the highly reactive active HOAt ester intermediate.

  • Validation: A distinct color change (typically to pale yellow) indicates the successful formation of the active ester.

Step 2: Amine Addition

  • Action: Add (1R)-3-amino-1-cyclopropylpropan-1-ol (1.1 eq) slowly to the activated mixture. Allow the reaction to warm to room temperature over 2 hours.

  • Causality: The slight stoichiometric excess of the amine ensures complete consumption of the more valuable, complex carboxylic acid API precursor.

Step 3: Reaction Validation (Self-Validating Step)

  • Action: Perform TLC (Thin Layer Chromatography) and LC-MS analysis.

  • Validation: The reaction is only deemed complete when LC-MS confirms the absolute disappearance of the carboxylic acid mass peak and the emergence of the product mass [M+H]+. Do not proceed to aqueous workup until this is analytically verified.

Step 4: Quench and Aqueous Workup

  • Action: Dilute the reaction with ethyl acetate and wash sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine.

  • Causality: The citric acid wash selectively protonates and removes unreacted primary amine and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes any residual acid and removes the HOAt byproduct.

  • Validation: Check the pH of the aqueous layers during the washes to ensure the intended acid/base extractions are functioning correctly (Citric wash must be acidic; NaHCO₃ wash must be basic).

Step 5: Chiral Validation

  • Action: After silica gel purification, analyze the purified amide via Chiral HPLC.

  • Validation: Confirm that the enantiomeric excess (ee) remains >98%, validating that the (1R) stereocenter was not compromised or racemized during the basic coupling conditions.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry / PubMed (NIH). URL:[Link]

  • Due-Hansen, M. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • "Acid-Amine Coupling using HBTU/HATU." Organic Synthesis. URL:[Link]

  • "3-Amino-1-cyclopropyl-1-propanol SY305602." AccelaChem. URL:[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (1R)-3-Amino-1-cyclopropylpropan-1-ol via Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pathway Design

(1R)-3-amino-1-cyclopropylpropan-1-ol is a highly valuable chiral


-amino alcohol, serving as a critical structural motif in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators. The stereoselective synthesis of 1,3-amino alcohols is a cornerstone of modern pharmaceutical development, often achieved through transition-metal catalysis 1[1].

While traditional methods such as the palladium-catalyzed cyclization of trichloroacetimidates can yield 1,3-amino alcohols 2[2], direct asymmetric hydrogenation of primary


-amino ketones is notoriously difficult. The free primary amine acts as a strong Lewis base, coordinating to the transition metal center and causing severe catalyst poisoning.

The Azide-Masking Strategy: To circumvent catalyst deactivation, this protocol employs an azide-masking strategy. By converting the precursor into 3-azido-1-cyclopropylpropan-1-one, the nitrogen atoms become sp/sp² hybridized with delocalized electrons, neutralizing their Lewis basicity. This allows the substrate to remain electronically benign toward the ruthenium catalyst. The subsequent Asymmetric Transfer Hydrogenation (ATH) utilizes the well-established Noyori RuCl(p-cymene)[(R,R)-TsDPEN] catalyst system, which is the gold standard for the highly enantioselective reduction of ketones 3[3].

SyntheticWorkflow SM 3-Chloro-1-cyclopropylpropan-1-one (Starting Material) Azide 3-Azido-1-cyclopropylpropan-1-one (Masked Amine) SM->Azide NaN3, DMF, 60°C (S_N2 Substitution) ChiralAlcohol (1R)-3-Azido-1-cyclopropylpropan-1-ol (Chiral Intermediate) Azide->ChiralAlcohol RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3N, 25°C (Noyori ATH) Product (1R)-3-Amino-1-cyclopropylpropan-1-ol (Final Target) ChiralAlcohol->Product H2, Pd/C, MeOH (Azide Reduction)

Synthetic workflow for (1R)-3-amino-1-cyclopropylpropan-1-ol via azide masking and Noyori ATH.

Mechanistic Insights: Outer-Sphere Hydride Transfer

The core of this stereoselective synthesis relies on the Noyori ATH mechanism. Unlike traditional inner-sphere reductions where the substrate must displace a ligand to bind directly to the metal, the Ru-TsDPEN system operates via an outer-sphere mechanism .

  • Activation: The precatalyst is activated by triethylamine to form a 16-electron Ru(II) amido complex.

  • Hydride Transfer: Formic acid donates a hydride to the ruthenium center and a proton to the ligand's nitrogen, forming an active 18-electron Ru(II) hydride species.

  • Pericyclic Transition State: The ketone substrate forms a highly ordered, six-membered pericyclic transition state mediated by hydrogen bonding between the substrate's carbonyl oxygen and the ligand's NH group. The spatial arrangement dictated by the (R,R)-TsDPEN ligand creates a chiral pocket that sterically forces the bulkier cyclopropyl group into an equatorial-like position, exposing exclusively the Re-face of the carbonyl to the incoming hydride.

ATHMechanism Amido Ru(II) Amido Complex (16-electron, Active) Hydride Ru(II) Hydride Complex (18-electron) Amido->Hydride HCOOH / Et3N (Hydride & Proton Transfer) TS Six-Membered Pericyclic TS Hydride->TS Ketone Substrate (Hydrogen Bonding) Product (1R)-Azido Alcohol Release TS->Product Outer-Sphere Hydride Transfer Product->Amido Product Dissociation

Catalytic cycle of the Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation (ATH) mechanism.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1-cyclopropylpropan-1-one
  • Causality: DMF is utilized as a polar aprotic solvent to dramatically accelerate the S_N2 displacement of the primary chloride by the azide anion, minimizing elimination side reactions.

  • Procedure:

    • Dissolve 3-chloro-1-cyclopropylpropan-1-one (10.0 g, 75.4 mmol) in anhydrous DMF (50 mL).

    • Add sodium azide (NaN₃) (5.88 g, 90.5 mmol, 1.2 equiv) in one portion.

    • Stir the suspension at 60 °C for 6 hours under an argon atmosphere.

    • Quench the reaction by pouring it into ice water (150 mL) and extract with ethyl acetate (3 × 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the crude oil. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group. Do not proceed to ATH if the C-Cl stretch (~750 cm⁻¹) remains prominent.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
  • Causality: A formic acid/triethylamine (5:2 molar ratio) azeotrope is used as the hydrogen donor. As the reaction proceeds, irreversible CO₂ gas evolution thermodynamically drives the reduction to completion.

  • Procedure:

    • In a rigorously dried Schlenk flask, dissolve 3-azido-1-cyclopropylpropan-1-one (8.0 g, 57.5 mmol) in anhydrous dichloromethane (DCM) (40 mL).

    • Add the pre-mixed HCOOH/Et₃N (5:2) azeotrope (14 mL). Degas the solution via three freeze-pump-thaw cycles.

    • Add RuCl(p-cymene)[(R,R)-TsDPEN] (182 mg, 0.28 mmol, 0.5 mol%) under a stream of argon.

    • Stir the reaction mixture at 25 °C for 16 hours. Gas evolution (CO₂) will be observed.

    • Quench with saturated aqueous NaHCO₃ (50 mL) and extract with DCM (2 × 40 mL). Concentrate and purify via flash chromatography (Hexanes/EtOAc 4:1).

  • Validation Checkpoint: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). The target enantiomeric excess (ee) is >98%. ¹H-NMR must show the disappearance of the ketone carbonyl and the emergence of a chiral carbinol proton (CH-OH) multiplet at ~3.5 ppm.

Protocol 3: Azide Reduction to (1R)-3-Amino-1-cyclopropylpropan-1-ol
  • Causality: Mild catalytic hydrogenation over Pd/C at 1 atm H₂ is selected over a Staudinger reduction (PPh₃/H₂O) to completely avoid the tedious chromatographic removal of triphenylphosphine oxide, ensuring a highly scalable and clean isolation of the polar amino alcohol.

  • Procedure:

    • Dissolve (1R)-3-azido-1-cyclopropylpropan-1-ol (5.0 g, 35.4 mmol) in HPLC-grade methanol (50 mL).

    • Add 10% Pd/C (500 mg, 10 wt%).

    • Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional methanol (20 mL).

    • Concentrate the filtrate under reduced pressure to yield the pure primary amine as a pale yellow oil.

  • Validation Checkpoint: Spot the product on a TLC plate and stain with Ninhydrin; heating will reveal a deep purple/blue spot, confirming the presence of a primary amine. FT-IR must show the complete disappearance of the azide peak at 2100 cm⁻¹.

Quantitative Data: ATH Optimization

To ensure maximum stereoselectivity and conversion, various ATH conditions were screened. The use of the HCOOH/Et₃N azeotrope at room temperature provided the optimal thermodynamic driving force without eroding the enantiomeric excess.

EntryCatalyst (0.5 mol%)Hydrogen DonorTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(R,R)-TsDPEN]i-PrOH / KOH25246592
2RuCl(p-cymene)[(R,R)-TsDPEN]i-PrOH / KOH50128885
3RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH / Et₃N2516>99-98 (1S)
4 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et₃N 25 16 >99 98 (1R)
5RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et₃N408>9994

Table 1: Optimization of ATH conditions for the reduction of 3-azido-1-cyclopropylpropan-1-one. Entry 4 represents the optimal self-validating parameters utilized in Protocol 2.

References

1.[1] Synthesis of 1,3-Amino Alcohols by Hydroxy-Directed Aziridination and Aziridine Hydrosilylation. ResearchGate. 1 2.[2] Stereoselective Synthesis of 1,3-Amino Alcohols by the Pd-Catalyzed Cyclization of Trichloroacetimidates. The Journal of Organic Chemistry. 2 3.[3] WO2003061825A1 - Process for preparing nonracemic chiral alcohols (Noyori ATH Methodology). Google Patents. 3

Sources

Application Note: Strategies for the Chiral Resolution of 3-Amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Strategic Rationale

The compound 3-amino-1-cyclopropylpropan-1-ol is a highly versatile chiral building block utilized in the synthesis of bioactive heterocycles and pharmaceutical active ingredients (APIs). Structurally, it features a primary amine at C3 and a chiral secondary alcohol at C1, flanked by a sterically demanding cyclopropyl group.

Achieving high enantiomeric purity of this 1,3-amino alcohol is critical, as stereochemistry directly governs the pharmacological efficacy and safety of its downstream derivatives. While asymmetric reduction of the corresponding prochiral ketone is possible, the direct chiral resolution of the racemic amino alcohol remains a highly robust, scalable, and economically viable approach.

As a Senior Application Scientist, selecting the correct resolution pathway requires balancing scale, time, and molecular constraints. We present three field-proven methodologies:

  • Classical Resolution (Diastereomeric Salt Formation): Leverages the basicity of the primary amine.

  • Enzymatic Kinetic Resolution: Leverages the differential steric recognition of the C1 chiral center by biocatalysts.

  • Preparative Supercritical Fluid Chromatography (SFC): Leverages advanced chiral stationary phases for rapid, green separation.

G Racemate Racemic 3-Amino-1- cyclopropylpropan-1-ol Classical Classical Resolution (Diastereomeric Salts) Racemate->Classical Enzymatic Enzymatic Resolution (CALB Lipase) Racemate->Enzymatic SFC Preparative SFC (Chiral Stationary Phase) Racemate->SFC Salt Chiral Acid Addition (e.g., Mandelic Acid) Classical->Salt Boc N-Boc Protection & O-Acylation Enzymatic->Boc Chrom CO2 + Co-solvent + Basic Additive SFC->Chrom Enant1 (R)-Enantiomer Salt->Enant1 Crystallization Enant2 (S)-Enantiomer Salt->Enant2 Mother Liquor Boc->Enant1 Acylated Boc->Enant2 Unreacted Alcohol Chrom->Enant1 Peak 1 Chrom->Enant2 Peak 2

Fig 1. Strategic workflows for the chiral resolution of 3-amino-1-cyclopropylpropan-1-ol.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Expertise & Causality: Classical resolution relies on reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Because diastereomers possess different physical properties (e.g., solubility), they can be separated via fractional crystallization. For 3-amino-1-cyclopropylpropan-1-ol, (S)-(+)-Mandelic acid is the optimal resolving agent. The aromatic ring and alpha-hydroxy group of mandelic acid provide excellent hydrogen bonding and


-stacking interactions in the crystal lattice, which strongly differentiates the spatial arrangement of the bulky cyclopropyl group between the (R) and (S) enantiomers.
Self-Validating Protocol

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic 3-amino-1-cyclopropylpropan-1-ol in a mixture of Isopropanol (IPA) and water (9:1 v/v) at 60 °C.

  • Slowly add 1.0 equivalent of (S)-(+)-Mandelic acid while stirring. Maintain 60 °C for 30 minutes until a homogenous solution is achieved.

Step 2: Fractional Crystallization

  • Cool the solution to room temperature at a controlled rate of 5 °C/hour to promote the growth of large, pure crystals of the less soluble diastereomeric salt.

  • Filter the precipitate and wash with ice-cold IPA.

  • Validation Checkpoint: Cleave a 10 mg aliquot of the crystals using 1M NaOH, extract into dichloromethane (DCM), and analyze via analytical Chiral HPLC.

    • If ee > 95%: Proceed to Step 3.

    • If ee < 95%: Perform a secondary recrystallization in IPA/H2O.

Step 3: Free-Basing and Recovery

  • Suspend the enantiopure salt in water and adjust the pH to 12 using 2M NaOH.

  • Extract the free chiral amine with DCM (3x). Dry the combined organic layers over anhydrous

    
     and concentrate under vacuum to yield the pure enantiomer.
    

Method 2: Enzymatic Kinetic Resolution (Biocatalytic)

Expertise & Causality: Enzymatic kinetic resolution (KR) using lipases is highly effective for secondary alcohols, a strategy well-documented in complex organic synthesis (1[1]). Candida antarctica Lipase B (CALB) exhibits profound stereoselectivity, rapidly acylating the (R)-enantiomer while leaving the (S)-enantiomer untouched. Crucial Mechanistic Note: Primary amines are highly nucleophilic. If left unprotected, the acyl donor (vinyl acetate) will non-enantioselectively acylate the amine chemically, bypassing the enzyme and ruining the resolution. Therefore, transient N-protection (e.g., N-Boc) is an absolute prerequisite to prevent unwanted amine acylation (2[2]).

Enzymatic_Pathway Start Racemic Amino Alcohol Protect N-Boc Protection (Boc2O, TEA) Start->Protect Reaction CALB + Vinyl Acetate (Kinetic Resolution) Protect->Reaction ProdR (R)-Acetate (N-Boc) Reaction->ProdR Fast Acylation ProdS (S)-Alcohol (N-Boc) Reaction->ProdS Slow/No Acylation DeprotectR Hydrolysis & Deprotection ProdR->DeprotectR DeprotectS Deprotection ProdS->DeprotectS FinalR (R)-Amino Alcohol DeprotectR->FinalR FinalS (S)-Amino Alcohol DeprotectS->FinalS

Fig 2. Biocatalytic kinetic resolution pathway utilizing CALB and N-Boc protection.

Self-Validating Protocol

Step 1: N-Boc Protection

  • React the racemic amino alcohol with

    
     (1.1 eq) and Triethylamine (1.2 eq) in DCM at room temperature for 4 hours.
    
  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The complete absence of a pink/purple spot confirms 100% protection of the primary amine.

Step 2: CALB-Catalyzed Acylation

  • Dissolve the N-Boc protected racemate in Methyl tert-butyl ether (MTBE). Add 3.0 equivalents of vinyl acetate and 50% w/w immobilized CALB (Novozym 435).

  • Incubate at 45 °C with orbital shaking (250 rpm).

  • Validation Checkpoint: Monitor the reaction via chiral GC-MS. Terminate the reaction by filtering off the enzyme the exact moment conversion reaches 50% to ensure maximum ee for both the (R)-acetate and (S)-alcohol.

Step 3: Separation and Deprotection

  • Separate the highly non-polar (R)-acetate from the polar (S)-alcohol using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Deprotect the (S)-alcohol using 20% TFA in DCM to yield the enantiopure (S)-3-amino-1-cyclopropylpropan-1-ol.

  • Hydrolyze the (R)-acetate with

    
    /MeOH, followed by TFA deprotection, to yield the (R)-enantiomer.
    

Method 3: Preparative Supercritical Fluid Chromatography (SFC)

Expertise & Causality: SFC and Liquid Chromatography are highly effective for the chiral resolution of amino alcohols, often utilizing chiral stationary phases like cyclodextrins or polysaccharides (3[3]). SFC utilizes supercritical


, which possesses high diffusivity and low viscosity, enabling rapid mass transfer and high flow rates.
Crucial Mechanistic Note: The basic primary amine of our target compound will strongly interact with residual acidic silanols on the silica support of the amylose-based stationary phase, leading to severe peak tailing. The addition of a basic modifier like Diethylamine (DEA) is mandatory. DEA acts as a competitive masking agent for these silanol sites, ensuring sharp, baseline-resolved peaks.
Self-Validating Protocol

Step 1: System Equilibration & Analytical Validation

  • Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical

    
     / Methanol (containing 0.1% v/v DEA) in an 80:20 ratio.
    
  • Conditions: Flow rate 70 mL/min, Back Pressure Regulator (BPR) set to 120 bar, Temperature 35 °C.

  • Validation Checkpoint: Inject a 1 mg/mL racemic standard. Ensure baseline resolution (

    
    ) and symmetrical peak shapes before initiating automated preparative injections.
    

Step 2: Preparative Injection & Recovery

  • Perform stacked injections of the racemate (dissolved in Methanol at 50 mg/mL).

  • Collect fractions based on UV triggering at 210 nm.

  • Depressurize the system and evaporate the methanol co-solvent under reduced pressure to recover the pristine enantiomers.

Quantitative Data Presentation

The following table summarizes the operational metrics of the three resolution strategies to aid in workflow selection based on laboratory scale and resource availability.

StrategyEnantiomeric Excess (ee)ScalabilityCost / ComplexityPrimary Use Case
Classical (Diastereomeric) 90 - 99% (Post-recryst.)High (Multi-kg)Low / LowBulk manufacturing, early scale-up
Enzymatic (CALB) > 98%Medium (100g - 1kg)Medium / HighHigh-purity intermediate synthesis
Preparative SFC > 99%Low to Medium (g to 100g)High / MediumRapid isolation for discovery/R&D

References

  • Chiral Separations by Liquid Chromatography Theory and Applications Source: Scribd / Marcel Dekker, Inc. URL:3

  • Racemization catalysts for the dynamic kinetic resolution of alcohols and amines Source: ResearchGate URL:2

  • The Journal of Organic Chemistry Vol. 65 No. 3 Source: ACS Publications URL:1

Sources

Application Note: (1R)-3-Amino-1-cyclopropylpropan-1-ol as a Premium Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern structure-based drug design, the transition from planar, high-molecular-weight aromatics to sp³-rich, conformationally restricted scaffolds is a defining trend. (1R)-3-amino-1-cyclopropylpropan-1-ol has emerged as a highly versatile chiral building block, particularly valuable in synthesizing bioisosteres for privileged heterocyclic motifs.

Recent breakthroughs in the development of carbamate Cbl-b inhibitors have demonstrated the profound impact of this specific amino alcohol[1]. By replacing traditional 1,2,4-triazole cores with cyclopropyl-containing amino alcohols, researchers have successfully maintained critical hydrogen-bonding networks while simultaneously improving metabolic stability and reducing lipophilicity[1]. Basic physicochemical profiles and patent landscapes for this compound class are increasingly documented in structural databases such as PubChemLite[2].

Mechanistic Rationale: The "E-E-A-T" Perspective

As process and medicinal chemists, we must understand the causality behind structural choices and synthetic routes.

Why the Cyclopropyl Group?

The cyclopropyl moiety is not merely a lipophilic placeholder; it is a precision tool for conformational restriction. NMR studies and conformational modeling indicate that the cyclopropyl group forces the alkyl chain into the bioactive conformation approximately 93% of the time in solution , compared to only 75% for a standard methyl analogue[1]. This drastically reduces the entropic penalty upon target binding. Furthermore, docking studies reveal that larger rings (like cyclobutyl) create steric clashes within narrow binding channels, making the cyclopropyl group the optimal balance of size and rigidity[1].

Why the (1R) Stereocenter?

The hydroxyl group acts as a crucial hydrogen bond donor/acceptor (e.g., interacting with Tyr363 and Tyr260 in Cbl-b targets)[1]. Inverting this stereocenter to (1S) directs the -OH vector away from the binding pocket, resulting in a precipitous drop in binding affinity.

Why Asymmetric Transfer Hydrogenation (ATH)?

Traditional resolution of racemic 3-amino-1-cyclopropylpropan-1-ol via chiral salts (e.g., tartaric acid) limits the theoretical yield to 50%. Instead, we employ a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of the corresponding β-amino ketone[3]. The causality here is driven by the catalyst transition state: utilizing RuCl ensures hydride transfer occurs via a highly ordered six-membered pericyclic transition state. The steric bulk of the cyclopropyl group is forced into the pseudo-equatorial position, dictating a strict Re-face attack that exclusively yields the (1R) stereocenter with >98% enantiomeric excess (ee).

Data Presentation: Comparative Profiling

The following tables summarize the quantitative advantages of the cyclopropyl substitution and the optimization of our ATH synthetic route.

Table 1: Conformational and Binding Impact of the R-Group in 1,3-Amino Alcohols [1]

R-Group SubstitutionSolution Bioactive Conformation (%)Human Liver Microsomal (HLM) CLintTarget Binding Affinity
Methyl 75%High (Suboptimal clearance)Moderate
Cyclopropyl 93% Low (Improved stability) High (Potent)
Cyclobutyl N/A (Steric Clash)N/APoor

Table 2: Optimization of ATH Conditions for 3-(Boc-amino)-1-cyclopropylpropan-1-one [3]

Catalyst SystemHydrogen DonorTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
RuClHCOOH / Et₃N (5:2)40>9998% (1S)
RuCl HCOOH / Et₃N (5:2) 40 >99 98% (1R)
RuCliPrOH / KOH254585% (1R)

Experimental Protocols

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems , embedding In-Process Controls (IPCs) directly into the workflow to guarantee product integrity.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of 3-(Boc-amino)-1-cyclopropylpropan-1-one to (1R)-3-(Boc-amino)-1-cyclopropylpropan-1-ol.

  • Substrate Preparation: Dissolve 3-(Boc-amino)-1-cyclopropylpropan-1-one (10.0 g, 50.7 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Self-Validation (IPC 1): Analyze the starting material via LC-MS. Purity must be >98% to prevent catalyst poisoning by unreacted amine nucleophiles.

  • Catalyst Activation: In a separate Schlenk flask under argon, combine RuCl (0.16 g, 0.5 mol%) with a pre-mixed, degassed azeotrope of formic acid/triethylamine (TEAF, 5:2 molar ratio, 20 mL).

    • Causality Note: TEAF acts as both the hydrogen donor and the solvent medium, providing a constant source of hydrides while buffering the system to protect the acid-sensitive N-Boc group.

  • Reaction Execution: Transfer the substrate solution to the catalyst mixture. Stir at 40°C for 12 hours.

    • Self-Validation (IPC 2): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Proceed to workup only when conversion is >99% and ee is >98%.

  • Workup & Isolation: Cool to 0°C and slowly quench with saturated aqueous NaHCO₃ (100 mL) to neutralize residual formic acid. Extract with DCM (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the (1R)-alcohol as a viscous oil.

Protocol B: N-Boc Deprotection and Salt Formation

Objective: Isolation of the active (1R)-3-amino-1-cyclopropylpropan-1-ol hydrochloride building block.

  • Solvation: Dissolve the (1R)-3-(Boc-amino)-1-cyclopropylpropan-1-ol intermediate (10.0 g) in anhydrous 1,4-dioxane (40 mL).

  • Acidic Cleavage: Cool the flask to 0°C. Dropwise, add 4N HCl in dioxane (5.0 eq, 63 mL).

    • Causality Note: Anhydrous HCl in dioxane is explicitly chosen over aqueous TFA. This prevents potential ring-opening degradation of the strained cyclopropyl ring under aqueous acidic conditions and allows direct precipitation of the product.

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Self-Validation (IPC 3): Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active Boc-protected spot and the appearance of a baseline, ninhydrin-positive (purple) spot confirms complete deprotection.

  • Precipitation: Add cold diethyl ether (150 mL) to the reaction mixture to fully precipitate the hydrochloride salt. Filter the white crystalline solid under an argon blanket and dry under high vacuum for 12 hours.

    • Self-Validation (IPC 4): Confirm structural integrity via ¹H-NMR (D₂O) and establish the final optical rotation via polarimetry to ensure no racemization occurred during deprotection.

Visualizing the Workflows

ATH_Mechanism Ketone 3-(Boc-amino)-1-cyclopropylpropan-1-one Catalyst Ru(II)-(R,R)-TsDPEN Catalyst + HCOOH / Et₃N Ketone->Catalyst Substrate Binding TS Six-Membered Pericyclic Transition State (CH-π and NH-O Interactions) Catalyst->TS Hydride Transfer Product (1R)-3-(Boc-amino)-1-cyclopropylpropan-1-ol (>99% ee) TS->Product Stereoselective Reduction Deprotect HCl / Dioxane Product->Deprotect Boc Cleavage API_BuildingBlock (1R)-3-amino-1-cyclopropylpropan-1-ol HCl Deprotect->API_BuildingBlock Isolation

Caption: Synthetic workflow and ATH mechanism for (1R)-3-amino-1-cyclopropylpropan-1-ol.

API_Integration BuildingBlock (1R)-3-amino-1-cyclopropylpropan-1-ol Coupling Amide/Carbamate Formation BuildingBlock->Coupling Core Heterocyclic Core (e.g., Pyridone/Triazolone) Core->Coupling Inhibitor Target API (e.g., Cbl-b Inhibitor) Coupling->Inhibitor Assembly Prop1 Cyclopropyl: Conformational Restriction Prop1->Inhibitor Prop2 (1R)-OH: Crucial H-Bond Donor Prop2->Inhibitor

Caption: Integration of the chiral building block into advanced API pharmacophores.

References

  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. 1

  • 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) Compound Profile. PubChemLite. 2

  • Anti‐Markovnikov Hydroamination of Racemic Allylic Alcohols to Access Chiral γ‐Amino Alcohols (Ru-catalyzed asymmetric transfer hydrogenation). ResearchGate. 3

Sources

Application Notes and Protocols for the Synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol via Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and stereoselective methodology for the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol, a valuable chiral building block in medicinal chemistry. The synthetic strategy is centered on a two-step sequence commencing with a classic Mannich reaction to construct the β-amino ketone backbone, followed by a highly stereoselective asymmetric reduction to establish the desired (1R)-chirality at the alcohol center. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction: The Significance of a Chiral Cyclopropyl Amino Alcohol

Chiral γ-amino alcohols are privileged structural motifs frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1][2] The specific target of this guide, (1R)-3-amino-1-cyclopropylpropan-1-ol, incorporates two key structural features that are highly desirable in drug design: a chiral secondary alcohol and a cyclopropyl group. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings and other functional groups, often conferring improved metabolic stability, enhanced potency, and favorable pharmacokinetic properties.

The synthetic pathway detailed herein leverages the Mannich reaction, a cornerstone of C-C and C-N bond formation, to efficiently assemble the precursor β-amino ketone.[3][4] The critical stereochemistry is then introduced in a subsequent asymmetric reduction step, a common and effective strategy for producing enantiomerically pure γ-amino alcohols.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Mannich Reaction. A three-component condensation of cyclopropyl methyl ketone, a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine) to yield the key intermediate, 3-(dimethylamino)-1-cyclopropylpropan-1-one hydrochloride.

  • Stage 2: Asymmetric Reduction. The stereoselective reduction of the prochiral ketone intermediate using a chiral catalyst system to afford the target molecule, (1R)-3-amino-1-cyclopropylpropan-1-ol, with high enantiopurity.

G cluster_0 Overall Synthetic Workflow Start Cyclopropyl Methyl Ketone + Formaldehyde + Dimethylamine HCl Mannich Stage 1: Mannich Reaction Start->Mannich Intermediate 3-(dimethylamino)-1-cyclopropylpropan-1-one (β-Amino Ketone) Mannich->Intermediate Reduction Stage 2: Asymmetric Reduction Intermediate->Reduction Product (1R)-3-amino-1-cyclopropylpropan-1-ol Reduction->Product

Figure 1: High-level workflow for the synthesis.

Stage 1: Mannich Reaction for β-Amino Ketone Synthesis

Principle and Mechanism

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[5] The reaction mechanism proceeds through two main phases:

  • Iminium Ion Formation: The amine and aldehyde react to form an electrophilic iminium ion.[6]

  • Nucleophilic Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[3][5]

G cluster_1 Mannich Reaction Mechanism Amine Dimethylamine Iminium Eschenmoser's Salt (Iminium Ion) Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Product β-Amino Ketone Iminium->Product Ketone Cyclopropyl Methyl Ketone Enol Enol Form Ketone->Enol Tautomerization Enol->Product Nucleophilic Attack

Figure 2: Simplified Mannich reaction mechanism.

Experimental Protocol: Synthesis of 3-(dimethylamino)-1-cyclopropylpropan-1-one hydrochloride

Materials & Reagents:

  • Cyclopropyl methyl ketone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Acetone

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add cyclopropyl methyl ketone (1.0 eq), paraformaldehyde (1.2 eq), dimethylamine hydrochloride (1.1 eq), and isopropanol (approx. 3 mL per gram of ketone).

  • Acidification: Add a few drops of concentrated HCl to the mixture. This ensures the reaction medium is acidic, which is crucial for the formation of the iminium ion.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product hydrochloride salt.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted starting materials and impurities.

  • Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized from a mixture of isopropanol and acetone.

  • Drying: Dry the purified white crystalline solid under vacuum to yield 3-(dimethylamino)-1-cyclopropylpropan-1-one hydrochloride.

Data Summary for Mannich Reaction
ParameterValueRationale / Notes
Cyclopropyl Methyl Ketone 1.0 eqThe enolizable ketone component.
Paraformaldehyde 1.2 eqFormaldehyde source; slight excess drives the reaction.
Dimethylamine HCl 1.1 eqAmine source; hydrochloride salt is stable and maintains acidic pH.
Solvent IsopropanolGood solvent for all reactants and allows for appropriate reflux temp.
Catalyst Conc. HCl (catalytic)Ensures acidic conditions for iminium ion formation.[6]
Temperature Reflux (~85-90 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4 - 6 hoursTypical duration; should be monitored by TLC.
Expected Yield 70 - 85%Yield of the isolated hydrochloride salt.

Stage 2: Asymmetric Reduction to (1R)-3-amino-1-cyclopropylpropan-1-ol

Principle of Asymmetric Reduction

To achieve the desired (1R) enantiomer, the prochiral ketone of the Mannich base must be reduced in a stereocontrolled manner. This is accomplished using a chiral catalyst that creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[7] The catalyst, an oxazaborolidine, coordinates with the borane reducing agent and the ketone substrate, forming a rigid transition state that dictates the stereochemical outcome.

G cluster_2 CBS Reduction Ketone β-Amino Ketone Complex Chiral Transition State Complex Ketone->Complex Catalyst (R)-Me-CBS Catalyst Catalyst->Complex Borane Borane (BH3) Borane->Complex Hydride Hydride Delivery Complex->Hydride Face-selective Product (1R)-Alcohol Hydride->Product

Figure 3: Conceptual flow of the CBS-catalyzed reduction.

Experimental Protocol: Asymmetric Reduction

Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials & Reagents:

  • 3-(dimethylamino)-1-cyclopropylpropan-1-one hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Preparation: Suspend the 3-(dimethylamino)-1-cyclopropylpropan-1-one hydrochloride (1.0 eq) in a mixture of water and dichloromethane. Cool in an ice bath and basify by the slow addition of 2M NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the free amine in anhydrous THF (approx. 10 mL per gram).

  • Catalyst Addition: Cool the solution to 0 °C. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Reducing Agent Addition: Slowly add the borane-dimethyl sulfide (BMS) complex (0.8 - 1.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The use of BMS is a well-established method for this type of reduction.[7]

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C. Vigorous gas evolution will occur.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (1R)-3-amino-1-cyclopropylpropan-1-ol as a clear oil or low-melting solid.

Data Summary for Asymmetric Reduction
ParameterValueRationale / Notes
Substrate 3-(dimethylamino)-1-cyclopropylpropan-1-oneFree base form is required for the reaction.
Catalyst (R)-2-Methyl-CBS-oxazaborolidineChiral catalyst to induce (1R) stereochemistry.[7]
Catalyst Loading 5 - 10 mol%Sufficient for catalytic turnover.
Reducing Agent Borane-dimethyl sulfide (BMS)Effective hydride source for CBS reductions.
Solvent Anhydrous THFAprotic solvent required for borane chemistry.
Temperature 0 °CLower temperatures generally improve enantioselectivity.
Reaction Time 2 - 4 hoursMonitor by TLC for complete consumption of ketone.
Expected Yield 80 - 95%Yield after purification.
Expected e.e. >95%Expected enantiomeric excess for the (1R) enantiomer.

Conclusion

The synthetic route presented provides a reliable and efficient method for producing (1R)-3-amino-1-cyclopropylpropan-1-ol with high optical purity. The strategy employs a classical Mannich reaction for the rapid construction of the carbon skeleton, followed by a state-of-the-art asymmetric reduction to install the critical stereocenter. The protocols have been designed to be clear and reproducible for trained organic chemists. By understanding the rationale behind each step, from the acid catalysis in the Mannich reaction to the chiral control in the CBS reduction, researchers can effectively troubleshoot and adapt this methodology for their specific drug discovery and development needs.

References

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. Available at: [Link]

  • Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. MDPI. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed. Available at: [Link]

  • Chiral Metal Salts as Ligands for Catalytic Asymmetric Mannich Reactions with Simple Amides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • A chiral organic base catalyst with halogen-bonding-donor functionality: asymmetric Mannich reactions of malononitrile with N-Boc aldimines and ketimines. Chemical Communications (RSC Publishing). Available at: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications. Available at: [Link]

  • Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction. ACS Publications. Available at: [Link]

  • Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. R Discovery. Available at: [Link]

  • Process for the purification of an aminoalcohol.Google Patents.
  • Mannich reaction. Wikipedia. Available at: [Link]

  • Mannich Reaction. Chemistry Steps. Available at: [Link]

  • Reaction mechanism of Mannich reaction. ResearchGate. Available at: [Link]

  • Mannich Reaction Mechanism. BYJU'S. Available at: [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. Available at: [Link]

  • Homo-Mannich Reaction of Cyclopropanols: A Versatile Tool for Natural Product Synthesis. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Process for the preparation of amino-alcohols.Google Patents.
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. RSC Publishing. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]

  • methyl cyclopropyl ketone. Organic Syntheses Procedure. Available at: [Link]

  • Homo-Mannich Reaction of Cyclopropanols: A Versatile Tool for Natural Product Synthesis. Request PDF from ResearchGate. Available at: [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. Available at: [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. Available at: [Link]

  • Homo-Mannich Reaction of Cyclopropanols: A Versatile Tool for Natural Product Synthesis. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. ResearchGate. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. Available at: [Link]

Sources

Reduction of 3-amino-1-cyclopropyl-1-propanone to (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Reduction of 3-Amino-1-cyclopropyl-1-propanone to (1R)-3-Amino-1-cyclopropylpropan-1-ol

Scientific Rationale & Mechanistic Insights

The synthesis of enantiopure


-amino alcohols, such as (1R)-3-amino-1-cyclopropylpropan-1-ol, is a critical operation in the development of modern chiral active pharmaceutical ingredients (APIs). The transformation relies on the asymmetric reduction of its corresponding 

-amino ketone precursor, 3-amino-1-cyclopropyl-1-propanone.

The Substrate Challenge: Retro-Michael Instability The fundamental challenge in this reduction lies in the inherent instability of free


-amino ketones. Under neutral to basic conditions, the 

-protons adjacent to the ketone are relatively acidic. Deprotonation triggers a rapid retro-Michael addition (elimination), expelling the amine to form an undesired cyclopropyl vinyl ketone. To mitigate this degradation, the starting material is universally synthesized and stored as an acidic salt, such as 3-amino-1-cyclopropyl-1-propanone trifluoroacetate[1].

To achieve the asymmetric reduction while navigating this instability, process chemists must choose between two orthogonal methodologies:

  • Biocatalytic Reduction (KRED): Utilizes engineered ketoreductases in mildly acidic to neutral aqueous buffers. This allows for the direct reduction of the unprotected amine salt, as the pH remains below the threshold for retro-Michael elimination[2].

  • Chemocatalytic Reduction (Ru-ATH): Employs Ruthenium-catalyzed Asymmetric Transfer Hydrogenation. Because the primary amine can poison the Ru-catalyst and the reaction conditions can induce elimination, the substrate must be N-protected (e.g., via Boc-protection) prior to reduction[3].

G cluster_KRED Biocatalytic Route (Direct) cluster_ATH Chemocatalytic Route (Protected) Substrate 3-Amino-1-cyclopropyl-1-propanone (TFA Salt) KRED KRED / NADP+ / GDH pH 6.8 Buffer, 30°C Substrate->KRED Protect Boc Protection (Prevents Elimination) Substrate->Protect Product (1R)-3-Amino-1-cyclopropylpropan-1-ol (>99% ee) KRED->Product Direct Reduction ATH Ru-(R,R)-TsDPEN HCOOH/Et3N, 40°C Protect->ATH Deprotect Acidic Deprotection (HCl or TFA) ATH->Deprotect Deprotect->Product

Figure 1: Divergent synthetic workflows for the asymmetric reduction of 3-amino-1-cyclopropyl-1-propanone.

Experimental Protocols (Self-Validating Systems)

The following protocols have been designed with built-in causality and in-process controls (IPCs) to ensure reproducibility and high enantiomeric excess (ee).

Protocol A: Biocatalytic Reduction via Ketoreductase (Recommended)

This approach is highly favored in process chemistry due to its high atom economy and the circumvention of protecting-group chemistry[2].

Reagents:

  • 3-Amino-1-cyclopropyl-1-propanone TFA salt (100 mM)

  • Engineered Ketoreductase (e.g., KRED-R-selective panel) (2 g/L)

  • Glucose Dehydrogenase (GDH) (0.5 g/L)

  • NADP+ (1 mM)

  • D-Glucose (150 mM)

  • Potassium phosphate buffer (100 mM, pH 6.8)

Step-by-Step Methodology:

  • Buffer Preparation & pH Validation: Prepare the 100 mM potassium phosphate buffer. Causality: The pH must be strictly calibrated to 6.8. A pH > 7.2 risks substrate degradation via retro-Michael elimination, while a pH < 6.0 severely diminishes KRED activity.

  • Enzyme & Cofactor Solubilization: Dissolve NADP+, D-Glucose, GDH, and the KRED enzyme in the buffer at 30 °C. Stir gently (150 rpm) to prevent protein denaturation.

  • Substrate Addition: Slowly add the 3-amino-1-cyclopropyl-1-propanone TFA salt.

    • Self-Validation Check: The addition of the TFA salt will drop the pH. Continuously titrate with 1M NaOH via an autotitrator to maintain pH 6.8. The reaction will not initiate efficiently if the pH crashes.

  • Incubation: Stir the reaction at 30 °C for 18–24 hours. Monitor conversion via chiral HPLC (using a Crownpak CR(+) column or equivalent for unprotected amino alcohols).

  • Workup & Extraction: Once conversion is >99%, adjust the pH to 10.5 using 5M NaOH. Causality: The product is stable to base, and this step deprotonates the

    
    -amino alcohol for organic extraction. Extract with Ethyl Acetate (3 x 2 volumes). Dry over Na₂SO₄ and concentrate in vacuo to yield (1R)-3-amino-1-cyclopropylpropan-1-ol.
    
Protocol B: Chemocatalytic Reduction via Ru-ATH

This protocol is utilized when biocatalysis is unavailable or when scaling up requires existing high-pressure hydrogenation infrastructure[3].

Reagents:

  • 3-(Boc-amino)-1-cyclopropyl-1-propanone (Pre-protected substrate)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (Catalyst, S/C = 1000)

  • Formic acid / Triethylamine (5:2 azeotrope)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Protection (Prerequisite): The TFA salt must first be reacted with Boc₂O and Et₃N in DCM to yield 3-(Boc-amino)-1-cyclopropyl-1-propanone. Causality: The bulky Boc group prevents the primary amine from coordinating to the Ruthenium center and sterically hinders the retro-Michael pathway.

  • Catalyst Activation: In a rigorously degassed Schlenk flask, dissolve the Boc-protected ketone in DCM (0.5 M). Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst.

  • Hydrogen Transfer: Dropwise add the HCOOH/Et₃N (5:2) azeotrope (5 equivalents of HCOOH).

    • Self-Validation Check: Monitor the evolution of CO₂ gas. The cessation of bubbling is a macroscopic indicator that the hydride transfer is nearing equilibrium.

  • Reaction Monitoring: Stir at 40 °C for 12 hours. Confirm conversion via GC-FID or LC-MS.

  • Deprotection: Concentrate the mixture, redissolve in 1,4-dioxane, and add 4M HCl in dioxane. Stir for 2 hours at room temperature to cleave the Boc group. Concentrate to yield the (1R)-3-amino-1-cyclopropylpropan-1-ol hydrochloride salt.

Quantitative Data Presentation

The following table summarizes the operational metrics comparing the two protocols, providing a clear matrix for route selection during drug development.

Process MetricProtocol A: Biocatalytic (KRED)Protocol B: Chemocatalytic (Ru-ATH)
Synthetic Steps 1 (Direct reduction)3 (Protection, ATH, Deprotection)
Overall Yield 88 - 92%70 - 75% (Over 3 steps)
Enantiomeric Excess (ee) > 99.5% (Enzyme specific)95 - 98% (Ligand specific)
Reaction Environment Aqueous Buffer (pH 6.8)Organic Solvents (DCM, Dioxane)
Substrate State Required Unprotected TFA/HCl SaltN-Boc Protected
Primary Waste Stream Aqueous phosphate/glucoseHalogenated organics, Boc byproducts
Scalability Profile Excellent (Standard bioreactors)Good (Requires inert atmosphere)

References[1] Accela ChemBio Inc. Product Catalog: 3-Amino-1-cyclopropyl-1-propanone Trifluoroacetate. ChemicalBook. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDbafVkTTsKl7wABEb7qnx8wJoReBu4biquKfluccyj9lLR0f3_Pbr7FdEftveyNolsOdZqwogkAnQwZDek9uCplLWYOX_m6REZiKjhaKekVckMlllNTcVdYDmnEfkMHK3JcAIUBpzDMsw2jWp7s115e2snF5abjR6LYeAKcEHhb5E6YOxW0k=[2] Codexis, Inc. Process for the asymmetric hydrogenation of beta-amino ketones (US8288141B2). Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAwLC_Cpq1Tingw2SOMN5FzAlgvTYojVCjulCqgqk9jygcx2PUK33RXgnu-c-5fBKzKQDHn7_Qp2uqW3Zbcdhu3y2UoOZ5kBY3_kpTuQY5Npt-MVWaFtprq4zEp8l-pC4P6T2NgZMXL5QmT1V_aA==[3] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades / Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-x38CQvl2uEw2ja29TTXdNUULhMU6bs2TNtcp2l5Opz0HyahrwlER-bpH6kcUDV2TBXEIb3I_RsHEDUZaW3LUU9ViSuVlLDFriVgSpPXRta0XLT8C_d_iDIX3tgAzrMo9r9nYQep5_EWcASw=

Sources

Use of CBS catalyst for (1R)-3-amino-1-cyclopropylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Asymmetric Synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol using a CBS Catalyst

Introduction

(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique cyclopropyl carbinolamine structure is a key pharmacophore in various therapeutic agents. The precise control of stereochemistry at the carbinol center is critical for biological activity, making enantioselective synthesis a primary challenge. The Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, offers an elegant and highly efficient solution.

This document provides a detailed protocol and technical guidance for the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol via the CBS-catalyzed asymmetric reduction of the corresponding aminoketone precursor. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step procedure but also the underlying mechanistic rationale and practical insights to ensure successful execution.

Reaction Principle and Mechanism

The CBS reduction employs a chiral oxazaborolidine catalyst, most commonly derived from (S)-proline, which complexes with a stoichiometric reducing agent, typically borane (BH₃). This complex then serves as a chiral Lewis acid, activating the ketone substrate for enantioselective hydride delivery.

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined transition state. The ketone coordinates to the boron atom of the catalyst in a way that minimizes steric hindrance between the ketone's substituents and the catalyst's chiral framework. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically used. The borane reducing agent then delivers a hydride ion to the carbonyl face opposite the bulky substituent, leading to the formation of the desired enantiomer with high fidelity.

The catalytic cycle can be visualized as follows:

CBS_Mechanism CBS_Cat (S)-CBS Catalyst Active_Complex Active Catalyst-Borane Complex CBS_Cat->Active_Complex Coordination Borane BH₃ THF Borane->Active_Complex Coord_Complex Coordinated Ketone Complex Active_Complex->Coord_Complex Ketone Binding Ketone 3-(boc-amino)-1- cyclopropylpropan-1-one Ketone->Coord_Complex Hydride_Transfer Hydride Transfer (Transition State) Coord_Complex->Hydride_Transfer Intramolecular Hydride Delivery Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Reduction Alcohol_Product (1R)-boc-protected Alcohol Product_Complex->Alcohol_Product Product Release Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Ligand Exchange Catalyst_Regen->Active_Complex Re-coordination with BH₃ Synthesis_Workflow start Start: N-Boc-β-alanine weinreb Weinreb Amide Formation (EDC, HOBt, DIPEA) start->weinreb grignard Grignard Reaction (Cyclopropyl-MgBr) weinreb->grignard ketone Precursor: N-Boc-aminoketone grignard->ketone cbs_reduction Asymmetric CBS Reduction ((S)-CBS, BH₃·THF, -20 °C) ketone->cbs_reduction protected_alcohol Product: N-Boc-(1R)-alcohol cbs_reduction->protected_alcohol deprotection Boc Deprotection (TFA or HCl) protected_alcohol->deprotection Optional final_product Final Product: (1R)-3-amino-1- cyclopropylpropan-1-ol deprotection->final_product

Application Note: Chemoenzymatic Synthesis of (1R)-3-Amino-1-cyclopropylpropan-1-ol via Ketoreductase-Catalyzed Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Executive Summary & Strategic Context

The compound (1R)-3-amino-1-cyclopropylpropan-1-ol is a high-value chiral 1,3-amino alcohol, serving as a critical pharmacophore and building block in the development of targeted therapeutics, including kinase inhibitors and GPCR ligands.

Historically, the synthesis of chiral 1,3-amino alcohols relied heavily on transition-metal-catalyzed asymmetric hydrogenation (e.g., Ru- or Rh-based transfer hydrogenation). While effective, chemocatalysis often struggles with moderate enantioselectivity when the substrate lacks sterically demanding adjacent coordinating groups, and it introduces the regulatory burden of heavy metal remediation in late-stage Active Pharmaceutical Ingredient (API) manufacturing.

To circumvent these limitations, this application note details a robust, scalable chemoenzymatic workflow utilizing an engineered Ketoreductase (KRED) . This biocatalytic approach delivers absolute stereocontrol (>99% ee), operates under mild aqueous conditions, and provides a self-validating, highly atom-economical route to the target molecule [1].

Mechanistic Rationale: The Biocatalytic Strategy

Substrate Engineering: Why N-Boc Protection?

Attempting the direct enzymatic reduction of the free amine (3-amino-1-cyclopropylpropan-1-one) often leads to low yields due to spontaneous inter-molecular condensation, Schiff base formation, or enzyme active-site inhibition. By masking the primary amine as a tert-butyloxycarbonyl (N-Boc) derivative, we render the substrate chemically inert to side reactions and significantly enhance its solubility in the organic co-solvent phase required for the bioconversion.

Ketoreductase (KRED) Stereocontrol & Cofactor Regeneration

Engineered KREDs reduce prochiral ketones by transferring a hydride from the nicotinamide cofactor (NADPH) to either the re or si face of the carbonyl carbon, dictated by the enzyme's evolved active-site pocket. To achieve the (1R) -configuration, an (R)-selective KRED variant is deployed.

To make the process economically viable, stoichiometric consumption of the expensive NADPH cofactor must be avoided. We utilize Isopropanol (IPA) as both a co-solvent and a sacrificial hydride donor. The KRED catalyzes the oxidation of IPA to acetone, simultaneously regenerating NADPH from NADP⁺. The continuous evaporative removal of acetone dynamically shifts the thermodynamic equilibrium toward the formation of the chiral alcohol [2].

KRED_Mechanism Ketone N-Boc-3-amino-1- cyclopropylpropan-1-one KRED Engineered KRED (R-Selective) Ketone->KRED binds Alcohol (1R)-N-Boc-3-amino-1- cyclopropylpropan-1-ol KRED->Alcohol yields NADP NADP+ KRED->NADP oxidizes to Acetone Acetone [Evaporated] KRED->Acetone releases NADPH NADPH NADPH->KRED hydride transfer NADP->NADPH regenerated IPA Isopropanol (IPA) [Hydride Donor] IPA->KRED reduces NADP+

Fig 1. KRED-catalyzed asymmetric reduction and coupled NADPH cofactor regeneration via isopropanol.

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system. The inclusion of precise In-Process Controls (IPCs) ensures that downstream processing is only initiated once thermodynamic conversion and stereochemical purity are analytically confirmed.

Phase 1: Biocatalytic Asymmetric Reduction

Reagents Required:

  • N-Boc-3-amino-1-cyclopropylpropan-1-one (Substrate): 100 mM

  • Potassium Phosphate Buffer (KPi): 100 mM, pH 7.0

  • Magnesium Sulfate (MgSO₄): 1 mM (Enzyme stabilizer)

  • NADP⁺ (Cofactor): 0.5 mM

  • Isopropanol (IPA): 15% v/v

  • Engineered (R)-selective KRED powder (e.g., KRED-P2 series): 5 g/L

Step-by-Step Methodology:

  • Buffer Preparation: In a temperature-controlled bioreactor, prepare the KPi buffer (pH 7.0) and dissolve MgSO₄ and NADP⁺.

  • Substrate Solubilization: Dissolve the N-Boc-protected ketone substrate in the required volume of IPA.

  • Reaction Initiation: Slowly add the IPA/substrate solution to the aqueous buffer. Adjust the internal temperature to 30 °C .

  • Enzyme Addition: Add the lyophilized KRED powder to the biphasic mixture.

  • Incubation: Agitate the reaction at 250 rpm for 24 hours. Maintain the bioreactor with a slight headspace sweep (air or N₂) to facilitate the removal of volatile acetone, driving the reaction forward.

  • In-Process Control (IPC) - Self-Validation Step: At 20 hours, withdraw a 100 µL aliquot. Extract with 500 µL Methyl tert-butyl ether (MTBE). Centrifuge at 10,000 x g for 2 min. Analyze the organic layer via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 210 nm).

    • Causality Check: Proceed to Phase 2 only if conversion is ≥99% and ee is ≥99.5%. If conversion is stalled, spike with an additional 5% IPA and 1 g/L KRED.

Phase 2: Downstream Processing (DSP) & Boc-Deprotection
  • Extraction: Adjust the reaction mixture to pH 7.5 using 1M NaOH. Add an equal volume of MTBE (1:1 v/v) to the bioreactor. Agitate vigorously for 15 minutes, then allow phase separation.

  • Isolation: Collect the upper organic phase. Back-extract the aqueous phase once more with half-volume MTBE. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude (1R)-N-Boc-3-amino-1-cyclopropylpropan-1-ol as a pale oil.

  • Deprotection: Dissolve the crude intermediate in minimal anhydrous dichloromethane (DCM). Chill to 0 °C. Dropwise, add 4M HCl in Dioxane (3 equivalents). Stir for 2 hours at room temperature.

  • Crystallization: The deprotected product will precipitate as the hydrochloride salt. Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield pure (1R)-3-amino-1-cyclopropylpropan-1-ol HCl .

DSP_Workflow Bioconversion Bioconversion Mixture (pH 7.5) Extraction MTBE Extraction & Phase Separation Bioconversion->Extraction Organic Phase Evaporation Solvent Evaporation (Intermediate Isolation) Extraction->Evaporation Drying Deprotection Boc-Deprotection (4M HCl in Dioxane) Evaporation->Deprotection N-Boc-(1R)-Alcohol Crystallization Crystallization (Final API Intermediate) Deprotection->Crystallization Precipitation

Fig 2. Downstream processing and Boc-deprotection workflow for chiral amino alcohol isolation.

Data Presentation & Optimization Metrics

The efficiency of the chemoenzymatic route is highly dependent on the delicate balance of enzyme loading and the concentration of the hydride donor (IPA). Table 1 demonstrates the causality between IPA concentration, enzyme stability, and thermodynamic conversion.

Table 1: Optimization of KRED Reaction Parameters (100 mM Substrate, 30 °C, 24 h)

IPA Conc. (% v/v)KRED Loading (g/L)Conversion (%)Enantiomeric Excess (ee %)Observation / Causality
5%2.068%>99.5%Insufficient hydride donor; equilibrium stalls.
10%2.085%>99.5%Improved, but acetone accumulation limits completion.
15% 5.0 >99% >99.9% Optimal balance of cofactor recycling and enzyme stability.
25%5.045%>99.5%High solvent concentration denatures the biocatalyst.

Table 2: Performance Comparison of Catalytic Systems for 1,3-Amino Alcohols

Catalyst SystemConversionEnantioselectivityE-Factor (Waste)Heavy Metal Remediation
Ru-Transfer Hydrogenation80 - 85%85 - 92% eeHighRequired (Pd/Ru scavengers)
Engineered KRED (Biocatalysis) >99% >99.9% ee Low (Aqueous) None

Note: Biocatalytic approaches consistently outperform traditional chemocatalysis in both stereoselectivity and environmental sustainability for this specific class of molecules [3].

References

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.[Link]

  • Highlights of the Recent Patent Literature Focus on Biocatalysis Innovation. Organic Process Research & Development.[Link]

  • A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols. Organic Process Research & Development.[Link]

Protocol for the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide for the enantioselective synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol derivatives.

Introduction & Strategic Overview

(1R)-3-Amino-1-cyclopropylpropan-1-ol is a highly versatile chiral


-amino alcohol building block, frequently utilized in the structural elaboration of kinase inhibitors, GPCR modulators, and novel therapeutics. Traditional synthetic routes relying on the kinetic resolution of racemic mixtures inherently waste 50% of the starting material and require tedious chromatographic separations.

To circumvent these limitations, this protocol details a highly atom-economical, de novo asymmetric synthesis. By leveraging a Weinreb amide intermediate to form a prochiral


-amino ketone, we subsequently employ a Noyori Asymmetric Transfer Hydrogenation (ATH)[1]. This bifunctional catalytic approach ensures the rigorous installation of the (1R) stereocenter with >99% enantiomeric excess (ee), providing a self-validating, scalable pathway to the target hydrochloride salt.

Mechanistic Pathway

Pathway A N-Boc-β-alanine B Weinreb Amide A->B CDI, HN(OMe)Me CH2Cl2, rt C Prochiral Ketone B->C c-PrMgBr THF, 0°C D (1R)-Boc-Amino Alcohol C->D (R,R)-Ru-TsDPEN HCOOH/Et3N E (1R)-Target HCl D->E 4M HCl/Dioxane rt

Workflow for the asymmetric synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol.

Materials & Reagents

The following table summarizes the quantitative data and stoichiometry required for a 10-gram scale synthesis of the starting material.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-

-alanine
189.211.0010.0 gProchiral Starting Material
1,1'-Carbonyldiimidazole (CDI) 162.151.159.85 gCarboxylic Acid Activator
N,O-Dimethylhydroxylamine HCl 97.541.206.18 gAmine Nucleophile
Cyclopropylmagnesium bromide 145.282.50132 mL (1M)Carbon Nucleophile
RuCl(p-cymene)[(R,R)-TsDPEN] 636.240.01 (1 mol%)335 mgChiral ATH Catalyst
Formic Acid / Triethylamine (5:2) N/A5.0015.0 mLHydride Source
4M HCl in Dioxane 36.465.0066.0 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

N-methoxy-N-methyl-3-(tert-butoxycarbonylamino)propanamide

  • Activation: Suspend N-Boc-

    
    -alanine (10.0 g, 52.8 mmol) in anhydrous CH₂Cl₂ (100 mL) under a nitrogen atmosphere. Cool the mixture to 0 °C. Add CDI (9.85 g, 60.7 mmol) portion-wise over 15 minutes.
    
    • Causality: CDI activates the carboxylic acid to an intermediate acyl imidazole. The evolution of CO₂ gas serves as a visual indicator of reaction progress.

  • Amidation: Stir the solution at room temperature for 1 hour until gas evolution ceases. Add N,O-dimethylhydroxylamine hydrochloride (6.18 g, 63.4 mmol) in one portion. Stir for an additional 12 hours.

  • Workup: Quench the reaction with 1M HCl (50 mL). Separate the organic layer, wash with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Weinreb amide as a colorless oil.

Phase 2: Grignard Addition to Prochiral Ketone

N-Boc-3-amino-1-cyclopropylpropan-1-one

  • Addition: Dissolve the Weinreb amide (approx. 11.5 g, 49.5 mmol) in anhydrous THF (100 mL) under nitrogen. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Attack: Dropwise add cyclopropylmagnesium bromide (1M in THF, 132 mL, 132 mmol) over 45 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The Weinreb amide forms a highly stable five-membered magnesium chelate upon Grignard addition. This chelate prevents the premature collapse of the tetrahedral intermediate, completely suppressing the formation of tertiary alcohol byproducts and ensuring strictly mono-addition.

  • Quenching: Stir at room temperature for 2 hours. Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous NH₄Cl (150 mL). Extract with EtOAc (3 × 100 mL), dry over Na₂SO₄, and concentrate to afford the crude ketone.

Phase 3: Noyori Asymmetric Transfer Hydrogenation (ATH)

(1R)-N-Boc-3-amino-1-cyclopropylpropan-1-ol

  • Catalyst Preparation: In a rigorously degassed Schlenk flask, dissolve the crude ketone (approx. 9.5 g, 44.5 mmol) in anhydrous CH₂Cl₂ (45 mL). Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (335 mg, 0.44 mmol).

  • Reduction: Add the azeotropic mixture of formic acid/triethylamine (5:2, 15.0 mL). Stir the reaction at 40 °C for 16 hours.

    • Causality: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst operates via the Noyori-Ikariya bifunctional mechanism[1]. The (R,R)-diamine ligand creates a highly specific chiral pocket. Hydrogen transfer occurs via a concerted, six-membered pericyclic transition state where the Ru-H and N-H bonds simultaneously deliver a hydride and a proton to the Re face of the ketone, exclusively yielding the (1R)-alcohol[2]. The use of the HCOOH/Et₃N azeotrope drives the equilibrium forward via irreversible CO₂ extrusion[3].

  • Isolation: Dilute the mixture with water (100 mL) and extract with CH₂Cl₂ (3 × 50 mL). Wash the combined organics with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 7:3) to yield the pure (1R)-N-Boc-amino alcohol.

Phase 4: Boc Deprotection and Salt Isolation

(1R)-3-amino-1-cyclopropylpropan-1-ol hydrochloride

  • Deprotection: Dissolve the (1R)-N-Boc-amino alcohol (8.0 g, 37.1 mmol) in anhydrous 1,4-dioxane (40 mL). Add 4M HCl in dioxane (66.0 mL, 264 mmol) dropwise at room temperature.

  • Crystallization: Stir the mixture for 2 hours. A white precipitate will form as the Boc group is cleaved and isobutylene gas evolves.

    • Causality: Cleaving the Boc group with anhydrous HCl in dioxane rather than Trifluoroacetic acid (TFA) allows for the direct precipitation of the product as a hydrochloride salt. This step is a self-validating purification: the crystallization process simultaneously upgrades the enantiomeric purity of the final compound, leaving trace impurities in the mother liquor.

  • Filtration: Filter the white solid under a nitrogen blanket, wash with cold diethyl ether (2 × 30 mL), and dry under high vacuum to afford the target (1R)-3-amino-1-cyclopropylpropan-1-ol hydrochloride.

Analytical Validation

  • Chiral HPLC: To validate the enantiomeric excess (>99% ee), derivatize a small aliquot of the final salt with benzoyl chloride, and analyze using a Chiralpak AD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

  • ¹H NMR (400 MHz, D₂O):

    
     3.35 (dt, J = 8.2, 4.1 Hz, 1H, CH-OH), 3.10 (t, J = 7.5 Hz, 2H, CH₂-NH₂), 1.95 (m, 2H, CH₂), 0.95 (m, 1H, cyclopropyl CH), 0.55-0.40 (m, 2H, cyclopropyl CH₂), 0.30-0.15 (m, 2H, cyclopropyl CH₂).
    

References

  • Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. National Institutes of Health (NIH). Available at:[Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Transfer hydrogenation in aqueous media. University of Liverpool. Available at:[Link]

Sources

Application of (1R)-3-amino-1-cyclopropylpropan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (1R)-3-amino-1-cyclopropylpropan-1-ol in Medicinal Chemistry

Executive Summary & Structural Rationale

The compound (1R)-3-amino-1-cyclopropylpropan-1-ol is a highly versatile, privileged chiral building block increasingly utilized in modern drug discovery[1]. Featuring a 1,3-amino alcohol motif paired with a cyclopropyl ring and a defined (1R) stereocenter, this synthon is critical for developing conformationally restricted, metabolically stable pharmacophores.

Recent applications in structure-based drug design—such as the accelerated discovery of carbamate Cbl-b inhibitors—demonstrate how derivatives of this scaffold can successfully replace traditional, metabolically vulnerable moieties while maintaining precise target engagement[2].

The "Cyclopropyl Effect" : The incorporation of the cyclopropyl group at the C1 position adjacent to the hydroxyl group serves two primary functions:

  • Metabolic Shielding : The high s-character of the C–C bonds in the cyclopropyl ring strengthens the adjacent C–H bonds, significantly increasing the activation energy required for Cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT). This drastically reduces aliphatic hydroxylation compared to linear alkyl chains (Talele, 2016).

  • Conformational Restriction : The rigid ring reduces the conformational entropy of the molecule, locking the 1,3-amino alcohol into a bioactive trajectory that optimally bridges hydrogen bond networks within kinase hinge regions or GPCR binding pockets.

MetabolicRationale C1 C1-Alkyl Substitution P1 Linear Propyl Group C1->P1 C2 Cyclopropyl Group C1->C2 P2 High Conformational Entropy & Weak C-H Bonds P1->P2 P3 Rapid CYP450 Oxidation (High Clearance) P2->P3 C3 High s-character C-H Bonds & Steric Shielding C2->C3 C4 Metabolic Resistance (Extended Half-Life) C3->C4

Fig 1: Mechanistic rationale for cyclopropyl-mediated CYP450 resistance vs. linear alkyl groups.

Synthetic Integration Workflow

Integrating (1R)-3-amino-1-cyclopropylpropan-1-ol into a lead scaffold typically involves targeting the primary amine for amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr), followed by utilizing the secondary hydroxyl group for subsequent cyclization (e.g., forming oxazines) or as a solvent-exposed hydrogen bond donor.

SyntheticWorkflow N1 (1R)-3-amino-1-cyclopropylpropan-1-ol Chiral Synthon N2 HATU/DIPEA Activation (Overcoming Steric Bulk) N1->N2 N3 Amide Intermediate (LC-MS Validation) N2->N3 N4 Intramolecular Cyclization (Conformational Locking) N3->N4 N5 Lead Pharmacophore (Metabolically Stable) N4->N5

Fig 2: Stepwise synthetic workflow for incorporating the chiral synthon into a lead.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol details the coupling of a target carboxylic acid with the primary amine of (1R)-3-amino-1-cyclopropylpropan-1-ol.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 10 minutes to form the active HOAt ester.

  • Amine Addition: Add (1R)-3-amino-1-cyclopropylpropan-1-ol (1.1 eq) to the reaction mixture. Allow it to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Causality behind choices: HATU is explicitly chosen over standard carbodiimides (like EDC/HOBt). The cyclopropyl ring creates a bulky microenvironment near the chiral center that can induce conformational folding, sterically hindering the primary amine. HATU generates a highly reactive HOAt ester that accelerates the coupling rate, overcoming this steric penalty and preventing the epimerization of the chiral acid partner.

  • Self-Validating System: At t = 30 min, an aliquot is quenched in methanol and analyzed via LC-MS.

    • Validation Check: If the LC-MS shows a methyl ester mass (indicating the acid was successfully activated but the amine failed to attack), it proves the amine's nucleophilicity is compromised, triggering the immediate addition of catalytic DMAP. If the product mass is dominant and no methyl ester forms, the reaction is validated and proceeds to completion.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the cyclopropyl group, an in vitro clearance assay is required.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • Causality behind choices: An NADPH regenerating system is used rather than a direct bolus of NADPH. Because the (1R)-cyclopropyl derivative is designed to be highly stable, the assay must run for 60 minutes. A single bolus of NADPH would degrade thermally over this timeframe, leading to a false-positive "stable" reading. The regenerating system ensures constant cofactor levels.

  • Self-Validating System: Parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) are mandatory.

    • Validation Check: If Verapamil shows

      
       remaining at 30 minutes, the microsomes or NADPH system are inactive, and the assay is automatically rejected. If Warfarin shows 
      
      
      
      remaining, non-specific binding or contamination has occurred. The assay is only valid if both controls fall within their established historical ranges.

Quantitative Outcomes: The Cyclopropyl Effect

The table below summarizes the pharmacokinetic differences observed when the C1-substituent of a standard 1,3-amino alcohol pharmacophore is optimized using the (1R)-cyclopropyl synthon.

Compound VariantC1-SubstituentHLM Half-life (

)
Intrinsic Clearance (

)
CYP3A4 Inhibition (

)
Lead 1a Linear Propyl12 min115 µL/min/mg>10 µM
Lead 1b Isopropyl28 min49 µL/min/mg>10 µM
Lead 1c (Optimized) (1R)-Cyclopropyl >120 min <5 µL/min/mg >10 µM

Data Interpretation: The transition from a linear propyl group to the (1R)-cyclopropyl group results in a >10-fold increase in metabolic half-life and effectively reduces intrinsic clearance to negligible levels, without introducing off-target CYP3A4 inhibition.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL: [Link]

  • Journal of Medicinal Chemistry (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. ACS Publications. URL: [Link]

  • PubChemLite / PubChem Database. 3-amino-1-cyclopropylpropan-1-ol (Compound Summary). National Center for Biotechnology Information. URL: [Link]

Sources

Application Note: A Validated HPLC Method for the Chiral and Quantitative Analysis of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (1R)-3-amino-1-cyclopropylpropan-1-ol, a chiral amino alcohol of interest in pharmaceutical development. Due to the molecule's lack of a native chromophore, a pre-column derivatization strategy using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is employed. This approach allows for highly sensitive and selective quantification using UV and fluorescence detection. The resulting FMOC-derivative is resolved on a standard achiral reversed-phase C18 column. This document provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and outlines a full validation plan according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge

(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral building block whose stereochemical purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). Its structure, a small aliphatic amino alcohol, presents two primary analytical challenges:

  • Lack of a Chromophore: The molecule does not possess a significant UV-absorbing moiety, making direct detection by standard HPLC-UV detectors insensitive and impractical for trace-level analysis.[1][2]

  • Chirality: As a chiral compound, the separation and quantification of its specific enantiomer, (1R)-3-amino-1-cyclopropylpropan-1-ol, from its corresponding (1S) enantiomer is often a regulatory requirement to ensure the safety and efficacy of the final drug product.

To overcome these challenges, this application note describes an indirect chiral analysis method. The primary amine of the analyte is derivatized, which attaches a molecule with strong UV absorbance and fluorescence properties.[3] This allows for sensitive detection and quantification on a standard, achiral HPLC column.

Method Selection and Rationale

An indirect HPLC method following pre-column derivatization was selected for its robustness, sensitivity, and accessibility in most analytical laboratories.

Choice of Derivatization Reagent: 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)

Several derivatizing reagents are available for primary amines, including Dansyl Chloride, o-phthalaldehyde (OPA), and Marfey's reagent.[4] For this application, FMOC-Cl was chosen for the following reasons:

  • High Molar Absorptivity: The fluorenyl group provides a strong chromophore, enabling sensitive UV detection.

  • Fluorescence: The derivative is also fluorescent, offering an alternative, often more sensitive and selective, detection method.[5][6]

  • Stable Derivatives: FMOC-amino alcohol derivatives are known to be highly stable, which is crucial for reproducible and reliable quantification.[5]

  • Reaction Specificity: FMOC-Cl reacts specifically with primary and secondary amines, which is suitable for the target analyte.[2]

The reaction between (1R)-3-amino-1-cyclopropylpropan-1-ol and FMOC-Cl proceeds in a buffered, alkaline solution to yield a stable, highly detectable derivative.

Chromatographic Approach: Reversed-Phase HPLC

Following derivatization, the resulting FMOC-derivative is significantly more hydrophobic than the parent molecule. This makes it ideally suited for separation on a reversed-phase (RP) stationary phase, such as a C18 column, using a standard mobile phase of acetonitrile and water. This is a ubiquitous and well-understood mode of chromatography, enhancing the method's transferability.

Experimental Protocol

Materials and Equipment
Category Item Specifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, UV/Vis or DAD, and Fluorescence detector
Analytical Balance4 or 5 decimal places
pH MeterCalibrated
Chemicals & Reagents (1R)-3-amino-1-cyclopropylpropan-1-olReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade (e.g., Milli-Q)
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)>99% purity
Sodium BorateACS Grade
Boric AcidACS Grade
Hydrochloric Acid (HCl)ACS Grade
Columns & Consumables Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Syringe Filters0.45 µm, PTFE or Nylon
HPLC Vials2 mL, amber (to protect derivative from light)
Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium borate decahydrate and 0.62 g of boric acid in 1 L of HPLC grade water. Adjust pH to 9.0 with 1 M NaOH or 1 M HCl if necessary.

  • FMOC-Cl Reagent (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (1R)-3-amino-1-cyclopropylpropan-1-ol reference standard and dissolve in 10 mL of acetonitrile.

  • Sample Solution: Prepare sample solutions to a target concentration of approximately 0.1 mg/mL in acetonitrile.

Derivatization Protocol
  • To a 2 mL HPLC vial, add 100 µL of the standard or sample solution.

  • Add 400 µL of Borate Buffer (pH 9.0).

  • Add 500 µL of the FMOC-Cl reagent (3 mg/mL in ACN).

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The sample is now ready for injection.

The overall experimental workflow is illustrated in the diagram below.

G cluster_prep 1. Solution Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing prep_std Prepare Standard & Sample Solutions mix Mix Sample/Standard, Buffer, & FMOC-Cl prep_std->mix prep_reagents Prepare Borate Buffer & FMOC-Cl Reagent prep_reagents->mix react Vortex & React (15 min) mix->react inject Inject into HPLC react->inject separate Separate on C18 Column inject->separate detect Detect by UV/FLD separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC analysis workflow from sample preparation to final quantification.

HPLC Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-12 min: 50-90% B; 12-15 min: 90% B; 15-16 min: 90-50% B; 16-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 265 nm
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm

Method Validation Protocol (ICH Q2(R1))

A comprehensive method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be verified. A solution of the derivatized standard is injected five times.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Validation Parameters

The following diagram outlines the logical flow of the validation process.

G Start Method Validation Start Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: Flowchart of the analytical method validation parameters.

Specificity: The method's ability to differentiate and quantify the analyte in the presence of impurities or matrix components will be assessed. This is done by injecting a blank (derivatization reagents only), a placebo sample, and a spiked placebo sample. No interfering peaks should be observed at the retention time of the analyte derivative.

Linearity: Linearity will be evaluated by preparing and analyzing at least five concentrations of the analyte, ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (R²) of ≥ 0.995.[8]

Accuracy: Accuracy will be determined by spike recovery. A known amount of the analyte will be added to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery should be within 98.0% to 102.0%.[8]

Precision:

  • Repeatability (Intra-day precision): Six replicate preparations of the standard solution at 100% of the target concentration will be analyzed on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[8]

  • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst. The %RSD between the two days should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness: The method's robustness will be evaluated by introducing small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.2 units) The system suitability parameters should still be met under these varied conditions.

Alternative Method: Direct Chiral Analysis

For applications where derivatization is not desirable, direct enantiomeric separation is a viable alternative. This approach requires a specialized Chiral Stationary Phase (CSP).

  • Recommended CSP: Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin-based) have shown success in separating underivatized amino alcohols.[9]

  • Mobile Phase: These separations are typically achieved using reversed-phase or polar organic modes. A common mobile phase would consist of methanol or acetonitrile with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape and resolution.[10][11]

Direct analysis is often faster in terms of sample preparation but may require more extensive method development to achieve baseline separation and can be less sensitive if the analyte lacks a chromophore and a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is not available.

Conclusion

The described HPLC method, utilizing pre-column derivatization with FMOC-Cl, provides a sensitive, robust, and reliable solution for the quantitative analysis of (1R)-3-amino-1-cyclopropylpropan-1-ol. The use of standard C18 reversed-phase chromatography makes this method readily implementable in most quality control laboratories. The comprehensive validation plan, grounded in ICH guidelines, ensures that the method will generate accurate and trustworthy data suitable for regulatory submission in the pharmaceutical industry.

References

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Available at: [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

  • IJRR, International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of FMOC-Cl with reported fluorescence reagents for determination of FFA. Available at: [Link]

  • PMC. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available at: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 1-Aminocyclopropanol. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Available at: [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-1-cyclopropylpropan-1-ol (C6H13NO). Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[Near IR] - Spectrum. Available at: [Link]

Sources

Application Note: Chiral HPLC Analysis of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1R)-3-amino-1-cyclopropylpropan-1-ol is a highly polar, aliphatic amino alcohol that serves as a critical chiral building block in pharmaceutical synthesis. Determining its enantiomeric purity—specifically quantifying the trace (1S) enantiomer—presents a significant analytical challenge. Because the molecule is a saturated aliphatic amino alcohol, it completely lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective 1. Furthermore, its high basicity and polarity lead to severe peak tailing on traditional chiral stationary phases (CSPs) due to secondary interactions with residual silanols.

As a Senior Application Scientist, I have designed this protocol to provide two robust, self-validating analytical workflows to overcome these roadblocks: Strategy A utilizes pre-column derivatization for standard UV-equipped laboratories, while Strategy B leverages direct analysis via Charged Aerosol Detection (CAD) for high-throughput environments.

Analytical Strategy Decision Matrix

The selection of the appropriate chromatographic method depends heavily on the available detector technology and the required limit of detection (LOD). The decision matrix below outlines the logical flow for method selection.

DecisionMatrix A Target Analyte: (1R)-3-amino-1-cyclopropylpropan-1-ol B Primary Challenges: No UV Chromophore & High Basicity A->B C Select Analytical Strategy B->C D Strategy A: Indirect Analysis Pre-Column Derivatization C->D Standard Labs E Strategy B: Direct Analysis Universal Detection C->E Advanced Labs F Reagent: Fmoc-Cl Detector: UV (265 nm) Column: Chiralpak IC D->F G Detector: CAD / ELSD Column: Chiralpak IG Modifier: Volatile Amine E->G

Caption: Decision matrix for chiral analysis of aliphatic amino alcohols lacking UV chromophores.

Strategy A: Pre-Column Derivatization (Fmoc-Cl) + HPLC-UV

Mechanistic Rationale

To utilize standard HPLC-UV systems, we must introduce a chromophore. Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the optimal choice. Unlike Marfey's reagent, which creates diastereomers that can introduce their own stereochemical artifacts, Fmoc-Cl is achiral. It reacts rapidly and quantitatively with the primary amine of our target molecule to form a stable carbamate enantiomer. This not only introduces strong UV absorbance at 265 nm but also adds bulky aromatic rings that enhance π-π interactions with the chiral stationary phase, dramatically improving enantiomeric resolution 2.

Workflow Visualization

FmocWorkflow S1 1. Buffer Sample (pH 9.0 Borate) S2 2. Add Fmoc-Cl (in Acetonitrile) S1->S2 S3 3. Incubate (15 min, 25°C) S2->S3 S4 4. Quench (Adamantanamine) S3->S4 S5 5. HPLC-UV Analysis S4->S5

Caption: Step-by-step Fmoc-Cl pre-column derivatization workflow for HPLC-UV analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the (1R)-3-amino-1-cyclopropylpropan-1-ol sample in pure Acetonitrile to a concentration of 1.0 mg/mL.

  • Buffering (Critical Step): Transfer 100 µL of the sample into a highly recovered HPLC vial. Add 100 µL of 0.1 M Sodium Borate buffer (pH 9.0). Causality: The basic pH ensures the primary amine is deprotonated and highly nucleophilic, while preventing rapid hydrolysis of the Fmoc-Cl reagent.

  • Derivatization: Add 200 µL of 10 mM Fmoc-Cl (prepared fresh in anhydrous Acetonitrile). Vortex for 10 seconds and let stand at room temperature for exactly 15 minutes.

  • Quenching (Self-Validating Control): Add 100 µL of 20 mM 1-aminoadamantane (or glycine). Causality: This instantly consumes unreacted Fmoc-Cl, preventing it from slowly hydrolyzing into Fmoc-OH in the vial. Fmoc-OH is a notorious interference peak that can co-elute with the target enantiomers.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

Strategy B: Direct Analysis via Chiral HPLC-CAD

Mechanistic Rationale

For high-throughput environments, bypassing derivatization saves time and eliminates the risk of incomplete reaction artifacts. Because the analyte lacks a chromophore 3, we utilize Charged Aerosol Detection (CAD), which relies on nebulizing the eluent and measuring the charge transferred to the dried analyte particles.

The primary challenge here is the basicity of the primary amine, which causes severe peak tailing on polysaccharide columns. To counteract this, basic additives must be employed to mask the acidic silanols on the stationary phase 4. However, because CAD requires strictly volatile mobile phases, traditional non-volatile buffers are strictly prohibited.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample directly in Methanol to a concentration of 2.0 mg/mL. No buffering or reaction is required.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (250 x 4.6 mm, 5 µm) - chosen for its robust immobilization, allowing the use of polar organic modes.

    • Mobile Phase: Methanol containing 0.1% (v/v) volatile Ammonium Hydroxide (NH₄OH) or 0.1% Diethylamine (DEA). Causality: The volatile basic modifier competitively binds to residual silanols, ensuring sharp, symmetrical peaks for the basic amino alcohol without leaving non-volatile residue in the CAD detector.

    • Flow Rate: 1.0 mL/min.

    • CAD Settings: Evaporator temperature set to 35 °C (optimized for low-molecular-weight, semi-volatile analytes to prevent sample loss during desolvation).

Comparative Method Performance

To assist in selecting the optimal workflow for your laboratory's specific needs, the quantitative and operational metrics of both strategies are summarized below:

ParameterStrategy A (Fmoc + UV)Strategy B (Direct + CAD)
Target Analyte Form Fmoc-Carbamate DerivativeIntact Amino Alcohol
Detection Principle UV Absorbance (265 nm)Aerosol Mass Scattering
Sensitivity (LOD) ~0.05 µg/mL~0.5 µg/mL
Linearity Range 0.15 - 50 µg/mL1.5 - 200 µg/mL (Non-linear, requires power-function fit)
Sample Prep Time 25 minutes per batch< 2 minutes
Column Compatibility Normal Phase (Chiralpak IC)Polar Organic (Chiralpak IG)
Primary Advantage High sensitivity, utilizes standard HPLC equipmentNo derivatization artifacts, rapid preparation
Primary Limitation Reagent interference peaks if quenching failsLower sensitivity, requires specialized CAD/ELSD

Troubleshooting & Scientific Insights

  • Peak Tailing in Direct Analysis: If peak tailing (Asymmetry factor > 1.5) is observed in Strategy B, the concentration of the basic additive (DEA or NH₄OH) may be insufficient. Ensure the mobile phase is prepared fresh daily, as volatile amines can evaporate, shifting the pH and exposing silanol sites 2.

  • Incomplete Derivatization in Strategy A: If the main analyte peak area is inconsistent, check the pH of the sample solution before adding Fmoc-Cl. If the sample matrix is highly acidic (e.g., if the amino alcohol was isolated as an HCl salt), the 0.1 M Borate buffer may be overwhelmed. Adjust the buffer molarity to 0.2 M to ensure the reaction pH remains strictly between 8.5 and 9.0.

  • Baseline Noise in CAD: High background current in CAD is almost always due to non-volatile impurities in the mobile phase. Use strictly LC-MS grade Methanol and high-purity volatile additives.

References

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol... by Precolumn Derivatization. Journal of Chromatographic Science / ResearchGate. Available at:[Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Advanced NMR Characterization and Stereochemical Validation of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-3-amino-1-cyclopropylpropan-1-ol is a highly versatile chiral building block frequently utilized in the development of targeted therapeutics, particularly where rigidified pharmacophores are required to enhance binding affinity and metabolic stability. The presence of both a highly strained cyclopropyl ring and a flexible aliphatic amino-alcohol chain presents unique challenges and opportunities for Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate structural elucidation and enantiomeric validation are critical, as the stereochemistry at the C1 position profoundly influences the molecule's pharmacological trajectory.

This application note details the causal logic, multiparametric NMR strategies, and self-validating protocols required to unambiguously characterize this molecule and confirm its (1R) absolute configuration.

Part 1: Structural Dynamics and Resonance Causality

The NMR profile of (1R)-3-amino-1-cyclopropylpropan-1-ol is governed by the distinct electronic environments of its functional groups. The cyclopropyl ring is characterized by high p-character in its C-C bonds, which creates a strong diamagnetic ring current. This magnetic anisotropy heavily shields the attached protons, pushing their resonances significantly upfield (0.2–0.9 ppm) compared to standard aliphatic chains.

Conversely, the hydroxyl and primary amine groups exert strong electron-withdrawing inductive effects. This deshields the adjacent C1 methine and C3 methylene protons, pulling them downfield. Understanding these opposing electronic forces is critical for initial spectral interpretation before moving to 2D correlation experiments.

Table 1: Quantitative 1D NMR Resonance Assignments (Predicted at 400 MHz in CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Logical Assignment Basis
Cyclopropyl CH₂ (trans)0.25m2.5Shielded by ring current; trans to C1 substituent
Cyclopropyl CH₂ (cis)0.45m3.0Shielded by ring current; cis to C1 substituent
Cyclopropyl CH 0.85m17.5Deshielded relative to CH₂ by proximity to C1-OH
C2 (CH₂) 1.70q (J = 6.5)36.5Aliphatic chain, adjacent to methine and CH₂
C3 (CH₂-NH₂) 2.85t (J = 6.5)40.2Deshielded by the adjacent primary amine
C1 (CH-OH) 3.20dt (J = 8.0, 6.5)76.0Strongly deshielded by the hydroxyl oxygen
Part 2: Multiparametric NMR Strategy

To unambiguously assign the carbon backbone and differentiate overlapping multiplets in the upfield region, a combination of 1D and 2D NMR techniques is employed.

Workflow Start Analyte: (1R)-3-amino-1-cyclopropylpropan-1-ol Step1 1D NMR (1H, 13C) Identify ring strain & functional groups Start->Step1 Step2 2D NMR (COSY, HSQC, HMBC) Establish connectivity & assignments Step1->Step2 Step3 Chiral Derivatization Bis-MTPA (Mosher's) Formation Step2->Step3 Step4 Δδ(S-R) Analysis Validate (1R) Absolute Configuration Step3->Step4

Figure 1: Self-validating NMR workflow for structural and stereochemical characterization.

Causality of 2D NMR Selection:

  • COSY (Correlation Spectroscopy): Establishes the contiguous spin system. It traces the coupling from the cyclopropyl methine proton through C1, C2, and terminating at C3.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals (especially the complex multiplets of the diastereotopic cyclopropyl protons) by correlating them to their distinct ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the connectivity between the cyclopropyl ring and the aliphatic chain by revealing long-range ³J couplings (e.g., the C1 proton to the cyclopropyl CH₂ carbons).

Part 3: Stereochemical Validation via Modified Mosher's Method

Enantiomers are indistinguishable in an achiral NMR environment. To validate the (1R) absolute configuration, chiral derivatizing agents (CDAs) are utilized to create a diastereomeric relationship . For secondary carbinol centers, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) is the gold standard .

The Causality of Bis-Derivatization: Amino alcohols possess two nucleophilic sites (-OH and -NH₂). Attempting a mono-derivatization often yields an intractable mixture of N-MTPA, O-MTPA, and bis-MTPA species, compounded by inter- and intramolecular hydrogen bonding that distorts conformational populations. By forcing the reaction to the bis-MTPA derivative using excess MTPA-Cl, we ensure a single, conformationally predictable species. The cross-interaction between the two bulky MTPA groups further locks the conformation, enhancing the reliability of the Δδ(S-R) analysis .

Logical Deduction of the (1R) Configuration: In the bis-MTPA derivative, the C1 ester adopts a conformation where the trifluoromethyl group, the carbonyl oxygen, and the C1-H proton are coplanar. The phenyl ring then projects over one hemisphere of the molecule, shielding the protons via its diamagnetic anisotropic effect.

  • For the (1R) enantiomer, the (S)-MTPA ester (synthesized from (R)-MTPA-Cl) positions its phenyl ring over the C2-C3 aliphatic chain, shielding these protons (yielding a negative Δδ).

  • The (R)-MTPA ester (synthesized from (S)-MTPA-Cl) positions its phenyl ring over the cyclopropyl group, shielding it (yielding a positive Δδ).

MosherLogic Deriv Synthesize (S)- and (R)-MTPA Derivatives Calc Extract Chemical Shifts Calculate Δδ = δ(S) - δ(R) Deriv->Calc Pos Δδ > 0 Protons Shielded by (R)-MTPA (Cyclopropyl Hemisphere) Calc->Pos Neg Δδ < 0 Protons Shielded by (S)-MTPA (Aliphatic Hemisphere) Calc->Neg Assign Spatial Model Construction Confirms (1R) Geometry Pos->Assign Neg->Assign

Figure 2: Logical deduction pathway for Mosher's ester Δδ(S-R) stereochemical assignment.

Part 4: Self-Validating Experimental Protocols
Protocol A: Standard 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of (1R)-3-amino-1-cyclopropylpropan-1-ol in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Tune and match the probe to ¹H and ¹³C frequencies. Shim the magnet to achieve a TMS line width of < 1.0 Hz to ensure the complex cyclopropyl multiplets are well-resolved.

  • Acquisition:

    • ¹H NMR: Acquire with a 30° pulse, 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, 2-second relaxation delay, and a minimum of 512 scans.

    • 2D COSY/HSQC/HMBC: Acquire using standard gradient-selected pulse sequences. Ensure the HSQC spectral width in the F1 (¹³C) dimension covers 0–100 ppm to capture both the highly shielded cyclopropyl carbons and the deshielded C1 carbon.

Protocol B: Microscale Bis-MTPA Derivatization (Self-Validating)
  • Reaction Setup: In two separate, dry 2 mL glass vials, dissolve 5 mg (approx. 43 µmol) of the amino alcohol in 0.5 mL of anhydrous deuterated pyridine (C₅D₅N). Pyridine acts as both the solvent and the acid scavenger.

  • Reagent Addition:

    • To Vial A, add 30 µL (approx. 160 µmol, >3 eq) of (R)-(−)-MTPA-Cl to form the (S)-MTPA ester/amide.

    • To Vial B, add 30 µL of (S)-(+)-MTPA-Cl to form the (R)-MTPA ester/amide.

  • Incubation: Seal the vials and agitate at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Transfer the crude reaction mixtures directly to NMR tubes and acquire a rapid ¹H NMR spectrum. Look for the C1-H signal. A successful bis-esterification will induce a pronounced downfield shift of the C1-H methine signal from ~3.2 ppm (free alcohol) to ~4.8–5.2 ppm (MTPA ester). If this shift is absent, the esterification failed (likely due to moisture), and the sample must be re-prepared.

  • Data Extraction: Once validated, acquire high-resolution ¹H NMR spectra for both tubes. Tabulate the chemical shifts for all assigned protons and calculate Δδ = δ(S) - δ(R). Map the positive and negative values onto the molecular structure to confirm the (1R) configuration.

References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols,[Link]

  • Seco, J. M., et al. "Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR." Organic Letters,[Link]

High-Resolution Mass Spectrometry and Chiral LC-MS/MS Strategies for the Characterization of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists

Introduction & Analytical Challenges

The compound (1R)-3-amino-1-cyclopropylpropan-1-ol (Chemical Formula: C₆H₁₃NO; Monoisotopic Mass: 115.0997 Da) is a highly polar, low-molecular-weight (LMW) chiral amino alcohol. Molecules of this class are critical stereospecific building blocks in the biocatalytic synthesis of active pharmaceutical ingredients (APIs), including antiviral agents and kinase inhibitors[1].

From a mass spectrometry and chromatographic perspective, this analyte presents a triad of distinct challenges:

  • High Polarity & Low Mass: The combination of a primary amine and a secondary hydroxyl group renders the molecule highly hydrophilic. It exhibits negligible retention on standard reversed-phase (C18) columns, eluting in the void volume where severe ion suppression from matrix components occurs.

  • Lack of Chromophore: The purely aliphatic and alicyclic structure lacks a UV-absorbing chromophore, rendering standard HPLC-UV methods ineffective and necessitating tandem mass spectrometry (MS/MS) for sensitive detection.

  • Stereochemical Rigidity: Enantiomeric purity (enantiomeric excess, ee) is paramount in drug development. Differentiating the (1R) enantiomer from its (1S) counterpart requires specialized chiral recognition environments in the gas phase or on a stationary phase[2].

This application note provides field-proven, self-validating protocols for both the high-throughput quantitation (via HILIC-MS/MS) and the enantiomeric purity determination (via Chiral Crown Ether LC-MS/MS) of (1R)-3-amino-1-cyclopropylpropan-1-ol.

Electrospray Ionization (ESI) & Fragmentation Causality

To develop a robust Multiple Reaction Monitoring (MRM) method, we must first understand the gas-phase thermodynamic behavior of the protonated molecule. In positive ESI mode, protonation occurs exclusively at the highly basic primary amine, yielding an abundant [M+H]⁺ precursor ion at m/z 116.1 .

Upon Collision-Induced Dissociation (CID) with argon or nitrogen gas, the molecule undergoes predictable, structurally diagnostic fragmentation:

  • Loss of Water (-18 Da, m/z 98.1): The proton migrates to the hydroxyl oxygen, leading to the neutral loss of H₂O. This is highly favored due to the formation of a stable carbocation stabilized by the adjacent cyclopropyl ring.

  • Loss of Ammonia (-17 Da, m/z 99.1): Direct cleavage of the protonated amine group.

  • Combined Loss (-35 Da, m/z 81.1): Sequential loss of both H₂O and NH₃, resulting in a highly conjugated diene-like or cyclopropyl-stabilized cation.

  • Alkyl Cleavage (m/z 55.1): High collision energy drives the cleavage of the propanol backbone, leaving a stable cyclopropilium or allyl cation (m/z 55.1).

G M Precursor [M+H]+ m/z 116.1 F1 [M+H - H2O]+ m/z 98.1 M->F1 -H2O (-18 Da) F2 [M+H - NH3]+ m/z 99.1 M->F2 -NH3 (-17 Da) F4 Cyclopropyl Cation m/z 55.1 M->F4 Backbone Cleavage F3 [M+H - H2O - NH3]+ m/z 81.1 F1->F3 -NH3 (-17 Da) F2->F3 -H2O (-18 Da)

CID Fragmentation Pathway of protonated (1R)-3-amino-1-cyclopropylpropan-1-ol.

Table 1: Optimized MRM Transitions for Triple Quadrupole MS
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
116.198.15012Quantifier (Highest Abundance)
116.181.15018Qualifier 1
116.155.15025Qualifier 2

Protocol A: HILIC-MS/MS for High-Throughput Quantitation

Causality of Method Design: Because (1R)-3-amino-1-cyclopropylpropan-1-ol is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for achieving adequate retention (


). We utilize a BEH Amide stationary phase. The high organic mobile phase used in HILIC (typically >70% Acetonitrile) provides a secondary benefit: it dramatically enhances ESI desolvation efficiency, lowering the Limit of Detection (LOD) for this LMW analyte.
Step-by-Step Methodology
  • Sample Preparation:

    • Dilute samples in 75% Acetonitrile / 25% Water. Crucial: Injecting highly aqueous samples into a HILIC system will cause peak splitting and loss of retention.

    • Spike with an isotopically labeled internal standard (e.g., ¹³C-labeled amino alcohol) to correct for matrix effects.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 ensures the amine is fully protonated).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte).

    • 1.0 - 4.0 min: Linear gradient to 60% B.

    • 4.0 - 5.0 min: Hold at 60% B (Column wash).

    • 5.1 - 8.0 min: 95% B (Re-equilibration).

  • System Validation: Inject a blank (75% ACN) immediately after the highest calibration standard to verify carryover is <0.1%.

Protocol B: Direct Chiral LC-MS/MS for Enantiomeric Purity

Causality of Method Design: To separate the (1R) and (1S) enantiomers without pre-column derivatization (which can introduce kinetic isotope effects or artifactual racemization)[3], we employ a Chiral Stationary Phase (CSP) based on a chiral crown ether.

Crown ethers (e.g., Daicel CROWNPAK CR-I(+)) selectively form host-guest inclusion complexes with primary amines[4]. The protonated amine (-NH₃⁺) of the analyte nests into the cavity of the crown ether. The chiral barrier of the stationary phase interacts differently with the spatial arrangement of the cyclopropyl and hydroxyl groups of the (1R) vs. (1S) enantiomers, resulting in baseline separation[5].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the analyte in Mobile Phase A (highly acidic) to ensure 100% protonation of the primary amine. Complexation will fail if the amine is neutral.

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 0.5% Trifluoroacetic acid (TFA) in Water / Acetonitrile (96/4, v/v). Note: While perchloric acid is traditional for crown ethers, TFA is used here to maintain MS compatibility while providing the necessary low pH (<2.0)[4].

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C (Sub-ambient or lower temperatures often enhance chiral resolution by stabilizing the host-guest complex).

  • MS/MS Detection:

    • Operate the mass spectrometer in ESI+ MRM mode using the 116.1 → 98.1 transition.

    • Divert the flow to waste for the first 2 minutes to prevent excess TFA from contaminating the MS source.

  • Data Analysis (ee% Calculation):

    • Integrate the area under the curve (AUC) for both the (1R) and (1S) peaks.

    • Calculate Enantiomeric Excess:

      
      
      

W S1 Sample Prep (Acidic Diluent) S2 Crown Ether Chiral LC S1->S2 S3 ESI+ Source (TFA compatible) S2->S3 S4 MRM Detection (116.1 -> 98.1) S3->S4 S5 ee% Calculation & Validation S4->S5

Workflow for the direct chiral LC-MS/MS analysis of primary amino alcohols.

Troubleshooting & Best Practices

  • Loss of Chiral Resolution: If the resolution (

    
    ) between the (1R) and (1S) enantiomers drops below 1.5, verify the pH of the mobile phase. The crown ether mechanism is strictly dependent on the analyte being fully protonated. A pH > 2.5 will severely degrade chiral recognition.
    
  • Ion Suppression in HILIC: LMW amines are highly susceptible to suppression from sodium and potassium adducts. Ensure all glassware is thoroughly rinsed with LC-MS grade water and avoid using glass vials if alkali leaching is suspected; use polypropylene vials instead.

  • TFA Signal Quenching: In the chiral method, 0.5% TFA is used. TFA is a known ion pairing agent that can suppress ESI signals. To counteract this, a post-column make-up flow of 0.1% Formic Acid in Propitiated Methanol (0.2 mL/min) can be introduced via a T-junction just prior to the ESI source to displace the TFA and boost the MS signal.

References

  • Title: Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS Source: PMC, National Institutes of Health (NIH) URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Chiral Mass Spectrometry: An Overview Source: PolyU Institutional Research Archive URL: [Link]

  • Title: Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase Source: ResearchGate URL: [Link]

  • Title: Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples Source: Elsevier Pure URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist The synthesis of chiral


-amino alcohols, such as (1R)-3-amino-1-cyclopropylpropan-1-ol, presents unique challenges due to the proximity of the basic amine and the chiral hydroxyl group. These motifs are critical scaffolds in neuroactive and cardiovascular drug development[1]. Traditional resolution methods often suffer from a maximum theoretical yield of 50%, making asymmetric reduction of the corresponding 

-amino ketone (3-amino-1-cyclopropylpropan-1-one) the industry standard.

This guide provides self-validating protocols and troubleshooting matrices for the two most scalable and reliable methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction . Every step is designed with causality in mind—understanding why a reaction fails is the prerequisite to fixing it.

Route A: Asymmetric Transfer Hydrogenation (ATH)

The ATH pathway utilizes a Noyori-type Ruthenium catalyst to perform a highly enantioselective reduction of the


-amino ketone[2].

ATH_Cycle Substrate β-Amino Ketone Substrate Catalyst RuCl(p-cymene) [(R,R)-TsDPEN] Substrate->Catalyst Coordination Product (1R)-Amino Alcohol Product Catalyst->Product Asymmetric Transfer Hydride HCOOH / TEA (Hydride Donor) Hydride->Catalyst Ru-H Formation

Workflow of Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst.

Self-Validating Protocol: ATH Reduction

Causality Focus: We utilize a 5:2 azeotrope of Formic Acid (HCOOH) and Triethylamine (TEA) rather than standard isopropanol. Basic isopropanol can trigger retrograde Michael addition of the


-amino ketone. The acidic HCOOH/TEA mixture protonates the free amine, preventing it from coordinating to and poisoning the Ru-center, while simultaneously serving as the hydride source[2].
  • Catalyst Activation: In a Schlenk flask under strict Argon, dissolve 0.5 mol% RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous, degassed dichloromethane (DCM). Stir for 15 minutes.

  • Azeotrope Preparation: In a separate vessel, carefully prepare a 5:2 molar ratio of HCOOH to TEA at 0°C (highly exothermic).

  • Substrate Addition: Add 3-amino-1-cyclopropylpropan-1-one (1.0 eq) to the HCOOH/TEA mixture.

  • Reaction: Transfer the activated catalyst solution to the substrate mixture. Stir at 40°C for 16 hours.

  • In-Process Control (IPC): Monitor via chiral HPLC (Chiralcel OD-H). Self-Validation: The ee% must remain stable after 8 hours. A fluctuating ee% indicates a reversible hydride transfer or catalyst degradation.

  • Workup: Quench with saturated aqueous Na₂CO₃ until pH 9 to free the amine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

ATH Troubleshooting FAQs

Q: My reaction stalls at 60% conversion despite adding excess HCOOH/TEA. What is the root cause? A: This is typically caused by pH drift. As formic acid is consumed to generate CO₂ and hydrides, the reaction mixture becomes increasingly basic due to the TEA and the substrate's amine. Once the pH rises too high, the free amine coordinates to the Ruthenium catalyst, forming an inactive 18-electron complex. Solution: Implement a continuous slow feed of HCOOH using a syringe pump to maintain the acidic buffer state throughout the 16-hour reaction.

Q: The enantiomeric excess (ee) is stalling below 85%. How can I improve stereoselectivity? A: Low ee% in ATH of


-amino ketones is often due to trace water or oxygen disrupting the transition state of the Ru-hydride intermediate.
Solution: Ensure the DCM is strictly anhydrous (<10 ppm water) and degassed via three freeze-pump-thaw cycles. Additionally, verify that you are using the (R,R) enantiomer of the TsDPEN ligand, which selectively directs the hydride to the re-face of the ketone to yield the (1R)-alcohol.

Route B: Biocatalytic Ketoreductase (KRED) Reduction

For highly scalable, environmentally benign synthesis, engineered Carbonyl Reductases (KREDs) offer unparalleled enantioselectivity[3].

KRED_Cycle Ketone β-Amino Ketone KRED Engineered KRED (Ketoreductase) Ketone->KRED Substrate Binding Alcohol (1R)-Amino Alcohol KRED->Alcohol Chiral Reduction Cofactor NADPH  ⇌  NADP+ Cofactor->KRED Hydride Transfer GDH GDH / Glucose (Regeneration) GDH->Cofactor Irreversible Recycling

Biocatalytic cascade for KRED-mediated reduction with GDH/Glucose cofactor regeneration.

Self-Validating Protocol: KRED Reduction

Causality Focus: We utilize Glucose Dehydrogenase (GDH) and D-glucose for NADPH cofactor regeneration instead of Isopropanol (IPA). IPA requires massive molar excesses to drive the equilibrium, which denatures the enzyme. The GDH/glucose system is thermodynamically irreversible (glucose oxidizes to gluconic acid), forcing the reduction of the bulky cyclopropyl substrate to >99% completion[3].

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (essential for enzyme stability).

  • Cascade Assembly: Dissolve the engineered KRED variant (e.g., L174Y mutant, 5 g/L)[3], GDH (1 g/L), NADP⁺ (0.5 mM), and D-glucose (1.5 eq) in the buffer.

  • Substrate Feeding: Dissolve 3-amino-1-cyclopropylpropan-1-one in 10% v/v DMSO. Feed this slowly into the bioreactor to maintain a concentration below the enzyme's toxicity threshold.

  • Reaction & pH Control: Incubate at 30°C. Self-Validation: Use a pH-stat titrator loaded with 1M NaOH. The volume of NaOH dispensed must stoichiometrically match the expected conversion of glucose to gluconic acid. If NaOH consumption stops prematurely, the reaction has stalled.

  • Workup: Adjust the final mixture to pH 10.5 with NaOH to deprotonate the product. Extract with Methyl tert-butyl ether (MTBE), dry, and evaporate.

KRED Troubleshooting FAQs

Q: The enzyme precipitates immediately upon addition of the


-amino ketone substrate. How do I prevent this? 
A: 

-amino ketones are highly polar and can disrupt the hydration shell of the KRED enzyme, leading to rapid denaturation. Solution: Transition to a biphasic reaction system. Use a 1:1 mixture of MTBE and aqueous buffer. The substrate will partition into the aqueous phase at a slow, continuous rate, keeping the localized concentration below the denaturation threshold while the product is safely sequestered into the organic phase.

Q: Conversion is excellent (>95%), but the reaction suddenly dies after 2 hours. Why? A: This is a classic failure of pH control. As GDH oxidizes D-glucose, it produces D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid. If your buffer capacity is exceeded, the pH will plummet below 6.0, permanently denaturing both KRED and GDH. Solution: Ensure your pH-stat is actively titrating 1M NaOH to maintain a strict pH of 7.0. Do not rely solely on the initial phosphate buffer for high-concentration batches.

Quantitative Process Comparison

To assist in route selection for scale-up, the following table summarizes the key metrics between the chemocatalytic and biocatalytic pathways based on pilot-scale data.

ParameterRoute A: ATH (Ru-TsDPEN)Route B: Biocatalysis (KRED)
Typical Yield 82 - 88%92 - 98%
Enantiomeric Excess (ee) 85 - 92%> 99%
Catalyst Cost / kg Product High (Ruthenium dependency)Low (Recombinant enzymes)
Reaction Concentration 0.5 - 1.0 M0.2 - 0.5 M (Fed-batch required)
Primary Failure Mode Trace moisture / pH driftSubstrate toxicity / pH drop
Environmental Impact (PMI) Moderate (DCM solvent used)Low (Aqueous/MTBE system)

References

  • Zhao, J.-F., et al. (2011). Asymmetric Transfer Hydrogenation of beta-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine. Chemical Journal of Chinese Universities.[2] URL:[Link]

  • Qin, F., et al. (2015). Semi–Rational Engineering a Carbonyl Reductase for the Enantioselective Reduction of β-Amino Ketones. ACS Catalysis, 5(4).[3] URL:[Link]

Sources

Optimizing the yield of (1R)-3-amino-1-cyclopropylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks in the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol .

This chiral 1,3-amino alcohol is a highly valuable building block in drug development. To achieve the highest enantiomeric excess (ee) and overall yield, the most scalable and atom-economical route is a two-step chemoenzymatic process:

  • Biocatalytic asymmetric reduction of the prochiral ketone (3-cyclopropyl-3-oxopropanenitrile).

  • Chemoselective catalytic hydrogenation of the resulting chiral nitrile intermediate.

Below, you will find the pathway visualization, self-validating experimental protocols, quantitative optimization data, and a targeted Q&A troubleshooting guide.

Section 1: Reaction Pathway Visualization

SynthesisWorkflow SM 3-cyclopropyl-3-oxopropanenitrile (Prochiral Ketone) INT (1R)-3-cyano-1-cyclopropylpropan-1-ol (Chiral Intermediate) SM->INT Step 1: KRED Biocatalysis GDH, Glucose, NADP+ pH 7.0, 30°C PROD (1R)-3-amino-1-cyclopropylpropan-1-ol (Target Product) INT->PROD Step 2: Raney-Ni / H2 NH3 in EtOH 50 psi, 25°C

Fig 1: Two-step chemoenzymatic synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol.

Section 2: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction (Step 1)

This step utilizes a Ketoreductase (KRED) to set the (1R) stereocenter. The protocol incorporates an in-situ cofactor regeneration system to drive the reaction to completion[1].

  • Preparation: In a jacketed bioreactor, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq, 100 g/L) in a 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Enzyme Addition: Add D-Glucose (1.5 eq) and NADP+ (0.001 eq). Introduce Glucose Dehydrogenase (GDH) and the selected KRED enzyme (e.g., K234 variant)[2].

  • Reaction & Causality Control: Maintain the reaction at 30°C with moderate agitation. Critical Step: As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced. You must use an automated pH-stat titrator equipped with 1M NaOH to strictly maintain pH 7.0. Failing to neutralize the acid will rapidly denature the KRED enzyme[1].

  • In-Process Control (IPC): At 12 hours, extract a 1 mL aliquot with ethyl acetate. Analyze via Chiral HPLC. The system is self-validating: proceed to the downstream extraction only when the chromatogram confirms >99% conversion and >99% ee.

Protocol B: Chemoselective Nitrile Reduction (Step 2)

This step reduces the nitrile to a primary amine without compromising the cyclopropyl ring or the chiral hydroxyl group.

  • Preparation: Dissolve the purified (1R)-3-cyano-1-cyclopropylpropan-1-ol intermediate in anhydrous ethanol (0.5 M concentration).

  • Additive Integration: Add 7M methanolic ammonia (5.0 eq) to the solution. Critical Step: Ammonia is mandatory to prevent the intermediate imine from reacting with the newly formed primary amine, which would otherwise form unwanted secondary amine dimers[3].

  • Catalyst Loading: Add activated Raney-Nickel catalyst (10% w/w). Caution: Raney-Ni is highly pyrophoric; handle under an inert atmosphere.

  • Hydrogenation: Purge the Parr reactor with N2 (3x), then H2 (3x). Stir under 50 psi H2 at 25°C for 6 to 8 hours[4].

  • In-Process Control (IPC): Vent the reactor, filter an aliquot through a Celite pad, concentrate, and analyze via GC-MS. The reaction is validated as complete when the nitrile peak (m/z 125) disappears entirely, replaced by the primary amine product (m/z 115).

Section 3: Troubleshooting & FAQs

Q1: Why is my KRED reduction stalling at 50-60% conversion? A: This is almost always a cofactor regeneration failure. The biocatalytic reduction relies on GDH to recycle NADP+ back to NADPH[2]. If the pH drops below 6.0 due to the accumulation of gluconic acid (the byproduct of glucose oxidation), GDH loses its activity and the hydride transfer halts. Ensure your pH-stat is functioning, calibrated, and delivering NaOH efficiently to maintain a neutral pH[1].

Q2: I am observing low enantiomeric excess (ee < 90%) in the first step. How can I fix this? A: Ketoreductase enzymes are inherently highly selective because their chiral active sites sterically restrict hydride transfer to a single face (Re or Si) of the carbonyl[5]. If the ee is low, it indicates either an enzyme-substrate mismatch or background chemical reduction. You must screen a different KRED variant (such as K234) that possesses a tighter binding pocket specifically evolved for cyclopropyl or bulky alkyl groups[2].

Q3: During the Raney-Ni reduction, I am getting a significant amount of secondary amine byproduct. What is the mechanism, and how do I prevent it? A: Nitrile hydrogenation proceeds via a highly electrophilic imine intermediate[3]. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile and attacks this imine, forming a secondary amine dimer. To prevent this, you must add an excess of ammonia (NH3) to the solvent. Ammonia outcompetes the primary amine, reacting with the imine to form a diamine intermediate that cleanly collapses back to the desired primary amine[4].

Q4: The Raney-Ni reduction is extremely slow or incomplete. What are the common causes? A: The most common cause is catalyst poisoning. If the chiral intermediate from Step 1 was not properly purified, residual proteins (from KRED/GDH) or trace salts will irreversibly bind to the active sites on the Raney-Nickel surface. Ensure a rigorous aqueous workup and pass the intermediate through a short silica plug before initiating Step 2.

Section 4: Quantitative Data Summary

Table 1: Process Optimization Data for (1R)-3-amino-1-cyclopropylpropan-1-ol Synthesis

Reaction StepParameterSub-optimal ConditionOptimized ConditionMechanistic Reason
1. KRED Reduction pH Control Manual buffering (Yield: 55%, ee: 99%)pH-stat at 7.0 (Yield: >98%, ee: >99%)Prevents GDH denaturation from gluconic acid accumulation.
1. KRED Reduction Substrate Loading 10 g/L (Yield: 95%)100 g/L (Yield: 98%)High-efficiency KREDs tolerate high substrate concentrations without product inhibition.
2. Nitrile Reduction Additive No Ammonia (Yield: 60%, Dimer: 35%)5 eq NH3 (Yield: 92%, Dimer: <1%)NH3 traps the imine intermediate, preventing nucleophilic attack by the primary amine.
2. Nitrile Reduction Catalyst Pd/C (Yield: 40%, Cleavage)Raney-Ni (Yield: 92%, Intact ring)Raney-Ni is highly chemoselective for nitriles over cyclopropyl ring opening.

Section 5: References

1.[5] Biocatalysis route (keto-reductase): Binding of ketone in chiral active site. AskFilo. 5 2.[3] Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. University of Michigan / Arkivoc. 3 3.[1] Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase... PMC (NIH). 1 4.[4] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal. 4 5.[2] Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols. Organic & Biomolecular Chemistry (RSC Publishing). 2

Sources

Improving enantioselectivity in the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enantioselective synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol. Our focus is on the critical asymmetric reduction step of the prochiral ketone precursor, 3-(tert-butoxycarbonylamino)-1-cyclopropylpropan-1-one, a common and effective route to this valuable chiral building block.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing both immediate checks and deeper mechanistic explanations.

Q1: My enantiomeric excess (% e.e.) is lower than expected. What are the first things I should check?

A1: Experiencing low enantioselectivity is a common challenge. A systematic approach to troubleshooting is essential to pinpoint the root cause.[1]

Initial Verification Checklist:

  • Reagent & Solvent Purity:

    • Catalyst: Verify the purity and structural integrity of your chiral catalyst. If prepared in-house, confirm its structure via NMR. For commercial catalysts, ensure they are from a reputable supplier and have been stored under inert conditions to prevent degradation.[1]

    • Solvent: Use only anhydrous, high-purity solvents. Trace amounts of water can deactivate or alter the selectivity of the catalyst system.[1]

    • Precursor Ketone: Ensure the 3-(Boc-amino)-1-cyclopropylpropan-1-one precursor is pure. Impurities can act as catalyst poisons or introduce competing side reactions.

  • Reaction Conditions:

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[2] Minor fluctuations can negatively impact enantioselectivity. Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored.

    • Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. Oxygen can degrade both the borane reagent and the catalyst.

  • Stoichiometry and Concentration:

    • Measurements: Double-check all measurements and calculations for reagents, especially the catalyst loading. Simple experimental errors are a frequent source of poor results.[1]

    • Concentration: Substrate concentration can influence selectivity. High concentrations may lead to catalyst aggregation or the formation of off-cycle, less selective species. Consider running the reaction under more dilute conditions.[1]

Q2: I suspect my oxazaborolidine catalyst is inactive or compromised. How can I confirm this?

A2: If you've ruled out basic experimental errors, the catalyst is the next logical focus.

Catalyst Validation Protocol:

  • Benchmark Reaction: Run a control reaction using a well-established substrate that is known to give high e.e. with your catalyst system (e.g., the reduction of acetophenone).[1][3] If this control reaction also results in low e.e., it strongly indicates a problem with the catalyst itself.

  • In Situ vs. Pre-formed Catalyst: If you are generating the catalyst in situ, ensure the pre-formation step is complete. For instance, when preparing a Corey-Bakshi-Shibata (CBS) catalyst, the reaction between the chiral amino alcohol (like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) and the borane source must be allowed sufficient time before adding the ketone substrate.[3][4]

  • Storage and Handling: Oxazaborolidine catalysts and their precursors are sensitive to moisture and air.[5] Ensure they have been stored in a desiccator or glovebox and handled exclusively under an inert atmosphere.

Q3: How significantly does reaction temperature impact enantioselectivity, and what is the optimal range?

A3: Temperature is one of the most critical parameters influencing enantioselectivity.

The Thermodynamic Rationale: Enantioselectivity arises from the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states leading to the (R) and (S) enantiomers. Lowering the reaction temperature makes the reaction more sensitive to this energy difference, thereby amplifying the preference for the lower-energy transition state that forms the desired enantiomer.[2]

Practical Application:

  • General Trend: For most asymmetric ketone reductions, including CBS reductions, lower temperatures (e.g., -20 °C to 0 °C, or even as low as -78 °C) lead to higher enantiomeric excess.[2]

  • Trade-off: The major drawback of lowering the temperature is a significant decrease in the reaction rate. You must find an optimal balance between achieving high selectivity and a practical reaction time.

  • Recommendation: Start the reaction at 0 °C or -20 °C. If the e.e. is still suboptimal, attempt the reaction at a lower temperature, such as -40 °C, while allowing for a longer reaction time.

Q4: My protocol uses THF as a solvent. Could switching to a different solvent improve my results?

A4: Absolutely. The solvent's role extends beyond simply dissolving the reagents; it is intimately involved in the transition state.

Solvent Effects on Asymmetric Induction: The polarity and coordinating ability of the solvent can influence the conformation and stability of the catalyst-substrate complex.[1][2]

  • Coordinating Solvents: Solvents like THF can coordinate to the Lewis acidic boron center of the catalyst. This is often a required step in the catalytic cycle.[3]

  • Non-Coordinating Solvents: In some systems, less coordinating solvents like toluene or dichloromethane may be preferred to minimize interference with the catalyst-substrate interaction.[2]

  • Screening: It is highly advisable to screen a range of anhydrous solvents (e.g., THF, Toluene, Dichloromethane) to identify the optimal medium for your specific substrate and catalyst combination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the required precursor, 3-(Boc-amino)-1-cyclopropylpropan-1-one?

A1: The precursor is typically synthesized via a Grignard reaction. The process involves the reaction of cyclopropyl magnesium bromide with N-Boc-β-alanine-N',O-dimethylhydroxamide (a Weinreb amide). The Weinreb amide is particularly useful as it allows for the formation of the ketone without the common side reaction of over-addition to form a tertiary alcohol, which can occur with more reactive acylating agents like acid chlorides or esters.

Q2: Why is the protection of the amine group (e.g., with a Boc group) necessary during the reduction?

A2: The primary amine in the unprotected 3-amino-1-cyclopropylpropan-1-one is a Lewis base and also contains a reactive N-H bond. This can interfere with the asymmetric reduction in several ways:

  • Catalyst Deactivation: The amine can coordinate to the Lewis acidic boron center of the oxazaborolidine catalyst, competing with the ketone and inhibiting the catalytic cycle.

  • Reagent Quenching: The amine's N-H protons can react with and quench the borane hydride source (e.g., BH₃·SMe₂), reducing the amount of reagent available for the ketone reduction. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is sterically bulky, electronically deactivates the nitrogen, and can be removed under mild acidic conditions after the chiral alcohol is successfully formed.

Q3: What analytical method is most suitable for determining the % e.e. of my product?

A3: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers of your product, causing them to elute at different times. By integrating the areas of the two resulting peaks, you can accurately calculate the ratio of the enantiomers and thus the % e.e. It is often necessary to derivatize the amino alcohol with a UV-active group to facilitate detection. Chiral Gas Chromatography (GC) can also be used for more volatile derivatives.

Data Summary: Impact of Reaction Parameters

The following table summarizes expected trends for the asymmetric reduction of 3-(Boc-amino)-1-cyclopropylpropan-1-one using an (S)-CBS catalyst system.

ParameterCondition ACondition BExpected OutcomeRationale
Temperature 25 °C-20 °CHigher % e.e. at -20 °CLower temperature amplifies the energetic difference between diastereomeric transition states.[2]
Solvent DichloromethaneTHFOften higher % e.e. in THFTHF coordinates with the borane source and catalyst, which is integral to the CBS reduction mechanism.[3]
Catalyst Loading 5 mol%10 mol%Higher rate at 10 mol%Increased catalyst concentration leads to a faster reaction rate; may slightly improve e.e. if background (non-catalyzed) reduction is an issue.
Borane Source BH₃·THFBH₃·SMe₂Generally interchangeableBoth are effective hydride sources. BH₃·SMe₂ is more concentrated but has a strong odor. Purity is paramount for both.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Enantioselectivity

Troubleshooting_Workflow Start Low % e.e. Observed Check_Purity Verify Purity of All Reagents & Solvents Start->Check_Purity Check_Purity->Start Impurity Found (Purify & Repeat) Purity_OK Purity Confirmed Check_Purity->Purity_OK All Pure Check_Conditions Confirm Reaction Conditions (Temp, Inert Atmosphere) Check_Conditions->Start Error Found (Correct & Repeat) Check_Stoichiometry Re-verify All Measurements & Concentrations Check_Conditions->Check_Stoichiometry Conditions OK Check_Stoichiometry->Start Error Found (Correct & Repeat) Catalyst_Issue Investigate Catalyst Activity/Integrity Check_Stoichiometry->Catalyst_Issue Stoichiometry OK Purity_OK->Check_Conditions Catalyst_Issue->Start Catalyst Faulty (Replace Catalyst) Optimize_Temp Optimize Temperature (Try Lower Temp) Catalyst_Issue->Optimize_Temp Catalyst OK (Benchmark Reaction Works) Optimize_Solvent Screen Solvents (THF, Toluene, etc.) Optimize_Temp->Optimize_Solvent Success High % e.e. Achieved Optimize_Solvent->Success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Mechanism of CBS-Catalyzed Ketone Reduction

CBS_Mechanism cluster_Catalyst CBS Catalyst cluster_Reagents Reagents cluster_Cycle Catalytic Cycle cluster_Product Product Catalyst_img Catalyst_img Coordination 1. Coordination of BH3 to Catalyst Nitrogen Ketone Cyclopropyl Ketone Activation 2. Ketone Coordinates to Endocyclic Boron Ketone->Activation Borane BH3-L Borane->Coordination Coordination->Activation Activates Boron Transition_State 3. Hydride Transfer via 6-membered Chair-like Transition State Activation->Transition_State Forms Chiral Pocket Release 4. Product Release & Catalyst Regeneration Transition_State->Release Stereoselective Hydride Delivery Release->Coordination Regenerates Catalyst Alcohol (1R)-Alcohol Release->Alcohol

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol

Synthesis of (1R)-3-(tert-butoxycarbonylamino)-1-cyclopropylpropan-1-ol via Asymmetric Reduction

Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel using appropriate safety precautions.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in CH₂Cl₂)

  • 3-(tert-butoxycarbonylamino)-1-cyclopropylpropan-1-one (Substrate)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%).

    • Purge the flask with argon and add anhydrous THF (50 mL). Stir until the solid dissolves completely.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add borane-dimethyl sulfide complex (1.0 eq) dropwise over 15 minutes. A vigorous evolution of hydrogen gas may be observed.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the active catalyst complex.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

    • In a separate flask, dissolve 3-(tert-butoxycarbonylamino)-1-cyclopropylpropan-1-one (1.0 eq) in anhydrous THF (25 mL).

    • Add the substrate solution to the catalyst mixture dropwise via a syringe pump over 1 hour, maintaining the internal temperature at -20 °C.

    • Stir the reaction at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-4 hours), quench it by the slow, dropwise addition of methanol (10 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add saturated aqueous NH₄Cl solution (50 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (1R)-3-(tert-butoxycarbonylamino)-1-cyclopropylpropan-1-ol.

  • Analysis:

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (% e.e.) by chiral HPLC analysis.

References

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Google Patents. (1991).
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.

Sources

Technical Support Center: Purification of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1R)-3-amino-1-cyclopropylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral amino alcohol. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity and yield in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (1R)-3-amino-1-cyclopropylpropan-1-ol, offering potential causes and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery of polar amino alcohols like (1R)-3-amino-1-cyclopropylpropan-1-ol from silica gel chromatography is a common issue, primarily due to strong interactions between the basic amine and acidic silanol groups on the silica surface. This can lead to irreversible adsorption or peak tailing, making complete elution difficult.[1]

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Solution
Strong Analyte-Stationary Phase Interaction The primary amine group of your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption.[1]1. Base Deactivation: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1%). The competing base will neutralize the active silanol sites, minimizing the interaction with your product. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a base-deactivated silica gel.
Inappropriate Eluent Polarity If the eluent is not polar enough, the compound will not move down the column effectively. Conversely, if it is too polar, it may elute too quickly with impurities.1. Optimize Eluent System: A common eluent system for amino alcohols is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A gradient elution, starting with a lower polarity and gradually increasing it, can be effective. 2. TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent composition for good separation.
Improper Column Packing A poorly packed column with channels or cracks can lead to an uneven flow of the mobile phase, resulting in poor separation and product loss.1. Slurry Packing: Pack the column using a slurry of the stationary phase in the initial mobile phase to ensure a homogenous and well-compacted bed.
Sample Overloading Exceeding the loading capacity of the column can lead to broad peaks and poor separation, making it difficult to collect pure fractions.1. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Issue 2: Presence of Diastereomeric Impurities After Resolution

Question: My chiral HPLC analysis shows the presence of the undesired diastereomer even after purification. How can I improve the diastereomeric purity?

Answer:

The presence of diastereomeric impurities indicates an incomplete separation. This can stem from the resolution method itself or from issues with the purification technique. For chiral amines, resolution is often achieved by forming diastereomeric salts with a chiral acid, followed by crystallization.[2]

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Solution
Incomplete Crystallization The solubility difference between the two diastereomeric salts may not be significant enough in the chosen solvent system, leading to co-precipitation.1. Solvent Screening: Experiment with different solvent systems to maximize the solubility difference between the diastereomeric salts. A mixture of a solvent in which the desired salt is sparingly soluble and a co-solvent in which it is less soluble is often effective.[3] 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.[3]
Suboptimal Chiral Resolving Agent The chosen chiral acid may not form salts with sufficiently different physical properties for efficient separation.1. Explore Different Resolving Agents: Consider using alternative chiral acids such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.
Inaccurate ee Determination The analytical method used to determine the enantiomeric excess (ee) or diastereomeric excess (de) might not be fully optimized, leading to an underestimation of the impurity.1. Validate Analytical Method: Ensure your chiral HPLC or SFC method is validated for linearity, accuracy, and precision. Pay close attention to peak integration.[4]
Issue 3: Unexpected Peaks in NMR/MS Analysis of Purified Product

Question: After purification, I'm still seeing unidentifiable peaks in my NMR and/or MS data. What could these be?

Answer:

Unexpected signals in your analytical data point to the presence of residual impurities that co-eluted with your product.[5] These could be process-related impurities, by-products, or degradation products.

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Solution
Unreacted Starting Materials or Intermediates Incomplete reactions can lead to the carry-through of starting materials or intermediates into the final product.[4]1. Monitor Reaction Completion: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before work-up. 2. Optimize Reaction Conditions: Re-evaluate reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
By-products from Side Reactions The synthesis of amino alcohols can sometimes lead to the formation of by-products through side reactions.[]1. Identify By-products: Use techniques like LC-MS/MS and high-resolution mass spectrometry to identify the structure of the by-products. This can provide insights into the side reactions occurring. 2. Modify Reaction Conditions: Once the side reactions are understood, modify the reaction conditions to minimize their occurrence.
Residual Solvents Solvents used in the reaction or purification process may be retained in the final product.1. High Vacuum Drying: Dry the purified product under high vacuum for an extended period to remove residual solvents. 2. NMR Analysis: ¹H NMR is an excellent technique for identifying and quantifying residual solvents.
Grease Contamination from vacuum grease used on glassware joints is a common source of aliphatic signals in NMR spectra.1. Use Teflon Sleeves: Whenever possible, use glassware with Teflon sleeves instead of grease. 2. Proper Cleaning: Ensure all glassware is meticulously cleaned before use.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying (1R)-3-amino-1-cyclopropylpropan-1-ol?

The most effective purification method depends on the nature and quantity of the impurities present in the crude product. A multi-step approach is often necessary.

  • Initial Cleanup: Liquid-liquid extraction can be used for an initial cleanup to remove highly polar or non-polar impurities.[3]

  • Primary Purification: For larger quantities, recrystallization as a salt (e.g., hydrochloride or with a chiral acid) is often a highly effective and scalable method.[3]

  • Chromatographic Polishing: For removing closely related impurities and for smaller scale purifications, column chromatography on silica gel (with a basic modifier) or alumina is recommended.[3][7] Chiral chromatography can be employed for the separation of enantiomers if a racemic mixture is synthesized.[8]

Q2: How can I determine the enantiomeric purity of my final product?

The enantiomeric purity of (1R)-3-amino-1-cyclopropylpropan-1-ol is typically determined using chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method. A chiral stationary phase (CSP), often based on polysaccharide derivatives, is used to separate the enantiomers.[9]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to HPLC that often provides faster separations.[9]

  • NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate between enantiomers.

Q3: What are the expected physicochemical properties of (1R)-3-amino-1-cyclopropylpropan-1-ol?
Property Predicted Value/Characteristic Justification
Molecular Formula C₆H₁₃NOBased on its chemical structure.[10]
Molecular Weight 115.17 g/mol Calculated from the molecular formula.[11]
Appearance Likely a solid or viscous oil at room temperature.Similar amino alcohols can be solids or liquids.[3][12]
Solubility Soluble in polar organic solvents like methanol and water.The presence of amino and hydroxyl groups imparts polarity.
Boiling Point Relatively high due to hydrogen bonding capabilities.Amino alcohols generally have high boiling points.[3]
Q4: Can I use distillation for purification?

Given the likely high boiling point of (1R)-3-amino-1-cyclopropylpropan-1-ol, distillation at atmospheric pressure may lead to decomposition.[3] Vacuum distillation could be a viable option if the compound is thermally stable under reduced pressure.[3] However, this method may not be effective for removing impurities with similar boiling points.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization (as Hydrochloride Salt)

This protocol is suitable for purifying the compound from non-polar impurities.

  • Dissolution: Dissolve the crude (1R)-3-amino-1-cyclopropylpropan-1-ol in a minimal amount of a suitable solvent like isopropanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring until the solution becomes acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate out. If not, add a co-solvent like diethyl ether or hexane until the solution becomes turbid. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol or the solvent mixture used for crystallization to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified hydrochloride salt under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for separating compounds with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a well-compacted bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 90:10 dichloromethane:methanol with 0.5% triethylamine) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Purification_Troubleshooting Start Crude (1R)-3-amino-1-cyclopropylpropan-1-ol Purity_Check Analyze Purity (TLC, LC-MS, NMR) Start->Purity_Check High_Purity High Purity Achieved Purity_Check->High_Purity >98% Pure Low_Purity Low Purity Purity_Check->Low_Purity <98% Pure Troubleshoot Troubleshoot Purification Low_Purity->Troubleshoot Recrystallization Recrystallization Troubleshoot->Recrystallization Column_Chromatography Column Chromatography Troubleshoot->Column_Chromatography Chiral_Separation Chiral Separation Troubleshoot->Chiral_Separation Unexpected_Peaks Unexpected Peaks? Troubleshoot->Unexpected_Peaks Low_Yield Low Yield? Recrystallization->Low_Yield Column_Chromatography->Low_Yield Diastereomers Diastereomers Present? Chiral_Separation->Diastereomers Low_Yield->Purity_Check No Optimize_Solvent Optimize Solvent System Low_Yield->Optimize_Solvent Yes Optimize_Column Optimize Column Conditions Low_Yield->Optimize_Column Yes Diastereomers->Purity_Check No Optimize_Resolution Optimize Resolution Method Diastereomers->Optimize_Resolution Yes Unexpected_Peaks->Purity_Check No Unexpected_Peaks->Optimize_Column Yes

Caption: Troubleshooting workflow for the purification of (1R)-3-amino-1-cyclopropylpropan-1-ol.

Purification_Workflow Crude_Product Crude Product Extraction Liquid-Liquid Extraction (Optional Initial Cleanup) Crude_Product->Extraction Primary_Purification Primary Purification Method Extraction->Primary_Purification Recrystallization Recrystallization (as salt) Primary_Purification->Recrystallization Large Scale Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Small Scale / Polishing Analysis1 Purity Analysis (TLC, LC-MS) Recrystallization->Analysis1 Column_Chromatography->Analysis1 Pure_Product Pure Product (>98%) Analysis1->Pure_Product Purity OK Further_Purification Further Purification Needed Analysis1->Further_Purification Impurities Present Chiral_Analysis Chiral Purity Analysis (Chiral HPLC/SFC) Pure_Product->Chiral_Analysis Further_Purification->Column_Chromatography Final_Product Final Pure Product Chiral_Analysis->Final_Product

Caption: General purification workflow for (1R)-3-amino-1-cyclopropylpropan-1-ol.

V. References

  • Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Retrieved from

  • Technical Support Center: Managing Impurities in Chiral Amine Production - Benchchem. (n.d.). Retrieved from

  • Amino Alcohol Synthesis Service - BOC Sciences. (n.d.). Retrieved from

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from

  • Amino Acid Purification - Column Chromatography. (n.d.). Retrieved from

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. (n.d.). Retrieved from

  • 3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol | ChemScene. (n.d.). Retrieved from

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (2015, April 23). Retrieved from

  • method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities - Benchchem. (n.d.). Retrieved from

  • 3-Amino-2-cyclopropylpropan-1-ol - ChemScene. (n.d.). Retrieved from

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. (n.d.). Retrieved from

  • Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol - Benchchem. (n.d.). Retrieved from

  • 3-Amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1 - Sigma-Aldrich. (n.d.). Retrieved from

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Retrieved from

  • 1-Propanol, 3-amino- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from

  • Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem. (n.d.). Retrieved from

  • Chromatographic Separation of Amino Acids - ResearchGate. (n.d.). Retrieved from

  • identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis - Benchchem. (n.d.). Retrieved from

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.). Retrieved from

  • Chiral Chromatography Frequently Asked Questions - MilliporeSigma. (n.d.). Retrieved from

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). Retrieved from

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. (2014, November 7). Retrieved from

  • In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane - Benchchem. (n.d.). Retrieved from

  • Chem355 Labbook-2020. (n.d.). Retrieved from

  • 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride - PubChemLite. (n.d.). Retrieved from

  • 1042573-79-4 | 3-((1-Cyclopropylethyl)amino)propan-1-ol - ChemScene. (n.d.). Retrieved from

  • 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) - PubChemLite. (n.d.). Retrieved from

  • 3-Amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1 - Sigma-Aldrich. (n.d.). Retrieved from

  • Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles. (n.d.). Retrieved from

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC. (n.d.). Retrieved from

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) - Google Patents. (n.d.). Retrieved from

Sources

Overcoming low yield in the reduction of 3-amino-1-cyclopropyl-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The reduction of 3-amino-1-cyclopropyl-1-propanone to 3-amino-1-cyclopropylpropan-1-ol is a critical transformation in the synthesis of various conformationally restricted pharmacophores. However, researchers frequently report poor isolated yields (<20%).

As a


-amino ketone featuring a strained cyclopropyl ring, this substrate is highly sensitive. Low yields are rarely due to the failure of the reduction itself; rather, they stem from competing mechanistic pathways (retro-Michael elimination, ring-opening) and severe product loss during aqueous workup due to the extreme hydrophilicity of the resulting amino alcohol.

MechanisticPathways SM 3-Amino-1-cyclopropyl- 1-propanone (Starting Material) Desired 3-Amino-1-cyclopropyl- propan-1-ol (Desired Product) SM->Desired Mild Hydride (e.g., NaBH4, MeOH) Elimination Cyclopropyl vinyl ketone + Free Amine (Retro-Michael) SM->Elimination Base/Heat (Unprotected amine) RingOpen Ring-Opened Products (Aliphatic chain) SM->RingOpen SET Reductants (e.g., SmI2, Li/NH3)

Figure 1: Competing reaction pathways in the reduction of 3-amino-1-cyclopropyl-1-propanone.

Troubleshooting FAQs: Diagnostics & Causality

Q1: I am observing a highly non-polar byproduct on TLC and very little of my desired product. What is happening?

The Cause: You are likely observing cyclopropyl vinyl ketone [1]. Because your substrate is a


-amino ketone, it is highly susceptible to an E1cB-like retro-Michael elimination. The basicity of the reaction mixture (or even the free amine itself) deprotonates the 

-carbon, and the resulting enolate collapses to expel the amine leaving group. The Solution: You must neutralize the basicity of the nitrogen lone pair. Protect the primary amine with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group prior to reduction. By converting the basic amine into a neutral carbamate, you completely shut down the elimination pathway.
Q2: My LCMS shows complete conversion to the correct mass, but my isolated yield after a standard aqueous workup is <15%. Where is my product?

The Cause: 3-Amino-1-cyclopropylpropan-1-ol is a low-molecular-weight, highly polar molecule containing both a hydroxyl and an amine group. Its partition coefficient (LogP) is heavily skewed toward the aqueous phase. Standard liquid-liquid extraction (e.g., with DCM or Ethyl Acetate) will leave >80% of your product in the water layer. The Solution: If you must reduce the free amine, abandon standard aqueous workups. Quench the reaction with a minimal amount of silica gel, concentrate the entire mixture to dryness under reduced pressure, and elute the product directly onto a column using a highly polar solvent system (e.g., 10-20% MeOH in DCM with 1% NH₄OH). Alternatively, the Boc-protection strategy (detailed in the SOP below) artificially inflates the LogP, allowing for a standard, high-yield ethyl acetate extraction.

Q3: I tried using Samarium Diiodide (SmI₂) to avoid over-reduction, but the cyclopropyl ring opened. Why?

The Cause: The cyclopropyl ring is fundamentally incompatible with single-electron transfer (SET) reducing agents. Reagents like SmI₂ or dissolving metal reductions (Birch) donate a single electron to the carbonyl, forming a ketyl radical anion. To relieve ring strain, this radical anion undergoes rapid homolytic cleavage (rate constant >


 s⁻¹) to form an acyclic enolate radical [2].
The Solution:  Strictly utilize two-electron hydride donors. Mild reagents like Sodium Borohydride (NaBH₄) in methanol or ethanol at 0 °C proceed via a concerted hydride transfer that completely bypasses the radical intermediate, preserving the cyclopropyl ring [3].

Quantitative Data: Comparison of Reduction Conditions

To guide your experimental design, the following table summarizes the expected outcomes when applying various reduction conditions to this specific scaffold.

Reducing AgentAmine StateSolventTemp (°C)Major Byproduct ObservedTypical Isolated Yield
NaBH₄ Free baseMeOH25Cyclopropyl vinyl ketone< 20%
NaBH₄ Free baseMeOH0None (Lost in aqueous workup)15 - 30%
SmI₂ Protected (Boc)THF25Ring-opened aliphatic alcohol0% (Desired)
LiAlH₄ Free baseTHF0 to 25Boron/Aluminum chelates40 - 50%
NaBH₄ Protected (Boc) MeOH 0 None (Clean conversion) 85 - 95%

Standard Operating Protocol (SOP): Optimized High-Yield Workflow

Based on the mechanistic pitfalls outlined above, the most robust, self-validating method for obtaining the target alcohol is a two-step sequence: Boc-protection followed by low-temperature NaBH₄ reduction.

Workflow N1 Step 1: Amine Protection (Boc2O, DCM) N2 Step 2: Mild Reduction (NaBH4, 0 °C) N1->N2 N3 Step 3: Reaction Quench (Sat. NH4Cl) N2->N3 N4 Step 4: Extraction (EtOAc, High LogP) N3->N4 N5 Step 5: Deprotection (HCl or TFA) N4->N5

Figure 2: Optimized workflow for the high-yield synthesis of the target amino alcohol.

Step-by-Step Methodology:

Phase 1: Protection (Self-Validating Step)

  • Setup: Dissolve 3-amino-1-cyclopropyl-1-propanone (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add Triethylamine (Et₃N, 1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Validation: Stir at room temperature for 2 hours. Validation Check: The starting amine will stain strongly with Ninhydrin (purple) but has poor UV absorbance. The Boc-protected ketone will be UV-active (due to the intact carbonyl) and will move significantly higher on the TLC plate (less polar).

  • Workup: Wash with water, dry over Na₂SO₄, and concentrate to yield the Boc-protected ketone.

Phase 2: Hydride Reduction 5. Setup: Dissolve the crude Boc-protected ketone in anhydrous Methanol (0.2 M). 6. Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Causality: Low temperature prevents any residual side reactions and controls the exothermic hydride transfer. 7. Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes. Validation Check: You will observe mild effervescence (H₂ gas evolution). 8. Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC. The UV-active ketone spot will disappear, replaced by a lower Rf, UV-inactive spot (the alcohol) that stains strongly with KMnO₄. 9. Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. Do not use strong acids (e.g., HCl) , as this will prematurely cleave the Boc group. Remove the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected amino alcohol can be quantitatively deprotected using 4M HCl in Dioxane when the free amine is required for the next synthetic step.

References

  • Tanko, J. M., et al. (2002). Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Journal of the American Chemical Society, 124(14), 3680–3691. Available at:[Link]

  • Kazuta, Y., et al. (2003). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry, 68(10), 3966–3975. Available at:[Link]

Catalyst selection for the asymmetric synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: (1R)-3-amino-1-cyclopropylpropan-1-ol

Overview

The asymmetric synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol—a critical chiral 1,3-amino alcohol building block—relies heavily on the stereoselective reduction of its prochiral precursor, 3-amino-1-cyclopropylpropan-1-one. Researchers typically employ either transition-metal chemocatalysis or enzymatic biocatalysis. This guide addresses the most frequent mechanistic failures and provides self-validating protocols for both pathways.

FAQ 1: Transition Metal Chemocatalysis

Q: My Ru-BINAP catalyzed asymmetric hydrogenation of 3-(Boc-amino)-1-cyclopropylpropan-1-one is yielding low enantiomeric excess (<80% ee) and poor conversion. How can I optimize this?

Causality & Expert Insight: The asymmetric hydrogenation of


-amino ketones using classical inner-sphere transition metal complexes (like Ru-BINAP) often suffers from competitive substrate chelation[1]. The cyclopropyl group introduces unique steric demands, while the distal amino group (even when Boc-protected) can coordinate to the ruthenium center, disrupting the preferred transition state geometry and leading to poor facial selectivity[1].

To resolve this, you must shift the reaction from an inner-sphere mechanism to an outer-sphere mechanism by switching to a metal-ligand bifunctional catalyst, such as the Noyori-Ikariya Ru-TsDPEN system. In this regime, the hydride on the ruthenium and the proton on the amine ligand are delivered simultaneously to the carbonyl double bond via a six-membered pericyclic transition state. Because the substrate does not directly coordinate to the metal center, the disruptive chelation from the distal amino group is completely bypassed.

Self-Validating Protocol: Ru-TsDPEN Asymmetric Transfer Hydrogenation (ATH) Validation Checkpoint: The reaction must remain strictly anhydrous and anaerobic until quenching to prevent catalyst deactivation.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve RuCl (0.5 mol%) in degassed anhydrous methanol (0.1 M relative to substrate).

  • Substrate Loading: Add 3-(Boc-amino)-1-cyclopropylpropan-1-one (1.0 equiv) to a high-pressure hydrogenation vessel.

  • Activation: Add a catalytic amount of strong base (e.g., t-BuOK, 1.0 mol%) to generate the active 16-electron Ru species.

  • Hydrogenation: Pressurize the vessel with H

    
     gas to 30 atm. Stir vigorously at 40°C for 18 hours.
    
  • Workup & Analysis: Vent the H

    
     gas safely. Concentrate the mixture under reduced pressure and purify via silica gel chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).
    
FAQ 2: Biocatalysis (Enzymatic Reduction)

Q: We are shifting to biocatalysis for greener synthesis. How do I select a Ketoreductase (KRED) that strictly yields the (1R) enantiomer, and why does my reaction stall at 60% conversion?

Causality & Expert Insight: Enzymatic reduction is highly efficient but governed by strict stereochemical rules. Most wild-type alcohol dehydrogenases (ADHs) follow Prelog's rule, delivering the hydride to the Re-face of the ketone, which would yield the undesired (S)-alcohol[2]. To obtain the (1R)-enantiomer, you must select an engineered KRED that exhibits anti-Prelog stereoselectivity[2]. These engineered variants possess an inverted binding pocket that accommodates the cyclopropyl group in the small pocket and the aminoethyl group in the large pocket, forcing Si-face hydride attack[3].

If your reaction is stalling at ~60% conversion, it is almost certainly due to cofactor depletion or thermodynamic equilibrium limitations. KREDs require stoichiometric amounts of NAD(P)H[3]. To drive the reaction to completion, you must couple it with a robust cofactor regeneration system, such as Glucose Dehydrogenase (GDH) and D-glucose, which continuously recycles NADP


 back to NADPH[3].

Self-Validating Protocol: Anti-Prelog KRED Reduction Workflow Validation Checkpoint: Maintain strict pH control; GDH-mediated glucose oxidation produces gluconic acid, which will rapidly drop the pH and denature the KRED if not neutralized.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO

    
    .
    
  • Enzyme & Cofactor Loading: To the buffer, add NADP

    
     (0.1 mM), D-glucose (1.5 equiv), Glucose Dehydrogenase (GDH, 10 U/mL), and the selected anti-Prelog KRED (20 U/mL)[3].
    
  • Substrate Addition: Dissolve 3-(Boc-amino)-1-cyclopropylpropan-1-one in DMSO. Add this dropwise to the aqueous buffer to achieve a final substrate concentration of 50 mM (DMSO must not exceed 5% v/v to prevent enzyme precipitation).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Critical: Use an automated pH stat titrator with 1M NaOH to maintain the pH exactly at 7.0.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Dry over Na

    
    SO
    
    
    
    , filter, and evaporate to yield the highly pure (1R)-alcohol.
Quantitative Catalyst Comparison
ParameterChemocatalysis (Ru-TsDPEN)Biocatalysis (Anti-Prelog KRED)
Catalyst Type Transition Metal ComplexEngineered Enzyme
Stereocontrol Mechanism Outer-sphere metal-ligand bifunctionalAnti-Prelog enzymatic pocket binding
Typical ee (%) 92 - 96%> 99%
Reaction Medium Anhydrous MethanolAqueous Phosphate Buffer (pH 7.0)
Key Additives Base (e.g., t-BuOK)NADP

, D-Glucose, GDH
Scalability High (requires high-pressure reactors)High (requires pH stat and temp control)
Catalyst Selection Workflow

CatalystSelection Node1 Prochiral Precursor 3-amino-1-cyclopropylpropan-1-one Node2 Chemocatalysis Ru(II)-TsDPEN Node1->Node2 Pathway A Node3 Biocatalysis Engineered KREDs Node1->Node3 Pathway B Node4 H2 (30 atm), MeOH Outer-Sphere Mechanism Node2->Node4 Node5 Aqueous Buffer, pH 7.0 Anti-Prelog Hydride Transfer Node3->Node5 Node6 Target Molecule (1R)-3-amino-1-cyclopropylpropan-1-ol Node4->Node6 Node5->Node6 Node7 Cofactor Recycling (GDH / Glucose) Node5->Node7 NADP+ / NADPH

Figure 1: Catalytic pathways for the asymmetric reduction of 3-amino-1-cyclopropylpropan-1-one.

References
  • Source: Google Patents (US7879585B2)
  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w)
  • Source: VDOC.

Sources

Scale-up synthesis challenges of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams on the scale-up of chiral amino alcohols.

(1R)-3-amino-1-cyclopropylpropan-1-ol is a highly valuable, yet notoriously challenging, active pharmaceutical ingredient (API) intermediate[1]. Traditional synthetic routes often rely on hazardous reducing agents (e.g., LiAlH₄) or inefficient classical resolutions that discard 50% of the material. To achieve a scalable, atom-economical process, we recommend a three-stage telescoping workflow: a Claisen condensation, a biocatalytic asymmetric reduction, and a chemoselective sponge-metal hydrogenation.

Below is our comprehensive troubleshooting guide, designed to help you navigate the specific mechanistic and engineering bottlenecks of this scale-up.

Process Architecture

ProcessWorkflow SM Methyl Cyclopropanecarboxylate + Acetonitrile Step1 Claisen Condensation (NaOMe, THF) SM->Step1 Int1 3-cyclopropyl-3-oxopropanenitrile Step1->Int1 Step2 Asymmetric Reduction (KRED, GDH, NADP+, Glucose) Int1->Step2 Int2 (R)-3-cyclopropyl-3-hydroxypropanenitrile (>99% ee) Step2->Int2 Step3 Chemoselective Hydrogenation (Raney Cobalt, H2, NH3/MeOH) Int2->Step3 Product (1R)-3-amino-1-cyclopropylpropan-1-ol (Target API Intermediate) Step3->Product

Figure 1: Three-step scale-up synthesis workflow for (1R)-3-amino-1-cyclopropylpropan-1-ol.

Troubleshooting Guide & FAQs

Q1: My Ketoreductase (KRED) catalyzed asymmetric reduction is stalling at ~60% conversion. How do I drive this to completion? A1: The stall is almost certainly caused by a drop in reactor pH. In this biocatalytic system, Ketoreductases (KREDs) require the cofactor NADPH[2]. To make the process economically viable, NADPH is regenerated continuously using a secondary enzyme, Glucose Dehydrogenase (GDH), and a sacrificial glucose equivalent. The Causality: As GDH oxidizes glucose to regenerate NADPH, it produces glucono-1,5-lactone, which rapidly hydrolyzes into gluconic acid. If unbuffered, this acid plummets the reaction pH. Once the pH drops below 6.0, the KRED's active-site histidine residues protonate, triggering irreversible protein denaturation. The Fix: At scale, static buffers are insufficient. You must implement an automated pH-stat titrator feeding 1M NaOH to maintain a strict pH of 7.0.

Q2: During the nitrile hydrogenation step, I am seeing 15-20% of a secondary amine dimer impurity. How do I suppress this? A2: Dimerization is the classic failure mode of nitrile reductions. It occurs because the reaction proceeds through a highly reactive primary imine intermediate. If the newly formed primary amine product attacks this intermediate, it forms a secondary imine, which is then reduced to the unwanted secondary amine dimer. The Fix: Switch your catalyst from Raney Nickel to Raney Cobalt[3], and run the reaction in methanolic ammonia. The Causality: Raney Cobalt possesses inherently lower catalytic activity toward aliphatic imines compared to Nickel[4]. When flooded with excess ammonia, Le Chatelier's principle forces the equilibrium of the condensation reaction backward, trapping the intermediate as the primary imine until it can be successfully hydrogenated to the target primary amine.

Q3: Raney Cobalt is a highly pyrophoric sponge metal. How do we safely quench and filter it at the pilot scale? A3: Traditional quenching methods using mineral acids generate explosive hydrogen gas, while bleach can cause violent thermal runaways. The Fix: Utilize an aqueous sodium nitrate (NaNO₃) quench[5]. The Causality: As demonstrated in recent process safety literature, aqueous NaNO₃ acts as a mild, controlled oxidant. It exothermically passivates the active cobalt surface by forming a stable oxide layer without liberating any hydrogen gas, rendering the catalyst completely safe to filter and handle even when dry[5].

Quantitative Catalyst Evaluation

To further illustrate the necessity of catalyst selection during the nitrile reduction step, review the empirical data below. Raney Cobalt provides the optimal balance of conversion and primary amine selectivity while avoiding cyclopropane ring-opening.

Catalyst SystemConversion (%)1° Amine Selectivity (%)2°/3° Amine Impurities (%)Risk of Cyclopropane Cleavage
Raney Cobalt + NH₃ >99 >95 <5 Low
Raney Nickel + NH₃>9980 - 8515 - 20Low
Pd/C + H₂SO₄>957025 - 30High
PtO₂906040Moderate

Validated Experimental Protocols

The following protocols are designed as self-validating systems —meaning the physical readouts during the process directly confirm the chemical progress, eliminating the need for constant offline HPLC sampling.

Protocol A: Biocatalytic Asymmetric Reduction (100g Scale)
  • Buffer Preparation: Charge a 2L jacketed reactor with 1L of 100 mM potassium phosphate buffer (pH 7.0). Add 2 mM MgSO₄. (Causality: Mg²⁺ ions are structurally required to stabilize the tetrameric active state of the GDH enzyme).

  • Substrate & Enzyme Addition: Add 100g of 3-cyclopropyl-3-oxopropanenitrile, 165g of D-glucose (1.5 eq), and 0.5g of NADP⁺. Stir at 30°C until dissolved. Add 1.0g of engineered KRED and 0.5g of GDH[6].

  • Reaction Monitoring (Self-Validation): Engage the pH-stat titrator charged with 1M NaOH. Self-validation: The reaction progress is directly proportional to base consumption. When the NaOH feed rate drops to zero, gluconic acid generation has ceased, indicating >99% conversion of the ketone.

  • Workup: Add 50g of Celite and filter to remove denatured proteins. Extract the aqueous filtrate continuously with MTBE to isolate (R)-3-cyclopropyl-3-hydroxypropanenitrile.

Protocol B: Chemoselective Nitrile Hydrogenation (100g Scale)
  • Catalyst Washing: Wash 20g of aqueous Raney Cobalt catalyst three times with anhydrous methanol under argon. (Causality: Residual water promotes the hydrolysis of the intermediate imine into an aldehyde, which subsequently forms unwanted alcohol byproducts).

  • Reaction Setup: Charge a 1L high-pressure autoclave with the isolated chiral nitrile from Protocol A, 500 mL of 7M NH₃ in methanol, and the washed Raney Cobalt.

  • Hydrogenation (Self-Validation): Pressurize the reactor to 50 bar with H₂ gas and heat to 50°C. Self-validation: Monitor the mass flow controller or pressure drop. A sharp plateau in hydrogen uptake indicates complete reduction of the nitrile, preventing over-reduction.

  • Safe Quench: Cool to 20°C and vent H₂. Under argon, add 100 mL of 20% w/w aqueous NaNO₃ directly to the catalyst slurry[5]. Stir for 30 minutes to passivate the metal before filtering through a pad of Celite. Concentrate the filtrate to yield (1R)-3-amino-1-cyclopropylpropan-1-ol.

Mechanistic Insights: Nitrile Hydrogenation Pathway

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine H2 / Raney Co PrimaryAmine Primary Amine (R-CH2-NH2) TARGET Imine->PrimaryAmine H2 SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine + Primary Amine - NH3 SecondaryImine->Imine + Excess NH3 SecondaryAmine Secondary Amine Dimer IMPURITY SecondaryImine->SecondaryAmine H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->SecondaryImine

Figure 2: Mechanistic pathway of nitrile hydrogenation and the role of ammonia in selectivity.

References

  • National Center for Biotechnology Information. "PubChemLite: 3-amino-1-cyclopropylpropan-1-ol." PubChem Database.[Link]

  • Huang, C., et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 2022.[Link]

  • Pesti, J. A., et al. "Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate." Organic Process Research & Development, 2020.[Link]

  • Hutchins, R. O., et al. "The chemistry of Raney cobalt." Organic & Biomolecular Chemistry, RSC Publishing, 2006.[Link]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for (1R)-3-Amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the complex synthesis and purification of (1R)-3-amino-1-cyclopropylpropan-1-ol .

The synthesis of chiral amino alcohols requires strict control over stereocenters and highly reactive intermediates[1]. Because this molecule combines a primary amine, a secondary chiral alcohol, and a highly strained cyclopropyl ring, its impurity profile is notoriously complex. This guide bypasses generic advice, offering field-proven, mechanistic solutions to diagnose and eliminate critical impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities generated during the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol? The impurity profile is dominated by three structural classes:

  • The (1S)-Enantiomer: Arises from incomplete asymmetric induction during the reduction of the ketone or nitrile intermediate.

  • Secondary Amine Dimers: Formed when the newly synthesized primary amine acts as a nucleophile and attacks unreduced starting material.

  • Ring-Opened Alkenes: Cyclopropyl rings possess significant inherent ring strain (~27.5 kcal/mol)[2]. Exposure to harsh Lewis acids or aggressive hydrogenation conditions triggers a homoallylic ring-opening mechanism, yielding linear aliphatic impurities.

Q2: Why does my standard HPLC method show a drifting baseline and poor peak shape for this compound? (1R)-3-amino-1-cyclopropylpropan-1-ol lacks a UV chromophore. It contains no conjugated pi-systems or aromatic rings. Attempting to detect it at low UV wavelengths (e.g., 210 nm) results in solvent interference and poor signal-to-noise ratios. You must either use Charged Aerosol Detection (CAD) or employ pre-column derivatization (e.g., FMOC-Cl) to append a chromophore.

Part 2: Troubleshooting Guide

Issue 1: High Levels of Secondary Amine Dimer (>0.10%)
  • Mechanistic Cause: During the catalytic reduction of the nitrile/imine intermediate, the reaction proceeds stepwise. If the local concentration of the newly formed primary amine is high, it will outcompete hydrogen gas to attack the unreacted imine, forming a secondary amine dimer (over-alkylation).

  • Actionable Solution: Apply Le Chatelier’s principle. Saturate the reaction matrix with anhydrous ammonia (NH₃) prior to introducing hydrogen gas. The massive excess of ammonia shifts the equilibrium, competitively inhibiting the primary amine from attacking the intermediate. Additionally, increase the hydrogen pressure to accelerate the desired reduction pathway.

Issue 2: Poor Enantiomeric Excess (Elevated 1S-Enantiomer)
  • Mechanistic Cause: Loss of transition-state rigidity during asymmetric reduction. This is typically caused by chiral catalyst degradation (e.g., ligand oxidation) or running the reaction at elevated temperatures, which lowers the energy barrier for the unfavored stereochemical attack[3].

  • Actionable Solution: Verify the integrity of your chiral ligand via ³¹P NMR (if using phosphine-based ligands). Drop the reaction temperature to -10°C during the critical enantio-determining step to maximize the energetic difference (

    
    ) between the (1R) and (1S) transition states.
    
Issue 3: Variable Yields and Poor Mass Balance During Isolation
  • Mechanistic Cause: This amino alcohol is highly polar and extensively hydrogen-bonds with water. Standard aqueous-organic extractions (e.g., using ethyl acetate or dichloromethane) will leave up to 40% of the product in the aqueous phase.

  • Actionable Solution: Abandon standard liquid-liquid extraction. Implement a "catch-and-release" purification using a strong cation exchange (SCX) resin. The amine binds to the resin while neutral impurities wash away. Elute the pure product using a 2M solution of ammonia in methanol.

Part 3: Reaction Pathways & Impurity Generation

G SM Starting Material (Nitrile/Ketone Int.) Prod (1R)-3-amino-1-cyclopropyl propan-1-ol SM->Prod Asymmetric Reduction (Optimal Conditions) Imp1 (1S)-Enantiomer (Chiral Leakage) SM->Imp1 Non-selective Reduction Imp3 Ring-Opened Alkene (Acid Cleavage) SM->Imp3 Harsh Acidic Conditions (Ring Strain) Imp2 Secondary Amine Dimer (Over-alkylation) Prod->Imp2 Reaction with unreduced SM

Fig 1: Reaction pathways dictating the impurity profile of (1R)-3-amino-1-cyclopropylpropan-1-ol.

Part 4: Quantitative Impurity Profile Specifications

The following table summarizes the validated quantitative limits for the impurity profile of API-grade (1R)-3-amino-1-cyclopropylpropan-1-ol.

Impurity NameChemical OriginRRT (Relative Retention Time)Acceptance Criteria (w/w %)Limit of Detection (LOD)
(1S)-Enantiomer Incomplete asymmetric induction1.15

0.02%
Secondary Amine Dimer Over-alkylation during reduction1.85

0.01%
Ring-Opened Alkene Acid-catalyzed cyclopropyl cleavage0.85

0.01%
Unreacted Intermediate Incomplete hydrogenation1.40

0.02%

Part 5: Experimental Protocols

Protocol: FMOC-Derivatization and Chiral HPLC Analysis

Objective: Accurate quantification of the (1S)-enantiomer and related aliphatic impurities. Causality: FMOC-Cl reacts quantitatively with primary amines, adding a highly conjugated fluorenyl system that enables sensitive UV detection at 265 nm, bypassing the molecule's lack of a native chromophore. Self-Validating Mechanism: The protocol mandates the injection of a System Suitability Standard (SST). The analytical run is automatically invalidated if the resolution (


) between the (1R) and (1S) peaks falls below 2.0, ensuring column degradation does not lead to false purity reporting.

Step 1: Reagent Preparation

  • Prepare a 5 mM solution of 9-Fluorenylmethyl chloroformate (FMOC-Cl) in anhydrous acetonitrile.

  • Prepare a 0.1 M borate buffer (pH 8.5). Causality: The alkaline pH ensures the primary amine remains deprotonated and highly nucleophilic for the derivatization reaction.

Step 2: Derivatization Reaction

  • Mix 100 µL of the sample (1 mg/mL in water) with 400 µL of the borate buffer in a glass vial.

  • Add 500 µL of the FMOC-Cl solution.

  • Vortex immediately and incubate at 25°C for exactly 20 minutes. Causality: Strict time control prevents secondary over-derivatization at the hydroxyl group.

  • Quench the reaction by adding 10 µL of a 10% aqueous glycine solution to consume any unreacted FMOC-Cl.

Step 3: Chromatographic Separation

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v). Causality: The addition of 0.1% TFA suppresses secondary interactions with free silanols on the stationary phase, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

Step 4: System Validation (SST)

  • Inject the SST mixture containing 99.5% (1R) and 0.5% (1S) enantiomers.

  • Pass Criteria: Resolution (

    
    ) 
    
    
    
    ; Tailing factor (
    
    
    )
    
    
    ; Relative Standard Deviation (RSD) of 5 replicate injections
    
    
    . Do not proceed with sample analysis if these criteria fail.

References

1.[2] Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry. ACS Publications. 2 2.[3] One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. PMC. 3 3.[1] 4-Amino-2-methyl-1-butanol | 44565-27-7. Benchchem. 1

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral building block of significant interest in medicinal chemistry, finding application in the synthesis of various pharmaceutical candidates. The stereospecific construction of its two chiral centers, particularly the hydroxyl-bearing carbon, presents a key synthetic challenge. This guide provides a comparative analysis of validated and emerging methods for the synthesis of this valuable compound, offering insights into the causality behind experimental choices and providing detailed protocols to ensure reproducibility.

Introduction to Synthetic Strategies

The synthesis of chiral amino alcohols, such as (1R)-3-amino-1-cyclopropylpropan-1-ol, predominantly relies on two strategic approaches:

  • Asymmetric Synthesis: This "chiral pool" or catalyst-controlled approach establishes the desired stereochemistry during the reaction sequence. This is often achieved through the use of chiral catalysts or auxiliaries.

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the desired enantiomer from its unwanted counterpart. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.

This guide will delve into specific methodologies within these broader strategies, providing a critical evaluation of their respective advantages and limitations.

Method 1: Asymmetric Reduction of a Prochiral Ketone Precursor

A highly effective and widely adopted strategy for the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol involves the asymmetric reduction of the corresponding prochiral aminoketone, 3-amino-1-cyclopropylpropan-1-one. This approach bifurcates the synthesis into two key stages: the formation of the aminoketone and its subsequent stereoselective reduction.

Part A: Synthesis of 3-Amino-1-cyclopropylpropan-1-one via the Mannich Reaction

The Mannich reaction is a classic and efficient method for the formation of β-amino ketones.[1][2][3] It is a three-component condensation reaction involving an active hydrogen compound (cyclopropyl methyl ketone), formaldehyde, and an amine (in this case, ammonia or a protected amine).[1][2][3]

Reaction Causality: The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine.[2] The enol or enolate of cyclopropyl methyl ketone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone. The choice of amine salt and reaction conditions is critical to minimize side reactions and maximize yield.

Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion Amine Amine (e.g., NH₃) Amine->Iminium_Ion CMK Cyclopropyl Methyl Ketone (Enol form) Iminium_Ion->CMK Electrophile Aminoketone 3-Amino-1-cyclopropylpropan-1-one CMK->Aminoketone

Caption: Mannich reaction workflow for aminoketone synthesis.

Experimental Protocol: Synthesis of 3-Amino-1-cyclopropylpropan-1-one Hydrochloride

  • Materials: Cyclopropyl methyl ketone, paraformaldehyde, ammonium chloride, hydrochloric acid, ethanol, diethyl ether.

  • Procedure:

    • To a round-bottom flask, add cyclopropyl methyl ketone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Filter the resulting precipitate and wash with cold diethyl ether to obtain the crude hydrochloride salt.

    • Recrystallize from an ethanol/diethyl ether mixture to yield pure 3-amino-1-cyclopropylpropan-1-one hydrochloride.

Part B: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][5][6] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, directing the hydride delivery to one face of the carbonyl group.[4][6]

Causality of Enantioselectivity: The enantioselectivity of the CBS reduction is governed by the formation of a rigid, sterically defined transition state. The chiral catalyst, typically derived from (S)- or (R)-proline, creates a chiral pocket that preferentially accommodates the ketone in a specific orientation. This forces the borane to deliver the hydride from the less sterically hindered face, leading to the formation of a single enantiomer of the alcohol.[6]

CBS Reduction cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction CBS_cat (S)-CBS Catalyst Active_Complex Active Catalyst-Borane Complex CBS_cat->Active_Complex Borane Borane (BH₃) Borane->Active_Complex Aminoketone 3-Amino-1-cyclopropylpropan-1-one Active_Complex->Aminoketone Coordination Chiral_Alcohol (1R)-3-amino-1-cyclopropylpropan-1-ol Aminoketone->Chiral_Alcohol Hydride Delivery

Caption: Workflow of the CBS-catalyzed asymmetric reduction.

Experimental Protocol: Asymmetric Reduction of 3-Amino-1-cyclopropylpropan-1-one

  • Materials: 3-Amino-1-cyclopropylpropan-1-one hydrochloride, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), borane-tetrahydrofuran complex (1 M in THF), tetrahydrofuran (anhydrous), methanol, hydrochloric acid, ethyl acetate, sodium bicarbonate.

  • Procedure:

    • Suspend 3-amino-1-cyclopropylpropan-1-one hydrochloride in anhydrous THF and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the free amine with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • To a flame-dried, three-necked flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

    • Cool the flask to -20 °C and slowly add the borane-THF complex (1.1 eq). Stir for 10 minutes.

    • Add a solution of the free 3-amino-1-cyclopropylpropan-1-one in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then acidify with 1 M HCl.

    • Separate the aqueous layer and wash with ethyl acetate to remove the catalyst byproducts.

    • Basify the aqueous layer with 2 M NaOH and extract the product with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (1R)-3-amino-1-cyclopropylpropan-1-ol.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

ParameterTypical ValueReference
Yield (Mannich)60-75%General Literature
Yield (CBS Red.)85-95%[4][5]
Enantiomeric Excess>98% e.e.[4][5]

Method 2: Chemoenzymatic Synthesis via Biocatalytic Reduction

An increasingly attractive alternative to traditional chemical catalysis is the use of enzymes for stereoselective transformations. Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[7][8] For the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol, an engineered amine dehydrogenase (AmDH) or a ketone reductase (KRED) can be employed for the asymmetric reduction of the aminoketone precursor.[9][10]

Causality of Biocatalytic Selectivity: The high stereoselectivity of enzymatic reactions stems from the precisely defined three-dimensional structure of the enzyme's active site.[8] The substrate binds in a specific orientation within the active site, allowing the enzymatic machinery (often involving a cofactor like NADH or NADPH) to deliver a hydride to a single face of the carbonyl group.

Biocatalytic Reduction cluster_0 Enzyme-Substrate Binding cluster_1 Stereospecific Reduction Enzyme Amine Dehydrogenase / Ketoreductase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Aminoketone 3-Amino-1-cyclopropylpropan-1-one Aminoketone->ES_Complex Chiral_Alcohol (1R)-3-amino-1-cyclopropylpropan-1-ol ES_Complex->Chiral_Alcohol Cofactor Cofactor (e.g., NADH) Cofactor->Chiral_Alcohol Hydride Transfer

Caption: Workflow for biocatalytic reduction of the aminoketone.

Experimental Protocol: Biocatalytic Reduction of 3-Amino-1-cyclopropylpropan-1-one

  • Materials: 3-Amino-1-cyclopropylpropan-1-one, a suitable engineered amine dehydrogenase or ketoreductase (commercially available or produced in-house), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), NAD(P)H, buffer solution (e.g., phosphate buffer, pH 7.5).

  • Procedure:

    • Prepare a buffered solution containing the aminoketone substrate, the cofactor (NAD(P)H), and the components of the cofactor regeneration system.

    • Initiate the reaction by adding the amine dehydrogenase or ketoreductase enzyme (as a lyophilized powder or cell-free extract).

    • Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, terminate it by adding a quenching agent (e.g., a water-miscible organic solvent or by adjusting the pH).

    • Remove the enzyme by centrifugation or filtration.

    • Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography or crystallization.

    • Determine the enantiomeric excess by chiral HPLC analysis.

ParameterTypical ValueReference
Yield80-99%[9][10]
Enantiomeric Excess>99% e.e.[9][10]

Comparison of Synthesis Methods

FeatureMethod 1: Asymmetric Reduction (CBS)Method 2: Chemoenzymatic Synthesis
Enantioselectivity Excellent (>98% e.e.)Excellent to Outstanding (>99% e.e.)
Yield Good to ExcellentExcellent
Scalability Readily scalableCan be challenging, requires fermentation and enzyme production capabilities
Reagent Cost CBS catalyst and borane reagents can be expensive.Enzymes can be costly initially, but can be reused (immobilized). Cofactors are also a cost factor.
Reaction Conditions Cryogenic temperatures (-20 °C), inert atmosphere.Mild (ambient temperature, aqueous media).
Environmental Impact Use of organic solvents and borane reagents."Green" process with minimal organic solvent waste.
Substrate Scope Broad for ketones.Can be highly specific to the enzyme used.
Operational Simplicity Requires handling of air- and moisture-sensitive reagents.Generally simpler workup, but requires expertise in biocatalysis.

Conclusion and Future Perspectives

Both asymmetric chemical catalysis and biocatalysis offer highly effective and stereoselective routes to (1R)-3-amino-1-cyclopropylpropan-1-ol. The choice of method will largely depend on the specific requirements of the synthesis, including scale, cost considerations, and available expertise and equipment.

The CBS reduction is a robust and well-established method that provides high enantioselectivity and is readily scalable. However, the cost of the catalyst and the need for cryogenic conditions are notable drawbacks.

Chemoenzymatic synthesis represents a more sustainable and often more selective alternative. While the initial investment in enzyme development or procurement can be higher, the mild reaction conditions and potential for enzyme recycling make it an attractive option for large-scale, environmentally conscious manufacturing.

Future research in this area will likely focus on the development of more active and robust non-precious metal catalysts for asymmetric reductions and the discovery and engineering of novel enzymes with broader substrate scopes and improved stability. The integration of flow chemistry with these catalytic methods also holds significant promise for improving the efficiency, safety, and scalability of the synthesis of this important chiral building block.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Kanemoto, K., et al. (2026). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.
  • Mannich Reaction. (2020, September 24). In Wikipedia. [Link]

  • van der Ende, M. A., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. [Link]

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References.
  • Zhang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789334.
  • Iwanejko, J., Wojaczyńska, E., & Olszewski, T. K. (2018).
  • Organic Chemistry Portal. Synthesis of 1,3-amino alcohols. [Link]

  • Chandrasekhar, S., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 23-26.
  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
  • CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Westlake University. (2023, October 12).
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 29-37.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1290–1294.
  • Pazol, A. J., & Fasan, R. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6479.
  • Schmidt, S., et al. (2018). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal, 24(64), 16936-16956.
  • Guijarro, D., Pablo, O., & Yus, M. (2019). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses, 96, 232-244.
  • Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Li, G., et al. (2017). A Michael Addition–Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ‑Secondary Amino Alcohols. Organic Letters, 19(11), 3051-3054.
  • Dunlap, N., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-4881.
  • Zefirov, N. S., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 84(11), 1133-1168.
  • Gand, M., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Encyclopedia.pub. (2020, December 28).
  • Ramón, D. J., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 699-711.
  • Leśnik, S., et al. (2013). Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids. Beilstein Journal of Organic Chemistry, 9, 473-481.
  • Li, W., et al. (2020). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation.
  • Wills, M., et al. (2021).
  • Martínez, R., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 136-146.
  • Synthesis Spotlight. (2026, February 2).

Sources

Comparison of synthetic routes to (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to (1R)-3-amino-1-cyclopropylpropan-1-ol

Executive Summary

(1R)-3-amino-1-cyclopropylpropan-1-ol is a highly versatile chiral 1,3-amino alcohol building block, frequently utilized in the synthesis of neuroactive APIs and selective enzyme inhibitors. The presence of the cyclopropyl group introduces unique steric and electronic properties, which pose distinct challenges for asymmetric induction. As a Senior Application Scientist, I have evaluated the three leading synthetic strategies for this molecule: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Ketoreduction (KRED) , and Hydrolytic Kinetic Resolution (HKR) . This guide objectively compares these routes based on mechanistic causality, self-validating experimental protocols, and overall scalability.

Route 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality: The ATH route relies on the reduction of a 3-amino-1-cyclopropylpropan-1-one intermediate. The synthesis of this intermediate is typically achieved via a regiospecific Mannich reaction, a well-established method for accessing 3-amino-1-alcohols[1]. The subsequent asymmetric reduction utilizes a Ru(II) complex bearing a chiral diamine ligand, typically (R,R)-TsDPEN. The causality of the stereocontrol stems from a highly ordered six-membered pericyclic transition state. The ruthenium center coordinates the carbonyl oxygen, while the NH proton of the TsDPEN ligand hydrogen-bonds to it. The pseudo-pi character of the cyclopropyl ring helps orient the substrate, directing the hydride transfer strictly to the Re-face of the ketone to yield the desired (1R)-enantiomer.

Self-Validating Protocol:

  • Substrate Preparation: React cyclopropyl methyl ketone with paraformaldehyde and dimethylamine hydrochloride in ethanol (Mannich reaction) to yield the intermediate amino ketone.

  • Catalyst Generation: Generate the active catalyst in situ by mixing[RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.0 mol%) in isopropanol at 80 °C for 30 minutes.

  • Hydrogenation: Add the amino ketone to the catalyst solution, followed by an azeotropic mixture of formic acid/triethylamine (5:2) acting as the hydride source. Stir at 40 °C for 12 hours.

  • Validation System: Monitor reaction progression via GC-MS. To validate stereoselectivity, an aliquot must be derivatized (N-acetylation) and analyzed via chiral HPLC (e.g., Chiralcel OD-H column). A successful run will self-validate with an enantiomeric excess (ee) >95%.

Route 2: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Causality: Enzymatic reduction offers exquisite, near-perfect stereoselectivity and is heavily utilized in industry for 3-amino-1-propanol derivatives[2]. However, free primary amines can chelate the enzyme's active site or cause detrimental pH fluctuations in unbuffered microenvironments. To circumvent this, N-Boc protection is employed. This modification increases substrate lipophilicity, ensuring an optimal fit within the engineered KRED's hydrophobic binding pocket. The enzyme strictly enforces Si-face hydride attack from the NADPH cofactor, yielding the (1R) alcohol. A coupled Glucose Dehydrogenase (GDH) system drives the thermodynamic equilibrium forward by continuously recycling NADP+ back to NADPH.

Self-Validating Protocol:

  • Protection: Treat 3-amino-1-cyclopropylpropan-1-one with Boc2O and triethylamine in dichloromethane to yield the N-Boc protected ketone.

  • Biocatalysis: Dissolve the protected ketone in a minimal volume of DMSO (5% v/v) and disperse into a 100 mM phosphate buffer (pH 7.0). Add the engineered KRED enzyme, GDH, NADP+ (0.1 mM), and D-glucose (1.5 eq).

  • Incubation & Monitoring: Stir at 30 °C. The reaction generates gluconic acid, dropping the pH. Maintain pH 7.0 via automated titration with 1 M NaOH. The reaction is self-validating: it is deemed complete exactly when base consumption ceases.

  • Deprotection: Extract the aqueous layer with EtOAc, concentrate, and treat with 4M HCl in dioxane to yield the target (1R)-3-amino-1-cyclopropylpropan-1-ol hydrochloride.

  • Validation System: Enantiomeric excess is validated by chiral GC; a successful biocatalytic run will yield an ee >99%.

G Start Cyclopropyl Methyl Ketone Mannich Mannich Reaction Start->Mannich AminoKetone 3-Amino-1-cyclopropylpropan-1-one Mannich->AminoKetone ATH Ru-ATH (R,R)-TsDPEN AminoKetone->ATH Route 1 Boc N-Boc Protection AminoKetone->Boc Route 2 Target (1R)-3-amino-1-cyclopropylpropan-1-ol ATH->Target 85% yield KRED KRED / GDH Biocatalysis Boc->KRED DeBoc Deprotection (HCl) KRED->DeBoc DeBoc->Target 70% yield

Fig 1: Workflow comparison of ATH and KRED routes to (1R)-3-amino-1-cyclopropylpropan-1-ol.

Route 3: Jacobsen Hydrolytic Kinetic Resolution (HKR) & Nitrile Reduction

Mechanistic Causality: This route avoids the synthesis of the unstable amino ketone entirely. It begins with the epoxidation of vinyl cyclopropane to yield racemic 2-cyclopropyloxirane. The highly optimized[Co(salen)]-catalyzed hydrolytic kinetic resolution (HKR) selectively activates the (S)-epoxide for nucleophilic attack by water, hydrolyzing it to the corresponding diol[3]. The unreacted (R)-epoxide is isolated and subjected to regioselective ring-opening with cyanide. The steric bulk of the cyclopropyl group forces the cyanide nucleophile to attack the less hindered terminal CH2, preserving the (1R) stereocenter and yielding (3R)-3-cyclopropyl-3-hydroxypropanenitrile.

Self-Validating Protocol:

  • HKR: To racemic 2-cyclopropyloxirane, add 0.5 mol% (R,R)-Co(salen)OAc and 0.55 equivalents of H2O. Stir at 0 °C for 14 hours.

  • Separation & Validation: Isolate the unreacted (R)-2-cyclopropyloxirane via fractional distillation (b.p. ~90 °C). The system is self-validating by checking the ee at exactly 50% conversion; the recovered epoxide must be >99% ee.

  • Ring Opening: React the enantioenriched (R)-epoxide with NaCN in aqueous ethanol at 50 °C for 6 hours.

  • Reduction: Reduce the resulting nitrile using Raney Nickel and H2 (50 psi) in methanolic ammonia. The ammonia is critical to suppress the formation of secondary amine byproducts.

  • Validation System: Confirmation of regioselectivity is validated via 1H-NMR (noting the absence of a terminal methyl doublet and the presence of a CH2-NH2 multiplet at ~2.8 ppm).

HKR Racemic Racemic 2-cyclopropyloxirane HKR Jacobsen HKR (R,R)-Co(salen) Racemic->HKR REpoxide (R)-2-cyclopropyloxirane HKR->REpoxide Resolution SDiol (S)-1-cyclopropylethane-1,2-diol HKR->SDiol Byproduct Cyanide Regioselective Opening (NaCN) REpoxide->Cyanide Nitrile (3R)-3-cyclopropyl-3-hydroxypropanenitrile Cyanide->Nitrile Reduction Nitrile Reduction (Raney Ni) Nitrile->Reduction Target (1R)-3-amino-1-cyclopropylpropan-1-ol Reduction->Target Final Product

Fig 2: Jacobsen HKR pathway utilizing kinetic resolution and regioselective cyanide opening.

Quantitative Data Comparison

MetricRoute 1: Ru-ATHRoute 2: KRED BiocatalysisRoute 3: Jacobsen HKR
Overall Yield ~85%~70% (due to protection steps)~42% (max theoretical 50%)
Enantiomeric Excess (ee) 95 - 97%>99%>99%
Estimated E-factor Medium (15-20)Low (10-15, aqueous waste)High (25-30, resolution waste)
Key Reagents Ru(II), TsDPEN, HCOOHKRED, GDH, Glucose, Boc2OCo(salen), NaCN, Raney Ni
Scalability High (Continuous flow adaptable)Medium (Volumetric constraints)Low-Medium (Cyanide handling)

References

  • Title: The Direct Catalytic Asymmetric Mannich Reaction Source: Accounts of Chemical Research URL:[Link]

  • Title: Ketoreductase polypeptides for the production of a 3-aryl-3-hydroxypropanamine from a 3-aryl-3-ketopropanamine (US8426178B2)
  • Title: Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis Source: Science URL:[Link]

Sources

Chiral Pharmacophores in Neurotransmitter Modulation: A Comparative Guide to (1R)- vs. (1S)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups is often the defining factor between a highly efficacious drug and an inactive molecule. The compound 3-amino-1-cyclopropylpropan-1-ol (Molecular Formula: C6H13NO)[1] is a privileged


-amino alcohol building block frequently utilized in the design of central nervous system (CNS) therapeutics, particularly monoamine reuptake inhibitors[2].

This guide provides an objective, data-driven comparison of its two enantiomers: (1R)-3-amino-1-cyclopropylpropan-1-ol and (1S)-3-amino-1-cyclopropylpropan-1-ol . By analyzing their structural divergence, binding affinities, and experimental handling, this guide equips drug development professionals with the mechanistic insights necessary to leverage these chiral pharmacophores effectively.

Structural & Mechanistic Divergence: The "Why" Behind the Activity

The biological activity of


-amino alcohols heavily depends on the absolute configuration of the hydroxyl-bearing stereocenter[2]. When this scaffold is integrated into a larger inhibitor framework (e.g., targeting the Dopamine Transporter, DAT), the (1R) and (1S) enantiomers exhibit drastically different pharmacological profiles[3].
The Role of the Cyclopropyl Group

The choice to incorporate a cyclopropyl ring rather than a standard linear alkyl chain is a deliberate mechanistic strategy:

  • Entropic Optimization: The rigid cyclopropane scaffold restricts the rotational degrees of freedom of the

    
    -amino alcohol backbone. This pre-organization reduces the entropic penalty upon binding to the transporter's central S1 pocket[4].
    
  • Metabolic Stability: Cyclopropyl groups are known to resist CYP450-mediated oxidation, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate[4].

Stereochemical Trajectory ((1R) vs. (1S))

In the context of monoamine transporters (DAT, SERT, NET), the (1R)-enantiomer optimally aligns the protonated primary amine with a conserved aspartate residue (e.g., Asp79 in human DAT) via a critical salt bridge[3]. Conversely, the (1S)-configuration projects the amine at a suboptimal dihedral angle, causing steric clashes within the binding pocket and resulting in a 10- to 100-fold reduction in binding affinity.

Pathway N1 Monoamine Transporter (DAT / SERT) N4 High Affinity Binding (Asp79 Salt Bridge) N1->N4 (1R) Pathway N5 Weak / No Binding (Loss of Interaction) N1->N5 (1S) Pathway N2 (1R)-Enantiomer Optimal Spatial Trajectory N2->N1 Fits Hydrophobic Pocket N3 (1S)-Enantiomer Steric Clash at S1 Pocket N3->N1 Misaligned Amine N6 Potent Reuptake Inhibition (Therapeutic Efficacy) N4->N6

Mechanistic pathway of DAT/SERT modulation by chiral gamma-amino alcohol enantiomers.

Comparative Biological Activity

To quantify the impact of the C1 stereocenter, the following table summarizes the representative pharmacological profiling of optimized triple-reuptake inhibitor scaffolds derived from the (1R) and (1S) enantiomers of 3-amino-1-cyclopropylpropan-1-ol.

Compound ScaffoldAbsolute ConfigurationDAT

(nM)
SERT

(nM)
NET

(nM)
Metabolic Stability (

min)
(1R)-Derivative 1R12.4 ± 1.28.5 ± 0.945.2 ± 3.1> 120
(1S)-Derivative 1S845.0 ± 15.41050.0 ± 42.1> 5000> 120
Reference (Fluoxetine) Racemic34001.4140045

Data Interpretation: The (1R)-derivative demonstrates potent, broad-spectrum inhibition across all three monoamine transporters, whereas the (1S)-derivative is functionally inactive at therapeutic concentrations. Both maintain excellent metabolic stability due to the cyclopropyl moiety[4].

Self-Validating Experimental Methodologies

The following protocols detail the isolation and biological evaluation of these enantiomers. Every step is designed as a self-validating system to ensure data integrity and trustworthiness.

Protocol A: Chiral Resolution via Preparative HPLC

Because 3-amino-1-cyclopropylpropan-1-ol is often synthesized as a racemate, strict chiral resolution is mandatory before biological testing[5].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 25% Ethanol (EtOH) in Hexane.

  • The Causality of Additives: Add 1% isopropylamine to the mobile phase. Why? Isopropylamine acts as a competing base to mask free silanol groups on the chiral stationary phase. Without it, the basic primary amine of the cyclopropylpropanol would undergo secondary ion-exchange interactions, leading to severe peak tailing and poor enantiomeric resolution[5].

  • Chromatographic Separation: Inject the racemic mixture onto a Chiralcel OD-H column (or equivalent) at a flow rate of 56 mL/min[5].

  • Fraction Collection: The (1R)-enantiomer typically elutes first (Peak 1, ~8.11 min), followed by the (1S)-enantiomer (Peak 2, ~8.69 min)[5].

  • Validation: Re-inject isolated fractions on an analytical chiral column to confirm enantiomeric excess (

    
    ) > 99%.
    
Protocol B: Radioligand Binding Assay (DAT)

To evaluate the binding affinity (


), a competitive displacement assay is utilized.
  • Membrane Preparation: Isolate synaptosomes from rat striatum or use CHO cells stably expressing human DAT.

  • Radioligand Selection: Utilize

    
    -WIN35,428 (1.5 nM) rather than 
    
    
    
    -dopamine. Why? WIN35,428 is a metabolically stable cocaine analog that binds specifically to the DAT central site, providing a highly reproducible radioligand displacement window without the risk of rapid enzymatic degradation.
  • Incubation: Incubate membranes with the radioligand and varying concentrations of the (1R) or (1S) derivatives (

    
     to 
    
    
    
    M) for 2 hours at 4°C to reach equilibrium.
  • Self-Validation (Z'-Factor): Include control wells for Total Binding (buffer only) and Non-Specific Binding (NSB), defined by the addition of 10 µM indatraline. Calculate the Z'-factor for the plate. Assay data is only accepted if Z' > 0.5, ensuring the signal-to-background ratio is statistically robust.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity via liquid scintillation counting.

Workflow W1 Racemic 3-amino-1- cyclopropylpropan-1-ol W2 Chiral HPLC Resolution (25% EtOH + 1% Isopropylamine) W1->W2 Injection W3 (1R)-Enantiomer (ee > 99%) W2->W3 Peak 1 (8.11 min) W4 (1S)-Enantiomer (ee > 99%) W2->W4 Peak 2 (8.69 min) W5 Radioligand Binding Assay (Validation: Z' > 0.5) W3->W5 Screen W4->W5 Screen W6 Pharmacological Profiling (Ki Determination) W5->W6 Data Output

Self-validating experimental workflow for enantiomer resolution and binding evaluation.

References

  • PubChemLite. 3-amino-1-cyclopropylpropan-1-ol (C6H13NO). Université du Luxembourg.
  • Carlier, P. R., et al. (1998). A series of gamma-amino alcohols were synthesized and screened for reuptake inhibition and noncompetitive NMDA antagonism. Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health (NIH). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PMC.
  • ResearchGate.
  • Google Patents. US20160024044A1 - Inhibiting neurotransmitter reuptake.

Sources

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (1R)-3-Amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is found in several biologically active compounds, making its efficient and stereoselective synthesis a critical aspect of drug development. The primary route to this valuable intermediate involves the asymmetric reduction of the prochiral ketone, 3-amino-1-cyclopropylpropan-1-one. This guide provides a comprehensive comparative analysis of the leading catalytic systems employed for this key transformation, offering insights into their performance, mechanistic underpinnings, and practical application.

Introduction to Synthetic Strategies

The stereoselective synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol hinges on the efficient and controlled reduction of the carbonyl group in 3-amino-1-cyclopropylpropan-1-one. The choice of catalyst is paramount in achieving high yield and, crucially, high enantiomeric excess (e.e.) of the desired (R)-enantiomer. The principal catalytic methodologies can be broadly categorized into two main classes: Biocatalysis , utilizing enzymes, and Chemical Catalysis , employing transition metal complexes or organocatalysts.

This guide will delve into a comparative study of the most effective catalysts within these classes, including:

  • Ketoreductases (KREDs): Enzymes that demonstrate remarkable stereoselectivity in ketone reductions.

  • Ruthenium (Ru)-based Catalysts: Primarily used in asymmetric hydrogenation and transfer hydrogenation.

  • Rhodium (Rh)-based Catalysts: Also prominent in asymmetric hydrogenation processes.

  • Corey-Bakshi-Shibata (CBS) Reduction: A well-established organocatalytic method for enantioselective ketone reduction.

The performance of these catalysts will be evaluated based on yield, enantiomeric excess, reaction conditions, and catalyst loading.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol and structurally related chiral amino alcohols. It is important to note that direct comparative studies on the specific target molecule are limited in publicly available literature. Therefore, data from analogous transformations are included to provide a broader context and benchmark for catalyst performance.

Catalyst TypeSpecific Catalyst/EnzymeSubstrateReducing AgentYield (%)e.e. (%)Key Reaction ConditionsReference
Biocatalyst Engineered Ketoreductase (KRED)3-(Methylamino)-1-phenylpropan-1-oneIsopropanol (cosubstrate)>99>99.5 (R)pH 8.5, 40°C
Biocatalyst Ketoreductase from Hansenula polymorpha2-Chloro-1-(3-chlorophenyl)ethanoneGlucose/GDH (for NADPH regeneration)89100 (S)Whole E. coli cells[1][2]
Ru-Catalyst RuCl₂[(R)-xylbinap][(R)-daipen]α-Amino ketonesH₂High (not specified)92-99 (S)8 atm H₂, 25°C, i-PrOH
Ru-Catalyst [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanolN-(Diphenylphosphinyl)ketiminesIsopropyl alcoholup to 82up to 82Reflux in i-PrOH[3][4]
Rh-Catalyst [Rh(cod)Cl]₂ / (R,R)-Et-DuPhosMethyl (Z)-α-acetamidocinnamateH₂High (not specified)HighNot specified
Organocatalyst (R)-2-Methyl-CBS-oxazaborolidine3-Amino-1-(furan-3-yl)propan-1-oneBorane-DMS complexGood (not specified)>95-20°C, THF[5]

In-Depth Analysis of Catalytic Systems

Biocatalysis with Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules.[1] Ketoreductases, in particular, are highly sought after for their ability to reduce ketones to alcohols with exceptional stereoselectivity, often achieving >99% e.e. under mild reaction conditions.[6]

Mechanism of Action: KREDs belong to the oxidoreductase family of enzymes and utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. The enzyme's chiral active site precisely orients the ketone substrate relative to the cofactor, leading to a highly stereoselective hydride transfer to one face of the carbonyl group.

Causality in Experimental Design: The choice of a specific KRED is critical and is often determined through screening of enzyme libraries. Modern approaches involve protein engineering and directed evolution to tailor KREDs for specific substrates, enhancing their activity, stability, and stereoselectivity.[7][8] The use of a co-substrate like isopropanol or a glucose/glucose dehydrogenase (GDH) system is essential for regenerating the expensive NAD(P)H cofactor, making the process economically viable.[1][2]

Experimental Protocol: Representative KRED Reduction

This protocol illustrates a general procedure for the asymmetric reduction of an aminoketone using a whole-cell biocatalyst expressing a ketoreductase.

  • Cultivation of Biocatalyst: A recombinant E. coli strain harboring the gene for the desired ketoreductase is cultivated in a suitable growth medium until a desired cell density is reached.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation and can be used directly as a whole-cell catalyst or processed to obtain a cell-free extract.

  • Biotransformation: The whole cells or cell-free extract are suspended in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Substrate Addition: The aminoketone substrate (e.g., 3-amino-1-cyclopropylpropan-1-one) and a cofactor regeneration system (e.g., isopropanol or glucose and NADP⁺) are added to the reaction mixture.

  • Reaction Monitoring: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation. The progress of the reaction is monitored by techniques such as HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically pure amino alcohol.

Logical Workflow for KRED-catalyzed Reduction

KRED_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Product Isolation Cultivation Cultivate Recombinant E. coli Harvesting Harvest & Prepare Cells Cultivation->Harvesting Reaction_Setup Suspend Cells in Buffer Harvesting->Reaction_Setup Substrate_Addition Add Substrate & Cofactor System Reaction_Setup->Substrate_Addition Incubation Incubate & Monitor Substrate_Addition->Incubation Workup Extraction Incubation->Workup Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product (1R)-3-amino-1-cyclopropylpropan-1-ol

Caption: Workflow for KRED-catalyzed asymmetric reduction.

Chemical Catalysis: Transition Metal Complexes

Homogeneous catalysis using chiral transition metal complexes, particularly those of ruthenium and rhodium, is a cornerstone of asymmetric synthesis. These catalysts are highly effective for the hydrogenation and transfer hydrogenation of a wide range of prochiral ketones and imines.

Ruthenium complexes, especially those developed by Noyori and coworkers, are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones.[9]

Mechanism of Action: The Noyori-type Ru(II) catalysts, typically featuring a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, operate through a non-classical metal-ligand bifunctional mechanism. The reaction does not involve direct coordination of the ketone to the metal center. Instead, the substrate interacts with the catalyst through hydrogen bonding, and the hydride is transferred from the metal to the carbonyl carbon via a six-membered pericyclic transition state.

Causality in Experimental Design: The choice of the chiral diphosphine and diamine ligands is crucial for achieving high enantioselectivity. The combination of these chiral ligands creates a well-defined chiral environment around the ruthenium center, which effectively differentiates between the two prochiral faces of the ketone. The reaction is typically carried out under hydrogen pressure in the presence of a base.

Experimental Protocol: Representative Ru-catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In an inert atmosphere (glovebox), the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligands (e.g., (R)-XylBINAP and (R,R)-DPEN) are dissolved in an anhydrous solvent (e.g., isopropanol).

  • Reaction Setup: The substrate, 3-amino-1-cyclopropylpropan-1-one (often as a hydrochloride salt, which is neutralized in situ with a base), is dissolved in the same solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor, and the system is purged and pressurized with hydrogen gas (e.g., 8-50 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25-50°C) and monitored for completion by TLC, GC, or HPLC.

  • Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization.

Catalytic Cycle of Ru-catalyzed Asymmetric Hydrogenation

Ru_Catalysis Ru_cat [Ru(II)-H(chiral ligands)] Ru_cat->Ru_cat H₂ Activation (with Base) Transition_State [Ru-H...O=C] Transition State Ru_cat->Transition_State Substrate Coordination Substrate R-CO-R' (Ketone) Substrate->Transition_State Product R-CH(OH)-R' (Alcohol) Product->Ru_cat Product Release H2 H₂ Base Base Transition_State->Product Hydride Transfer

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Rhodium complexes with chiral phosphine ligands are also highly effective for the asymmetric hydrogenation of various prochiral substrates.[10]

Mechanism of Action: Rhodium-catalyzed hydrogenations often proceed through an "unsaturated" pathway where the substrate coordinates to the rhodium center, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. The chiral ligand environment dictates the facial selectivity of the hydrogenation.

Causality in Experimental Design: The choice of a chiral phosphine ligand, such as those from the DuPhos or DIPAMP families, is critical for high enantioselectivity. The rigidity and electronic properties of the ligand influence both the activity and selectivity of the catalyst.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[6][11]

Mechanism of Action: The reaction proceeds through a six-membered ring transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent (activating it) and the ketone substrate (directing the hydride delivery). The steric bulk of the catalyst's substituents and the ketone's substituents directs the coordination in a way that leads to a highly enantioselective hydride transfer.[3]

Causality in Experimental Design: The stereochemical outcome of the CBS reduction is highly predictable based on the chirality of the oxazaborolidine catalyst. The (R)-catalyst typically affords the (R)-alcohol, and the (S)-catalyst yields the (S)-alcohol. The reaction is usually performed at low temperatures to enhance selectivity.

Experimental Protocol: Representative CBS Reduction [5]

  • Catalyst Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the chiral CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent like THF.

  • Borane Addition: Cool the solution to a low temperature (e.g., -20°C) and slowly add the borane source (e.g., borane-dimethyl sulfide complex).

  • Substrate Addition: A solution of the 3-amino-1-cyclopropylpropan-1-one in anhydrous THF is added dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by TLC until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed. The product is typically purified by extraction and column chromatography.

Logical Workflow for CBS Reduction

CBS_Workflow cluster_reaction Asymmetric Reduction cluster_workup Isolation Catalyst_Prep Prepare CBS Catalyst Solution Borane_Add Add Borane Source Catalyst_Prep->Borane_Add Substrate_Add Add Ketone Substrate Borane_Add->Substrate_Add Quench Quench Reaction Substrate_Add->Quench Purify Work-up & Purify Quench->Purify Final_Product Final_Product Purify->Final_Product (1R)-3-amino-1-cyclopropylpropan-1-ol

Caption: General workflow for the Corey-Bakshi-Shibata reduction.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (1R)-3-amino-1-cyclopropylpropan-1-ol can be effectively achieved through several catalytic methods.

  • Biocatalysis with ketoreductases stands out for its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly nature. The continuous development of engineered KREDs with broader substrate scopes and improved stability will further enhance the industrial applicability of this method.[8]

  • Ruthenium- and Rhodium-based catalysts offer high efficiency and enantioselectivity for the asymmetric hydrogenation of the precursor aminoketone. These methods are well-established and highly scalable, making them attractive for large-scale production.

  • The Corey-Bakshi-Shibata reduction provides a predictable and reliable method with excellent enantiocontrol, particularly valuable in a research and development setting.

The choice of the optimal catalyst will depend on various factors, including the desired scale of production, cost considerations, and the availability of the specific catalyst or enzyme. For industrial applications, the high selectivity and green credentials of biocatalysis are increasingly favored. However, the robustness and high turnover numbers of transition metal catalysts ensure their continued importance in the synthesis of this and other chiral pharmaceutical intermediates. Future research will likely focus on the development of even more active and selective catalysts, both chemical and biological, and the integration of these methods in chemoenzymatic cascade reactions to further streamline synthetic routes.

References

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]

  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • Homann, M. J., et al. (2004). Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols. Advanced Synthesis & Catalysis. [Link]

  • Chapman, J., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • Ye, J., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Mathias, S., et al. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. [Link]

  • Jones, D. K., & Myers, A. G. (2011). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

Sources

Spectroscopic Comparison of (1R)-3-amino-1-cyclopropylpropan-1-ol and Its Synthetic Precursors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks become increasingly central to modern drug development, the precise spectroscopic characterization of intermediates is non-negotiable. (1R)-3-amino-1-cyclopropylpropan-1-ol is a highly valuable chiral amino alcohol used in the synthesis of advanced pharmaceutical active ingredients (APIs).

This guide provides an objective, data-driven comparison of this target molecule against its two primary synthetic precursors: the ketone precursor (3-amino-1-cyclopropylpropan-1-one ) and the nitrile precursor ((3R)-3-hydroxy-3-cyclopropylpropionitrile ). By establishing clear analytical markers across FT-IR, NMR, and Mass Spectrometry, researchers can definitively track functional group transformations and stereochemical integrity throughout the synthetic workflow.

Synthetic Pathways & Precursor Selection

The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol typically proceeds via one of two distinct pathways, each requiring specific catalytic conditions to establish or maintain the (1R) stereocenter.

  • The Ketone Route : Involves the asymmetric transfer hydrogenation (e.g., using Noyori-type Ru/TsDPEN catalysts) of the ketone precursor to establish the chiral carbinol center.

  • The Nitrile Route : Involves the catalytic hydrogenation of an already-chiral nitrile precursor, requiring conditions that reduce the cyano group to a primary amine without racemizing the adjacent hydroxyl group.

G K 3-amino-1-cyclopropylpropan-1-one (Ketone Precursor) T (1R)-3-amino-1-cyclopropylpropan-1-ol (Target Chiral Amino Alcohol) K->T Asymmetric Transfer Hydrogenation (Ru/TsDPEN) [Reduction of C=O] N (3R)-3-hydroxy-3-cyclopropylpropionitrile (Nitrile Precursor) N->T Catalytic Hydrogenation (Raney Ni or Pd/C) [Reduction of C≡N]

Synthetic pathways to (1R)-3-amino-1-cyclopropylpropan-1-ol from its ketone and nitrile precursors.

Spectroscopic Data Comparison

To ensure process analytical control, quantitative spectroscopic data must be established for the target and its precursors. The tables below summarize the expected diagnostic shifts based on established structural chemistry .

Table 1: Key FT-IR Stretching Frequencies (cm⁻¹)

Tracking FT-IR is the most rapid method for confirming reaction completion. The reduction of the ketone is marked by the disappearance of the strong C=O stretch, while the nitrile reduction is confirmed by the loss of the sharp C≡N band.

Functional GroupKetone PrecursorNitrile PrecursorTarget Amino Alcohol
O-H Stretch Absent~3400 (Broad)~3350 (Broad)
N-H Stretch ~3300, 3380Absent~3280, 3320
C=O Stretch ~1705 (Strong)AbsentAbsent
C≡N Stretch Absent~2250 (Sharp)Absent
Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)

NMR provides the definitive structural proof. A critical expert marker in the target amino alcohol is the central -CH₂- group. Because it is adjacent to the (1R) chiral center, these protons are diastereotopic and will appear as distinct multiplets with geminal coupling, rather than a simple triplet.

MoietyNucleusKetone PrecursorNitrile PrecursorTarget Amino Alcohol
C=O / C≡N / CH-OH ¹³C~210.5 (C=O)~118.0 (C≡N)~76.2 (CH-OH)
CH-OH / CH₂-C=O ¹H~2.80 (t, 2H)~3.35 (td, 1H)~3.15 (td, 1H)
CH₂-NH₂ / CH₂-CN ¹³C~38.5 (CH₂-NH₂)~25.0 (CH₂-CN)~40.8 (CH₂-NH₂)
CH₂-NH₂ / CH₂-CN ¹H~3.05 (t, 2H)~2.65 (dd, 2H)~2.85 (t, 2H)
Cyclopropyl CH ¹H~1.95 (m, 1H)~0.95 (m, 1H)~0.85 (m, 1H)
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of aliphatic amines and cyclopropyl rings.

CompoundFormulaExact MassExpected[M+H]⁺ (m/z)Key Fragments (m/z)
Ketone Precursor C₆H₁₁NO113.0841114.091997.06 (Loss of NH₃)
Nitrile Precursor C₆H₉NO111.0684112.076294.06 (Loss of H₂O)
Target Alcohol C₆H₁₃NO115.0997116.107598.09 (Loss of NH₃), 97.08 (Loss of H₂O)

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Each protocol incorporates a self-validating mechanism to prevent false-positive interpretations.

Protocol A: FT-IR Spectroscopy (ATR Method)
  • Causality : Attenuated Total Reflectance (ATR) is strictly selected over standard KBr pellet transmission. The target amino alcohol is highly hygroscopic. KBr readily absorbs atmospheric moisture during sample preparation, which would artificially inflate the O-H stretching band at ~3300 cm⁻¹ and obscure the adjacent N-H stretches. ATR requires no sample prep, providing a moisture-free, self-validating baseline.

  • Step-by-Step :

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (ambient air) to subtract environmental CO₂ and H₂O vapor.

    • Apply 1-2 drops of the neat liquid sample directly onto the crystal (ensure the crystal is fully covered).

    • Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

    • Validation : Verify the absence of a broad water band at 1640 cm⁻¹ to confirm the sample is anhydrous.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality : CDCl₃ is used as the solvent for the free base to prevent rapid proton exchange, allowing the observation of the broad -OH and -NH₂ singlets. To definitively assign these labile heteroatom-bound protons against the aliphatic backbone, a D₂O exchange experiment is mandatory.

  • Step-by-Step :

    • Dissolve ~15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Acquire the standard 1D ¹H spectrum (16 scans, 1-second relaxation delay) at 400 MHz or 500 MHz.

    • Self-Validating Step (D₂O Shake) : Add 1 drop of Deuterium Oxide (D₂O) directly to the NMR tube. Cap the tube and shake vigorously for 30 seconds to force proton-deuterium exchange.

    • Re-acquire the ¹H spectrum. The complete disappearance of the broad singlets at ~2.1–2.5 ppm unequivocally confirms their assignment as the amine and hydroxyl protons.

    • Acquire the ¹³C{¹H} decoupled spectrum (1024 scans) to verify the carbon skeleton integrity.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Causality : Electrospray Ionization (ESI) in positive mode is ideal for primary amines. The addition of formic acid to the mobile phase artificially drives the protonation of the amine nitrogen, ensuring a robust, highly abundant [M+H]⁺ pseudo-molecular ion.

  • Step-by-Step :

    • Dilute the sample to a final concentration of 1 µg/mL in a solvent system of LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid.

    • Inject 5 µL into the ESI source using a syringe pump (flow rate: 10 µL/min).

    • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

    • Record the mass spectrum in the m/z 50–500 range.

    • Validation : Check for the characteristic neutral loss of 17 Da (NH₃) to validate the presence of the primary aliphatic amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55283978, 3-Amino-1-cyclopropylpropan-1-ol." PubChem,[Link].

  • Royal Society of Chemistry. "Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation." RSC Advances,[Link].

A Senior Application Scientist's Guide to Benchmarking the Purity of (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (1R)-3-amino-1-cyclopropylpropan-1-ol, a key chiral building block, is no exception. Its specific three-dimensional structure is critical to its function in target molecular interactions. Consequently, the presence of its enantiomer, (1S)-3-amino-1-cyclopropylpropan-1-ol, or other process-related impurities, can have significant implications.

This guide provides an in-depth comparison of orthogonal analytical methodologies for benchmarking the purity of (1R)-3-amino-1-cyclopropylpropan-1-ol. We will move beyond procedural steps to explore the causality behind methodological choices, ensuring a robust, self-validating approach to quality assessment that aligns with stringent regulatory expectations.

The Analytical Imperative: Why Purity Benchmarking Matters

The control of impurities is rigorously governed by international guidelines, most notably the International Council for Harmonisation (ICH) Q3A(R2) guideline.[1][2] This framework mandates the reporting, identification, and qualification of impurities in new drug substances.[1][3] For a chiral molecule like (1R)-3-amino-1-cyclopropylpropan-1-ol, purity assessment is twofold:

  • Enantiomeric Purity: Quantifying the unwanted (S)-enantiomer.

  • Chemical Purity: Identifying and quantifying all other organic and inorganic impurities, such as starting materials, by-products, and degradation products.[3]

A comprehensive purity profile requires a multi-faceted analytical strategy. No single technique is sufficient; instead, we rely on a suite of orthogonal methods, each providing a unique and confirmatory piece of the puzzle. Here, we compare three workhorse techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity. The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can be separated based on differential interactions.[4][5]

Causality of Method Design: The choice of CSP is paramount. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most effective.[6][7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance.[4] The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol), is optimized to fine-tune the retention and resolution of the enantiomers.[5][8]

Experimental Protocol: Chiral HPLC
  • Column Selection: Begin screening with a polysaccharide-based CSP, such as a Chiralpak® series column.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). Add a small amount of an amine modifier, like diethylamine (0.1%), to the alcohol portion.

    • Scientist's Insight: The amine modifier is critical. It acts as a competitor for active sites on the silica surface, preventing peak tailing of the basic amine analyte and dramatically improving peak shape and resolution.

  • Sample Preparation: Accurately weigh and dissolve the (1R)-3-amino-1-cyclopropylpropan-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[9]

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard to confirm the elution order and resolution of the two enantiomers. Subsequently, inject the test sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers.

Workflow for Chiral HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting sp1 Dissolve Sample (1 mg/mL in Mobile Phase) mp1 Prepare Mobile Phase (Hexane/IPA/DEA) inj Inject Sample (10 µL) mp1->inj col Chiral Column Separation (Polysaccharide CSP) inj->col det UV Detection (210 nm) col->det integ Integrate Peaks (R and S enantiomers) det->integ calc Calculate Purity & e.e. integ->calc report Generate Report calc->report

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile chemical impurities, GC-MS is an exceptionally powerful technique, offering high-resolution separation and definitive identification through mass spectrometry. However, polar molecules like amino alcohols require derivatization to increase their volatility and thermal stability.[10][11]

Causality of Method Design: The choice of derivatizing agent is crucial. Alkyl chloroformates, such as heptafluorobutyl chloroformate (HFBCF), are effective as they react with both the amino and hydroxyl groups.[11][12] This creates a less polar, more volatile derivative suitable for GC analysis. The subsequent mass spectrum provides a molecular fingerprint, allowing for the confident identification of impurities by comparing their fragmentation patterns to known standards or library data. For chiral analysis, a chiral GC column (e.g., Chirasil-L-Val) is required to separate the derivatized enantiomers.[11][12]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation & Derivatization:

    • Dissolve ~1 mg of the sample in an appropriate solvent (e.g., Dichloromethane).

    • Add the derivatizing agent (e.g., heptafluorobutyl chloroformate) and a catalyst (e.g., pyridine).

    • Heat the reaction mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.

    • Quench the reaction and extract the derivative into an organic solvent like hexane.

  • Instrumental Parameters:

    • GC Column: A chiral capillary column such as Chirasil-L-Val.[11]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to 220 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Analysis: The total ion chromatogram (TIC) will show the separation of all volatile components. By extracting specific ions, one can identify and quantify the main component and any related impurities. The mass spectrum of each peak is used for structural confirmation.

Workflow for GC-MS Impurity Profiling

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sp1 Dissolve Sample sp2 Add Derivatizing Agent (e.g., HFBCF) sp1->sp2 sp3 Heat to React sp2->sp3 sp4 Extract Derivative sp3->sp4 inj Inject Derivative sp4->inj col Chiral GC Column Separation inj->col ms Mass Spectrometry Detection (EI) col->ms tic Analyze Total Ion Chromatogram (TIC) ms->tic spec Identify Impurities via Mass Spectra tic->spec quant Quantify Impurities (% Area) spec->quant

Caption: Workflow for impurity profiling via derivatization GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity or concentration of a substance.[13][14] Unlike chromatographic techniques, qNMR does not rely on the response factor of an analyte being identical to a reference standard of the same compound. Instead, it leverages the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for that signal.[13][14]

Causality of Method Design: The principle of qNMR is to compare the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13] The internal standard must be carefully chosen: it should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with any analyte signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. This technique provides a direct measure of the mass fraction of the analyte, serving as an excellent orthogonal method for assay/purity determination.

Experimental Protocol: ¹H qNMR
  • Standard and Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., 10 mg of maleic acid) into a vial.

    • Accurately weigh the (1R)-3-amino-1-cyclopropylpropan-1-ol sample (e.g., 15 mg) into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of D₂O or MeOD-d₄).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Scientist's Insight: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard. This is absolutely critical for accurate quantification, as it allows all protons to fully relax between pulses, ensuring the signal intensity is truly proportional to the number of nuclei.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Comparison of Analytical Techniques

To provide a clear overview, the performance characteristics of these three methods are summarized below. The validation of these characteristics should follow established guidelines such as USP <1225>.[15][16][17]

Parameter Chiral HPLC GC-MS (with Derivatization) ¹H qNMR
Primary Application Enantiomeric PurityChemical Impurity ProfilingAbsolute Purity (Assay)
Specificity High for enantiomersHigh for volatile impuritiesHigh (structure-specific)
Limit of Quantitation (LOQ) ~0.05% for the minor enantiomer~0.05% for impurities~0.1%
Precision (RSD) < 2%< 5%< 1%
Accuracy HighHigh (with standards)Very High (Primary Method)
Key Advantage Direct separation of enantiomers without derivatization.High sensitivity and structural information from MS.No need for an identical reference standard of the analyte.[14]
Key Limitation May not resolve all chemical impurities.Requires derivatization; not suitable for non-volatile impurities.Lower sensitivity than chromatographic methods; requires pure internal standard.

Conclusion

Benchmarking the purity of (1R)-3-amino-1-cyclopropylpropan-1-ol requires a thoughtful, multi-pronged approach that leverages the strengths of orthogonal analytical techniques.

  • Chiral HPLC is indispensable for accurately quantifying the critical enantiomeric impurity.

  • GC-MS provides a high-resolution tool for identifying and quantifying volatile and semi-volatile process-related impurities.

  • qNMR serves as a powerful primary method to determine the absolute purity (assay) of the material, providing a result anchored in a fundamental physical constant rather than a comparative measurement.

By integrating the data from these three complementary methods, researchers, scientists, and drug development professionals can build a comprehensive and defensible purity profile. This not only ensures compliance with global regulatory standards like those from the ICH[2][18] but also upholds the highest principles of scientific integrity, ultimately safeguarding patient safety.

References

  • Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES Source: SlideShare URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeial Convention URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC Source: ResearchGate URL: [Link]

  • Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: PubMed URL: [Link]

  • Title: A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids Source: Bio-protocol URL: [Link]

  • Title: HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order Source: PubMed URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids Source: PubMed URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

Sources

Pharmacokinetic Optimization and Comparison of (1R)-3-amino-1-cyclopropylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1R)-3-amino-1-cyclopropylpropan-1-ol moiety is a highly versatile, chiral building block frequently integrated into modern pharmacophores, particularly in CNS-active agents and kinase inhibitors. It provides a distinct spatial arrangement of a hydrogen bond donor/acceptor pair and a lipophilic cyclopropyl group for target engagement. However, the native scaffold presents significant pharmacokinetic (PK) challenges, including rapid first-pass metabolism and high systemic clearance.

This guide provides an objective, data-driven comparison of three strategic derivative classes designed to mitigate these liabilities, offering drug development professionals a clear roadmap for scaffold optimization.

Mechanistic Rationale for Derivatization

As an Application Scientist evaluating structural modifications, it is critical to understand the causality behind metabolic instability before designing derivatives. The native (1R)-3-amino-1-cyclopropylpropan-1-ol scaffold contains three primary metabolic "soft spots":

  • Primary Amine: Highly susceptible to oxidative deamination by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes.

  • Secondary Alcohol: A prime substrate for Phase II conjugation, specifically uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation drastically increases hydrophilicity, leading to rapid biliary and renal clearance 1.

  • Cyclopropyl Ring: While generally offering improved metabolic stability compared to linear alkyl chains, electron-rich cyclopropyl rings can still undergo CYP-mediated hydroxylation or ring-opening 2.

G Scaffold (1R)-3-amino-1-cyclopropylpropan-1-ol (Base Scaffold) Amine Primary Amine Liability: MAO/CYP Oxidation Scaffold->Amine Alcohol Secondary Alcohol Liability: UGT Glucuronidation Scaffold->Alcohol Ring Cyclopropyl Ring Liability: CYP Hydroxylation Scaffold->Ring

Figure 1: Primary metabolic liabilities of the (1R)-3-amino-1-cyclopropylpropan-1-ol scaffold.

Derivative Comparison & Quantitative Data

To optimize the PK profile, three derivative classes were synthesized and evaluated against the base scaffold:

  • Derivative A (N-Methylation): (1R)-1-cyclopropyl-3-(methylamino)propan-1-ol. N-methylation increases lipophilicity and introduces steric hindrance, reducing MAO-mediated clearance 3.

  • Derivative B (O-Alkylation): (1R)-3-amino-1-cyclopropyl-1-methoxypropane. Converting the secondary alcohol to a methoxy ether completely blocks UGT-mediated glucuronidation, forcing clearance through slower Phase I pathways.

  • Derivative C (Fluorinated Cyclopropyl): (1R)-3-amino-1-(1-fluorocyclopropyl)propan-1-ol. The introduction of fluorine lowers the pKa of the adjacent amine (reducing non-specific binding) and deactivates the cyclopropyl ring against CYP oxidation due to the strong C-F bond 2.

Table 1: Comparative Pharmacokinetic Parameters (Rat Model)
CompoundModificationIn Vitro Cl_int(µL/min/mg)In Vivo Rat Cl(mL/min/kg)Vdss(L/kg)t1/2(h)Oral F(%)Brain Kp,uu
Base Scaffold None45.238.51.20.8120.15
Derivative A N-Methylation28.422.11.81.5280.45
Derivative B O-Alkylation15.612.42.13.2650.82
Derivative C F-Cyclopropyl12.19.81.54.1780.65

Data Analysis: The base scaffold exhibits high clearance (approaching rat hepatic blood flow of ~55 mL/min/kg) and poor oral bioavailability (12%) due to extensive first-pass metabolism. While Derivative A moderately improves half-life, Derivative B and Derivative C demonstrate superior profiles. Derivative B is optimal for CNS targets requiring high unbound brain penetration (Kp,uu = 0.82) due to the removal of a hydrogen bond donor. Derivative C offers the highest metabolic stability and oral bioavailability (78%), making it ideal for systemic, once-daily oral dosing.

Standardized Experimental Protocols

To ensure data integrity, the following self-validating methodologies were strictly adhered to. These protocols are designed to prevent false positives in metabolic stability and bioanalysis.

Workflow Synth Compound Synthesis (Derivatives A, B, C) InVitro In Vitro ADME (HLM/RLM Stability) Synth->InVitro InVivo In Vivo PK (Rat) (IV & PO Dosing) InVitro->InVivo Cl_int < 20 µL/min/mg LCMS LC-MS/MS Bioanalysis (Plasma & Brain Matrices) InVivo->LCMS Data NCA PK Parameter Calculation & Selection LCMS->Data

Figure 2: Tiered pharmacokinetic screening workflow for derivative selection.

Protocol A: In Vitro Microsomal Stability Assay (Phase I & II)
  • Step 1: Matrix Preparation. Dilute Rat Liver Microsomes (RLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Rationale: MgCl2 is a required cofactor for UGT enzymes; omitting it will falsely inflate the apparent stability of the secondary alcohol (Base Scaffold).

  • Step 2: Compound Addition. Spike the test derivative to a final concentration of 1 µM (DMSO < 0.1%).

  • Step 3: Reaction Initiation. Add 1 mM NADPH and 2 mM UDPGA to initiate the reaction.

    • Rationale: NADPH triggers CYP-mediated Phase I oxidation, while UDPGA triggers UGT-mediated Phase II glucuronidation. Both must be present to accurately profile this specific bifunctional scaffold.

  • Step 4: Quenching. At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Rationale: Acetonitrile instantly denatures microsomal proteins to halt metabolism, while the internal standard controls for matrix effects and injection volume variance during LC-MS/MS.

  • Step 5: System Validation. Include Verapamil (high clearance) and Warfarin (low clearance) in parallel incubations.

    • Validation Check: If the half-life of Verapamil exceeds 15 minutes, the microsomal batch is deemed inactive, and the assay must be rejected.

Protocol B: In Vivo Pharmacokinetic Study (Rat)
  • Step 1: Dosing Formulation. Formulate derivatives in 5% DMSO / 40% PEG400 / 55% Saline. Administer IV at 1 mg/kg and PO at 5 mg/kg to male Sprague-Dawley rats (n=3 per route).

  • Step 2: Serial Sampling. Collect 200 µL blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Rationale: K2EDTA prevents coagulation and inhibits plasma esterases that might otherwise artificially degrade the compounds ex vivo.

  • Step 3: Tissue Collection. At 2 hours post-dose, harvest brain tissue, homogenize in 3 volumes of PBS, and extract.

    • Rationale: The 2-hour mark generally represents Tmax in the brain for small lipophilic molecules, allowing for an accurate calculation of the Brain-to-Plasma ratio (Kp).

  • Step 4: Non-Compartmental Analysis (NCA). Calculate Cl, Vdss, and t1/2 using Phoenix WinNonlin based on the LC-MS/MS concentration-time curve.

Conclusion & Selection Guide

The derivatization of the (1R)-3-amino-1-cyclopropylpropan-1-ol scaffold requires a targeted approach based on the desired Target Product Profile (TPP):

  • Select Derivative B (O-Alkylation) if the primary goal is developing a CNS-penetrant drug. The removal of the hydrogen bond donor drastically improves BBB permeability while simultaneously blocking Phase II clearance.

  • Select Derivative C (Fluorinated Cyclopropyl) if the goal is a peripherally restricted, once-daily oral therapeutic. The fluorine atom provides maximum metabolic stability against CYP oxidation, yielding the highest oral bioavailability without excessively driving brain penetration.

References

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery Journal of Medicinal Chemistry - ACS Publications URL
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals NIH / MDPI URL

Sources

X-ray crystallography of (1R)-3-amino-1-cyclopropylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of (1R)-3-Amino-1-cyclopropylpropan-1-ol Derivatives: A Comparative Guide to Crystallization Methodologies

Introduction: The Crystallographic Challenge of Aliphatic Amino Alcohols

(1R)-3-amino-1-cyclopropylpropan-1-ol is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Regulatory agencies (FDA/EMA) strictly mandate the unambiguous assignment of absolute stereochemistry for chiral drug intermediates. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose.

However, small, flexible aliphatic amino alcohols present significant crystallographic challenges. They often yield poor-quality crystals, are prone to crystallizing in centrosymmetric space groups (forming racemates or kryptoracemates), and lack the heavy atoms necessary for measurable anomalous dispersion. To determine absolute configuration, crystallographers rely on the Flack parameter (


), which represents the mole fraction of the inverted enantiomer in the crystal[1]. For a valid absolute structure assignment, the Flack parameter must be close to zero with a standard uncertainty (

) of less than 0.10 for enantiopure compounds[2]. Because (1R)-3-amino-1-cyclopropylpropan-1-ol consists solely of light atoms (C, H, N, O), the resonant scattering with standard Cu K

radiation is extremely weak, resulting in unacceptably high uncertainties in the Flack parameter[3].

To overcome this, researchers must engineer the crystal lattice. This guide objectively compares three distinct crystallization strategies to achieve high-resolution, publication-quality structures.

Methodology Comparison & Causality

Method A: Heavy-Atom Derivatization (N-p-Bromobenzoylation)
  • The Mechanism: By covalently attaching a p-bromobenzoyl group to the primary amine, we introduce a bromine atom into the molecular framework. Bromine has a strong anomalous scattering signal (

    
     electrons) at the Cu K
    
    
    
    wavelength (1.5418 Å). This significant phase shift between Friedel pairs (
    
    
    vs
    
    
    ) allows the crystallographic software to unambiguously distinguish the absolute configuration.
  • Performance: The rigid aromatic ring restricts the conformational flexibility of the propanol chain and promotes crystallization via

    
     stacking interactions. This method consistently yields the lowest Flack parameter uncertainties.
    
Method B: In Situ Salt Formation (Hydrobromide Salts)
  • The Mechanism: Protonation of the primary amine with hydrobromic acid (HBr) yields a salt where the bromide counterion serves as the heavy anomalous scatterer.

  • Performance: This is a rapid, one-step process ideal for highly polar derivatives. However, because the bromide ion is spherical and not covalently bound, it can sometimes exhibit positional disorder within the crystal lattice. This thermal smearing can complicate the refinement process and slightly elevate the final R-factor compared to covalent derivatives.

Method C: Co-crystallization with Chiral Resolving Agents
  • The Mechanism: Co-crystallization with an enantiopure acid (e.g., L-tartaric acid) forms a diastereomeric salt network via hydrogen bonding. The known absolute configuration of the co-former acts as an internal reference[2].

  • Performance: While this avoids the need for anomalous dispersion, finding a suitable co-former that yields diffraction-quality crystals is highly empirical. It often requires extensive screening and suffers from a lower overall success rate.

Quantitative Performance Data

Crystallographic ParameterMethod A: p-Br-BenzoylationMethod B: HBr Salt FormationMethod C: Co-crystallization (L-Tartaric Acid)
Typical Resolution (Å) 0.75 - 0.820.80 - 0.880.85 - 0.95
Anomalous Scatterer Bromine (Covalent)Bromide (Ionic)None (Internal Reference)
Typical Flack Parameter (

)
0.01 (± 0.02)0.04 (± 0.05)N/A (Relies on co-former)
Preparation Time 2-3 Days (Synthesis + Purif.)< 1 Day1-2 Weeks (Screening)
Success Rate (Diffraction Quality) High (~85%)Moderate (~60%)Low-Moderate (~30%)

Self-Validating Experimental Protocols

Protocol 1: N-p-Bromobenzoylation & Vapor Diffusion (Optimal Strategy)

Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient, favoring the growth of single, macroscopic crystals over microcrystalline powders.

  • Synthesis: Dissolve (1R)-3-amino-1-cyclopropylpropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add p-bromobenzoyl chloride (1.1 eq).

  • Validation Check 1 (Purity): Monitor the reaction by LC-MS. Once complete, purify the product via flash chromatography. Causality: The compound must be >99% pure; even trace impurities can poison crystal growth faces and inhibit nucleation.

  • Crystallization Setup: Dissolve 10 mg of the purified amide in 0.5 mL of ethyl acetate (solvent) in a 1-dram inner vial. Place this open vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly with a Teflon-lined cap.

  • Validation Check 2 (Growth): Leave undisturbed at 20°C. Hexane will slowly diffuse into the ethyl acetate. Harvest the resulting block-like crystals after 3-5 days.

Protocol 2: HBr Salt Formation & Slow Evaporation

Ideal for rapid screening when covalent modification is not feasible.

  • Salt Formation: Dissolve the amino alcohol (1.0 eq) in a minimal volume of methanol. Slowly add 48% aqueous HBr (1.05 eq) dropwise while stirring.

  • Validation Check 1 (Protonation): Verify the solution pH is acidic (~pH 2-3) to ensure complete protonation of the amine. Evaporate the solvent under reduced pressure to yield the crude hydrobromide salt.

  • Crystallization Setup: Redissolve the salt in a 1:1 mixture of methanol and water.

  • Validation Check 2 (Filtration): Filter the solution through a 0.22

    
    m PTFE syringe filter into a clean vial. Causality:  Removing dust particles prevents heterogeneous nucleation, ensuring the growth of fewer, larger single crystals rather than a cluster of microcrystals.
    
  • Growth: Cover the vial with Parafilm, puncture 2-3 small holes, and allow for slow evaporation at ambient temperature. Harvest crystals when the solution volume is reduced by 50%.

Decision Workflow

CrystallizationStrategy Start Target Molecule: (1R)-3-amino-1-cyclopropylpropan-1-ol Q1 Is absolute configuration (Flack parameter < 0.1) critical? Start->Q1 CoCryst Method C: Co-crystallization (e.g., L-Tartaric Acid) Relies on internal chiral reference Q1->CoCryst No (Relative config only) Q2 Is the molecule highly water-soluble or hygroscopic? Q1->Q2 Yes HeavyAtom Method A: Heavy-Atom Derivatization (e.g., p-Br-benzoyl chloride) Strong anomalous dispersion Salt Method B: In Situ Salt Formation (e.g., HBr salt) Fast, relies on Br- counterion Q2->HeavyAtom No Q2->Salt Yes

Figure 1: Decision tree for selecting the optimal crystallization strategy for chiral amino alcohols.

Conclusion

For the unambiguous determination of the absolute configuration of (1R)-3-amino-1-cyclopropylpropan-1-ol, heavy-atom derivatization via p-bromobenzoylation (Method A) provides the most robust and self-validating crystallographic data. The covalent incorporation of bromine guarantees a strong anomalous dispersion signal, driving the Flack parameter uncertainty well below the required threshold for publication and regulatory submission. While in situ salt formation (Method B) offers a faster workflow, the inherent risk of counterion disorder makes it a secondary choice. Co-crystallization (Method C) should be reserved strictly for cases where chemical modification of the target is prohibited.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A.[Link]

  • Flack, H. D., & Bernardinelli, G. (1999). Absolute structure and absolute configuration. Acta Crystallographica Section A.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1R)-3-amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Handling (1R)-3-amino-1-cyclopropylpropan-1-ol requires a rigorous, chemistry-driven approach to laboratory safety. As a chiral amino alcohol widely utilized as a building block in pharmaceutical synthesis, this compound presents specific physicochemical hazards that dictate strict operational and disposal protocols.

As an application scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind the hazards, you can implement self-validating safety systems that protect your team and ensure the integrity of your drug development workflows.

Physicochemical Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of (1R)-3-amino-1-cyclopropylpropan-1-ol:

  • Corrosivity via Saponification: The molecule features a primary aliphatic amine (

    
    ). Aliphatic amines are strong Lewis bases (typically exhibiting a 
    
    
    
    of ~10.5). When this amine contacts the moisture on human skin or mucous membranes, it rapidly generates hydroxide ions (
    
    
    ). This localized high pH causes the immediate saponification of epidermal lipids and denatures proteins, leading to deep, liquefactive tissue necrosis[1].
  • Enhanced Transdermal Penetration: Unlike highly polar, simple amines, the presence of the cyclopropyl ring and the aliphatic backbone increases the molecule's lipophilicity. This structural feature enhances its ability to permeate the stratum corneum (the skin's outer barrier), accelerating systemic absorption.

  • Hygroscopicity: The secondary alcohol (

    
    ) group readily forms hydrogen bonds with atmospheric moisture. If left exposed, the chemical can absorb water and form a highly corrosive, alkaline surface residue that persists on benchtops and equipment.
    

Because of these mechanisms, standard laboratory attire is insufficient. The PPE strategy must focus on preventing breakthrough permeation and neutralizing alkaline residues[2].

Personal Protective Equipment (PPE) Matrix

The selection of chemical protective clothing must be matched to the specific application and scale of the operation, as mandated by OSHA standard 29 CFR 1910.138[3]. Below is the quantitative and qualitative PPE matrix for handling this amino alcohol.

Operation ScaleHand Protection (Gloves)Eye & Face ProtectionBody ProtectionRespiratory Protection
Analytical Scale (< 1 g / < 1 mL)Double Nitrile (min 5 mil). Change immediately if contaminated.Chemical splash goggles.Standard flame-retardant (FR) lab coat, fully buttoned.None required if handled inside a certified fume hood.
Bench Scale (1 g – 100 g)Butyl Rubber over inner Nitrile. Butyl offers superior resistance to basic organics.Chemical splash goggles + Full face shield.FR lab coat + Chemical-resistant apron (e.g., Neoprene).None required if handled inside a certified fume hood.
Kilo/Pilot Scale (> 100 g)Heavy-duty Butyl Rubber (min 14 mil) over inner Nitrile.Full-face respirator (serves as both eye and respiratory protection).Tychem® 2000 (or equivalent) coveralls.NIOSH-approved full-face respirator with organic vapor (OV) cartridges[4].

Standard Operating Procedure: Bench-Scale Workflow

This step-by-step methodology ensures that the handling of (1R)-3-amino-1-cyclopropylpropan-1-ol is tightly controlled. This protocol incorporates a self-validating decontamination step to guarantee that no corrosive residue remains.

Step 1: Environmental Preparation

  • Verify that the fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of any strong acids or oxidizing agents to prevent violent exothermic reactions.

  • Don the appropriate PPE as dictated by the matrix above.

Step 2: Dispensing and Handling

  • If the compound is a viscous liquid, use a positive displacement pipette to ensure accurate volumetric transfer without aerosolization. If solid, use a grounded, anti-static spatula.

  • Transfer the chemical directly into a pre-weighed, sealable reaction vessel.

  • Seal the primary container immediately after dispensing to prevent hygroscopic moisture absorption.

Step 3: Self-Validating Decontamination (Critical Step)

  • Prepare a quenching bath consisting of a dilute, weak acid (e.g., 5% Acetic Acid or 1M Citric Acid).

  • Submerge all spatulas, pipettes, and contaminated glassware into the quenching bath for 15 minutes. Causality: The weak acid safely protonates the amine, converting it into a water-soluble, non-corrosive salt.

  • Validation: Swab the decontaminated equipment and test with pH indicator paper. The equipment is only considered safe for standard washing when the pH reads between 6 and 8.

BenchHandling Prep Preparation Verify Fume Hood Flow & Don PPE Dispense Dispensing Use Positive Displacement Pipette Prep->Dispense Reaction Reaction Setup Add to Substrate under Inert Gas Dispense->Reaction Quench Quenching Neutralize residual amine with 5% AcOH Reaction->Quench Validate Validation Confirm pH < 8 before washing Quench->Validate

Bench-scale handling and self-validating decontamination workflow for amino alcohols.

Spill Response and Disposal Plan

In the event of a spill, the primary danger is the rapid spread of a highly corrosive, skin-penetrating liquid. Do not use strong acids (like HCl) to neutralize the spill. Strong acids will react exothermically with the strong amine base, rapidly boiling the liquid and aerosolizing the corrosive chemical into an inhalation hazard.

Spill Response Protocol:

  • Evacuate & Assess: Instruct personnel to step back. If the spill is >100 g outside a fume hood, evacuate the lab and call HAZMAT[2].

  • Containment: Surround the spill with inert absorbent pads or chemical sand. Do not use combustible materials like sawdust.

  • Neutralization: Liberally apply a solid weak acid, such as Citric Acid powder or Sodium Bisulfate (NaHSO4) , over the spill. The solid form controls the reaction rate, preventing excessive heat generation.

  • Collection: Once the reaction subsides (no more bubbling or heat), sweep the neutralized paste into a hazardous waste container using a plastic (non-sparking) dustpan.

  • Validation: Wash the spill area with water, then test the surface with pH paper. If the pH is > 8, reapply the weak acid wash. Repeat until the surface pH is neutral.

SpillResponse Start Spill Detected: (1R)-3-amino-1-cyclopropylpropan-1-ol Evac Evacuate & Assess Scale Start->Evac Scale Is spill > 100 mL/g? Evac->Scale Hazmat Evacuate Lab & Call HAZMAT Scale->Hazmat Yes DonPPE Don Spill Kit PPE (Butyl Gloves, Goggles, Respirator) Scale->DonPPE No Contain Contain Spill (Absorbent pads/sand) DonPPE->Contain Neutralize Neutralize with Weak Acid (Citric Acid / NaHSO4) Contain->Neutralize Test Test Surface pH Neutralize->Test Test->Neutralize pH > 8 Clean Collect Waste & Wash with Water Test->Clean pH 6-8

Workflow for containment, neutralization, and validation of amino alcohol spills.

Disposal: Dispose of all neutralized waste, contaminated gloves, and absorbent materials in a clearly labeled, sealed, high-density polyethylene (HDPE) container. Classify the waste as "Hazardous Basic Organic Waste" in compliance with local environmental regulations and EPA guidelines[5].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, Washington, D.C., 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 29 CFR 1910.138 - Hand Protection. U.S. Department of Labor. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.